molecular formula C21H21ClO11 B7828476 Asterin

Asterin

Cat. No.: B7828476
M. Wt: 484.8 g/mol
InChI Key: YTMNONATNXDQJF-NAQCLLOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asterin is a useful research compound. Its molecular formula is C21H21ClO11 and its molecular weight is 484.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-NAQCLLOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Asterin (Astin C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin, more specifically known as Astin C, is a naturally occurring cyclopeptide with significant therapeutic potential, primarily attributed to its potent and specific inhibition of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various autoimmune diseases and cancers. This technical guide provides a comprehensive overview of the chemical structure of Astin C, its physicochemical properties, and its mechanism of action. Detailed, representative experimental protocols for its synthesis, isolation, and biological evaluation are provided to facilitate further research and development.

Chemical Structure and Properties

Astin C is a cyclic pentapeptide originally isolated from the medicinal plant Aster tataricus and has also been found to be produced by its endophytic fungus, Cyanodermella asteris. Its unique structure, containing a dichlorinated proline residue, is crucial for its biological activity.

Table 1: Chemical and Physical Properties of Astin C [1][2]

PropertyValue
Molecular Formula C₂₅H₃₃Cl₂N₅O₆
Molecular Weight 570.5 g/mol
CAS Number 148057-23-2
IUPAC Name (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Synonyms This compound, Astin C
Appearance Off-white to yellow solid
Spectroscopic Data (Theoretical)

Table 2: Predicted ¹H NMR Chemical Shifts for Astin C

ProtonPredicted Chemical Shift (ppm)
Aromatic-H7.2 - 7.5
Amide-NH7.0 - 8.5
α-H (Amino Acid Residues)3.5 - 5.0
β, γ, δ-H (Amino Acid Side Chains)0.8 - 4.0
CH₂Cl, CHCl3.8 - 4.5
CH₂OH3.5 - 3.8
CH₂CH₃1.2 - 1.5 (quartet)
CH₂CH₃0.8 - 1.0 (triplet)

Note: Predicted shifts are based on standard chemical shift tables for amino acid residues and the influence of the cyclic structure and substituents.[3][4]

Table 3: Predicted ¹³C NMR Chemical Shifts for Astin C

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 175
Aromatic-C125 - 140
α-C (Amino Acid Residues)50 - 65
Side Chain-C15 - 70
C-Cl60 - 70
C-OH60 - 68
CH₂CH₃20 - 30
CH₂CH₃10 - 15

Note: Predicted shifts are based on standard chemical shift tables for amino acid residues and the influence of the cyclic structure and substituents.[5][6][7]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of Astin C.

Table 4: High-Resolution Mass Spectrometry Data for Astin C [1][2]

IonCalculated m/z
[M+H]⁺570.1882
[M+Na]⁺592.1701

The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show sequential losses of amino acid residues and characteristic fragments from the dichlorinated proline moiety, which can be used for structural elucidation.

Biological Activity: Inhibition of the cGAS-STING Pathway

Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a key mediator of the innate immune response to cytosolic DNA.

Mechanism of Action

The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). This activates cGAS to produce the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to its activation. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.

Astin C exerts its inhibitory effect by directly binding to the C-terminal domain of STING. This binding event physically blocks the recruitment of IRF3 to the STING signalosome, thereby preventing its phosphorylation and subsequent downstream signaling.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING binds & activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer p-IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates Type_I_IFN Type I Interferons IRF3_dimer->Type_I_IFN induces expression Astin_C Astin C Astin_C->STING_active inhibits IRF3 recruitment

Figure 1. The cGAS-STING signaling pathway and the inhibitory mechanism of Astin C.
Quantitative Biological Data

Several studies have quantified the inhibitory potency of Astin C.

Table 5: In Vitro and In Vivo Activity of Astin C

ParameterCell Line/ModelValueReference
IC₅₀ (IFN-β mRNA expression) Mouse Embryonic Fibroblasts (MEFs)3.42 µM[8]
IC₅₀ (IFN-β mRNA expression) Human Fetal Lung Fibroblasts (IMR-90)10.83 µM[8]
Binding Affinity (Kd) STING C-Terminal Domain10 µM[8]
Tumor Growth Inhibition Sarcoma 180 Ascites in ICR mice (5.0 mg/kg)45%[9]

Experimental Protocols

The following sections provide representative, detailed protocols for the synthesis, isolation, and biological evaluation of Astin C and similar cyclopeptides.

Representative Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cyclopeptide

This protocol describes a general method for the manual synthesis of a cyclic peptide using Fmoc/tBu chemistry.[10][11][12][13][14][15][16]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ser(tBu)-OH) and DIPEA in DCM and add to the resin. Agitate for 1-2 hours.

  • Capping: Add a solution of DCM/methanol/DIPEA (80:15:5) to the resin and agitate for 30 minutes to cap any unreacted sites. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, PyBOP, and DIPEA in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 4 and 5 for each subsequent amino acid in the linear sequence.

  • Cleavage of the Linear Peptide: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the linear peptide by reverse-phase HPLC.

  • Cyclization: Dissolve the purified linear peptide in a large volume of DMF containing PyBOP and DIPEA. Stir the solution at room temperature for 24-48 hours.

  • Final Purification: Remove the solvent under vacuum and purify the crude cyclic peptide by reverse-phase HPLC to obtain the final product.

SPPS_Workflow start Start resin_swelling 1. Resin Swelling (DCM) start->resin_swelling aa1_loading 2. First Amino Acid Loading resin_swelling->aa1_loading capping 3. Capping aa1_loading->capping deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) capping->deprotection coupling 5. Amino Acid Coupling (PyBOP/DIPEA) deprotection->coupling repeat_cycle More Amino Acids? coupling->repeat_cycle repeat_cycle->deprotection Yes cleavage 6. Cleavage from Resin (TFA Cocktail) repeat_cycle->cleavage No purify_linear 7. HPLC Purification (Linear Peptide) cleavage->purify_linear cyclization 8. Cyclization in Solution (PyBOP/DIPEA) purify_linear->cyclization purify_cyclic 9. Final HPLC Purification (Cyclic Peptide) cyclization->purify_cyclic end End purify_cyclic->end

Figure 2. General workflow for the solid-phase synthesis of a cyclic peptide.
Representative Protocol for Isolation of Cyclopeptides from Fungal Culture

This protocol describes a general method for the extraction and purification of cyclopeptides from a liquid culture of a producing fungus.[8][15][17][18][19]

Materials:

  • Fungal culture broth

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

  • Reverse-phase HPLC column and solvents (acetonitrile, water, TFA)

Procedure:

  • Extraction: After cultivation, separate the fungal mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the desired cyclopeptide.

  • HPLC Purification: Pool the fractions containing the target compound and further purify by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) and water (both containing 0.1% TFA).

  • Lyophilization: Lyophilize the purified fractions to obtain the pure cyclopeptide.

Protocol for Cell-Based cGAS-STING Inhibition Assay (IFN-β Reporter Assay)

This protocol measures the inhibition of the cGAS-STING pathway by quantifying the expression of an IFN-β promoter-driven reporter gene (e.g., Luciferase).[11][13][20][21]

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Plasmids: IFN-β-Luc reporter, pRL-TK (Renilla luciferase control), and expression vectors for human cGAS and STING

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Herring Testis DNA (HT-DNA)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the IFN-β-Luc reporter plasmid, pRL-TK, and expression plasmids for hcGAS and hSTING using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: After 24 hours of transfection, treat the cells with various concentrations of Astin C or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cGAS-STING pathway by transfecting the cells with HT-DNA.

  • Luciferase Assay: After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of Astin C relative to the vehicle control and determine the IC₅₀ value.

Reporter_Assay_Workflow start Start seed_cells 1. Seed HEK293T Cells start->seed_cells transfect_plasmids 2. Transfect with Reporter and Expression Plasmids seed_cells->transfect_plasmids inhibitor_treatment 3. Treat with Astin C transfect_plasmids->inhibitor_treatment stimulate_pathway 4. Stimulate with HT-DNA inhibitor_treatment->stimulate_pathway luciferase_assay 5. Perform Dual-Luciferase Assay stimulate_pathway->luciferase_assay data_analysis 6. Analyze Data and Calculate IC50 luciferase_assay->data_analysis end End data_analysis->end

Figure 3. Workflow for a cell-based cGAS-STING inhibition reporter assay.

Conclusion

Astin C is a compelling natural product with a well-defined mechanism of action as a specific inhibitor of the cGAS-STING signaling pathway. Its unique chemical structure presents both a challenge and an opportunity for synthetic and medicinal chemists. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of Astin C and its analogs in the treatment of autoimmune diseases and cancer. The development of robust synthetic routes and a deeper understanding of its structure-activity relationships will be crucial for advancing this promising molecule towards clinical applications.

References

An In-depth Technical Guide to the Asterin Compound: Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin, a class of cyclic pentapeptides, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound C, the most studied compound in this class. It details the quantitative biological data, in-depth experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. The primary molecular target of this compound C has been identified as the Stimulator of Interferon Genes (STING) protein, a central component of the innate immune system. By specifically inhibiting the cGAS-STING pathway, this compound C presents a promising scaffold for the development of novel therapeutics for autoimmune diseases and certain cancers.

Discovery and Origin

Initially, this compound compounds were isolated from the roots of the medicinal plant Aster tataricus, a perennial herb used in traditional Chinese medicine. For a considerable time, it was believed that the plant itself was the producer of these bioactive molecules. However, subsequent research revealed a more complex origin story.

It is now understood that the true source of this compound is not the plant, but rather an endophytic fungus, Cyanodermella asteris, that resides within the plant's tissues.[1] This discovery was a significant breakthrough, as it opened up the possibility of producing this compound through fermentation of the fungus, a more sustainable and scalable method compared to extraction from the plant. This symbiotic relationship highlights the importance of exploring microbial endophytes as a rich source of novel therapeutic compounds.

Key Points:

  • Initial Source: Aster tataricus plant roots.

  • True Producer: The endophytic fungus Cyanodermella asteris.[1]

  • Significance: Enables biotechnological production of this compound, overcoming the limitations of plant extraction.

Chemical Structure

This compound C is a cyclic pentapeptide, meaning it is composed of five amino acids linked in a circular structure. A defining feature of its structure is the presence of a highly unusual amino acid residue: (2α,3α,4α)-3,4-dichloro-L-proline. The complete chemical name for this compound is cyclo((R)-3-phenyl-β-alanyl-L-2-aminobutanoyl-(2α,3α,4α)-3,4-dichloro-L-prolyl-L-2-aminobutanoyl-L-seryl).[2]

The molecular formula for this compound is C₂₅H₃₃Cl₂N₅O₆.[3]

Biological Activity and Quantitative Data

This compound C has demonstrated significant biological activity, primarily as an anti-inflammatory and anticancer agent. Its mechanism of action is centered on the inhibition of the cGAS-STING signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound C are a direct result of its ability to suppress the production of type I interferons (IFNs), such as IFN-β, which are key signaling molecules in the innate immune response.

Assay Cell Line IC₅₀ Value (µM) Reference
Inhibition of IFN-β mRNA expressionMouse Embryonic Fibroblasts (MEFs)3.42 ± 0.13[4]
Inhibition of IFN-β mRNA expressionHuman Fetal Lung Fibroblasts (IMR-90)10.83 ± 1.88[4]
Anticancer Activity

This compound C has also been shown to possess anticancer properties. In vivo studies have demonstrated its ability to inhibit tumor growth.

Assay Animal Model Treatment Result Reference
Tumor Growth InhibitionMale ICR mice with Sarcoma 180 ascites tumor5.0 mg/kg; intraperitoneal injection; 5 days45% tumor growth inhibition[5]
Binding Affinity

The direct interaction of this compound C with its molecular target, STING, has been quantified.

Assay Target K_d Value (nM) Reference
Isothermal Titration Calorimetry (ITC)STING R23253[6]

Mechanism of Action: Inhibition of the cGAS-STING Pathway

The primary mechanism through which this compound C exerts its biological effects is the specific inhibition of the cGAS-STING signaling pathway.[7] This pathway is a crucial component of the innate immune system, responsible for detecting the presence of cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage.

The cGAS-STING Signaling Cascade:

  • DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.

  • Second Messenger Synthesis: Upon binding DNA, cGAS is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).

  • STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its activation.

  • Signal Transduction: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).

  • Transcription Factor Activation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.

  • Gene Expression: In the nucleus, IRF3 dimers, along with other transcription factors like NF-κB, drive the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

This compound C's Point of Intervention:

This compound C specifically binds to the cGAMP-binding pocket on STING.[8] This competitive binding prevents cGAMP from activating STING. As a result, this compound C effectively blocks the recruitment of IRF3 to the STING signalosome, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory mediators.[7][9]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_translocation Translocation to Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi STING (in Golgi) STING_ER->STING_Golgi TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STING_Golgi->TBK1 recruits & activates STING_Golgi->NFkB activates Gene_Expression Type I IFN & Pro-inflammatory Genes pIRF3_dimer->Gene_Expression induces transcription pIRF3_dimer_nuc pIRF3_dimer->pIRF3_dimer_nuc translocates AsterinC This compound C AsterinC->STING_ER binds & inhibits NFkB_nuc->Gene_Expression induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound C.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound C on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound C stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound C in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound C.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of this compound C concentration.

Co-Immunoprecipitation (Co-IP) for STING-IRF3 Interaction

This protocol is used to determine if this compound C inhibits the interaction between STING and IRF3.

Materials:

  • HEK293T cells

  • Plasmids encoding Flag-tagged IRF3 and HA-tagged STING

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Flag antibody or Anti-HA antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., TBS-T)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (anti-STING, anti-IRF3)

Protocol:

  • Cell Transfection and Treatment:

    • Co-transfect HEK293T cells with plasmids encoding Flag-IRF3 and HA-STING.

    • 14 hours post-transfection, treat the cells with DMSO (vehicle control) or this compound C (e.g., 10 µM) for 6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with anti-Flag antibody (to pull down IRF3) or anti-HA antibody (to pull down STING) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-STING and anti-IRF3 antibodies to detect the co-precipitated proteins.

Quantitative PCR (qPCR) for IFN-β Gene Expression

This protocol quantifies the effect of this compound C on the expression of the IFNB1 gene.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines

  • This compound C

  • Stimulating agent (e.g., cGAMP, poly(dA:dT))

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Ifnb1 and a housekeeping gene (e.g., Actb)

  • qPCR instrument

Protocol:

  • Cell Treatment:

    • Seed MEFs in 6-well plates and allow them to attach overnight.

    • Pre-treat the cells with DMSO or various concentrations of this compound C for 6 hours.

    • Stimulate the cells with cGAMP or transfect with poly(dA:dT) to activate the STING pathway.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for Ifnb1 or the housekeeping gene, and the synthesized cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Ifnb1 and the housekeeping gene in each sample.

    • Calculate the relative expression of Ifnb1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound C-treated samples to the vehicle-treated control.

Experimental and Logical Workflows

Experimental Workflow for Identification and Characterization of this compound C as a STING Inhibitor

This workflow illustrates the typical experimental pipeline from a natural product library to the identification and mechanistic characterization of a specific inhibitor.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Dose-Response cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Efficacy Library Natural Product Library (including this compound C) Primary_Assay Primary Screen: Cell-based reporter assay for IFN-β promoter activity Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Analysis: Determine IC₅₀ for IFN-β inhibition Hits->Dose_Response Cytotoxicity Cytotoxicity Assays (MTT): Assess off-target toxicity Dose_Response->Cytotoxicity Validated_Hit Validated Hit: This compound C Cytotoxicity->Validated_Hit Pathway_Analysis Pathway Specificity Assays: Test against other innate immune pathways (e.g., TLRs) Validated_Hit->Pathway_Analysis Target_Engagement Direct Target Engagement: Binding assays (e.g., ITC) to STING protein Pathway_Analysis->Target_Engagement Interaction_Assay Protein-Protein Interaction: Co-IP for STING-IRF3 Target_Engagement->Interaction_Assay Downstream_Effects Downstream Signaling Analysis: qPCR for IFN-β and other ISGs Interaction_Assay->Downstream_Effects Mechanism_Confirmed Confirmed Mechanism: This compound C is a direct STING inhibitor Downstream_Effects->Mechanism_Confirmed Animal_Model Animal Models: Autoimmune disease models (e.g., Trex1-/- mice) Cancer xenograft models Mechanism_Confirmed->Animal_Model Efficacy_Testing Efficacy and Toxicity Testing Animal_Model->Efficacy_Testing Lead_Compound Lead Compound for Further Development Efficacy_Testing->Lead_Compound Logical_Workflow Observation Observation: This compound C inhibits cytosolic DNA-induced IFN-β production Hypothesis1 Hypothesis 1: This compound C acts upstream of STING activation Observation->Hypothesis1 Hypothesis2 Hypothesis 2: This compound C directly targets STING Observation->Hypothesis2 Hypothesis3 Hypothesis 3: This compound C acts downstream of STING activation Observation->Hypothesis3 Experiment1 Experiment: Test effect of this compound C on cGAMP-induced IFN-β production Hypothesis1->Experiment1 Test Experiment2 Experiment: Binding assay of this compound C to purified STING protein (ITC) Hypothesis2->Experiment2 Test Experiment3 Experiment: Test effect of this compound C on TBK1 or IRF3 phosphorylation Hypothesis3->Experiment3 Test Result1 Result: This compound C inhibits cGAMP-induced IFN-β Experiment1->Result1 Leads to Result1->Hypothesis1 Refutes Conclusion Conclusion: This compound C is a direct inhibitor of STING that blocks the recruitment and activation of IRF3 Result1->Conclusion Result2 Result: This compound C directly binds to STING with high affinity Experiment2->Result2 Leads to Result2->Hypothesis2 Supports Result2->Conclusion Result3 Result: This compound C inhibits IRF3 phosphorylation Experiment3->Result3 Leads to Result3->Hypothesis3 Is consistent with Result3->Conclusion

References

Mechanism of Action: Inhibition of the cGAS-STING Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Astin C (Asterin)

Introduction

Astin C, also referred to as this compound, is a naturally occurring cyclopeptide isolated from the medicinal plant Aster tataricus.[1] This molecule has garnered significant attention within the scientific community for its potent and specific biological activities, particularly its roles as an anti-inflammatory and anti-cancer agent.[1][2] The primary mechanism underlying these effects is its function as a specific small-molecule inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][3] Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancers, making Astin C a valuable lead compound for therapeutic development.[3] This guide provides a detailed overview of the molecular mechanism, quantitative activity, and key experimental methodologies related to the biological function of Astin C.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental cellular mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and subsequently triggering an innate immune response.[4][5][6]

The canonical activation of the pathway proceeds as follows:

  • DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by and binds to cGAS.[6]

  • Second Messenger Synthesis: Upon binding DNA, cGAS is activated and catalyzes the synthesis of the second messenger 2’3′-cyclic GMP-AMP (cGAMP) from ATP and GTP.[5]

  • STING Activation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[7] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[7][8]

  • Signalosome Assembly: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8]

  • IRF3 Phosphorylation and Activation: Activated TBK1 phosphorylates the C-terminal tail of STING, creating a docking site for Interferon Regulatory Factor 3 (IRF3).[8] Recruited IRF3 is then phosphorylated by TBK1.[8]

  • Transcriptional Response: Phosphorylated IRF3 forms a dimer, translocates into the nucleus, and drives the transcription of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[3][8]

Astin C exerts its inhibitory effect at a precise step within this cascade. Mechanistic studies have revealed that Astin C specifically blocks the recruitment of IRF3 onto the STING signalosome .[2][3][9] It does not prevent the upstream activation and phosphorylation of TBK1 but disrupts the subsequent recruitment and activation of IRF3.[4] This targeted inhibition prevents the downstream transcriptional activation of interferon-responsive genes, effectively downregulating the inflammatory response triggered by cytosolic DNA.[3]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_signalosome Signalosome cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Binds & Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates STING_act Activated STING Dimer STING->STING_act Dimerization & Translocation STING_TBK1 STING-TBK1 Complex STING_act->STING_TBK1 Recruits TBK1 TBK1 TBK1->STING_TBK1 IRF3 IRF3 STING_TBK1->IRF3 Recruits & Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerizes Genes IFN-β & ISG Gene Expression pIRF3->Genes Activates Transcription AstinC Astin C AstinC->IRF3 Blocks Recruitment

Caption: The cGAS-STING signaling pathway and the inhibitory action of Astin C.

Quantitative Data Presentation

The inhibitory activity of Astin C has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) for the suppression of interferon-beta (Ifnb) mRNA expression following pathway activation is a key metric.

CompoundTarget Cell LineMeasurementIC50 Value (μM)Citation
Astin C Mouse Embryonic Fibroblasts (MEFs)Inhibition of Ifnb mRNA expression3.42 ± 0.13[10]
Astin C IMR-90 (Human Fetal Lung Fibroblasts)Inhibition of Ifnb mRNA expression10.83 ± 1.88[10]

Experimental Protocols

The biological activity of Astin C is typically evaluated using a combination of molecular and cellular biology techniques. A foundational method for quantifying the inhibition of the STING pathway is the IFN-β Promoter Luciferase Reporter Assay.

Protocol: IFN-β Promoter Luciferase Reporter Assay

This assay measures the transcriptional activity of the IFN-β promoter, which is downstream of IRF3 activation. A decrease in luciferase signal in the presence of an inhibitor indicates pathway suppression.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[11]

  • Plating: Seed HEK293T cells in a 96-well plate at a density of ~40,000 cells per well and allow them to adhere overnight.[12]

  • Transfection: Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture should include:

    • An IFN-β promoter-driven Firefly Luciferase reporter plasmid (e.g., pGL3-IFNβ-Luc).[7]

    • A constitutively expressed Renilla Luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.[13]

    • Expression plasmids for key pathway components, such as human STING, if not endogenously expressed at sufficient levels.[7]

  • Incubation: Allow cells to express the plasmids for 18-24 hours.[13]

2. Compound Treatment and Pathway Stimulation:

  • Pre-treatment: Remove the transfection medium and add fresh medium containing various concentrations of Astin C or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 6 hours).[2]

  • Stimulation: Activate the STING pathway by introducing a stimulus. This can be achieved by:

    • Transfecting a DNA mimic such as ISD (interferon-stimulatory DNA) or poly(dA:dT).[1]

    • Using digitonin (B1670571) to permeabilize the cells and directly deliver cGAMP into the cytosol.[1]

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.[13]

3. Lysis and Luminescence Measurement:

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.

  • Luciferase Assay: Use a dual-luciferase assay system. Transfer the cell lysate to an opaque assay plate.

  • Reading: Measure Firefly luciferase activity first, then add the quenching reagent and measure Renilla luciferase activity using a luminometer.[12]

4. Data Analysis:

  • Normalization: For each well, normalize the Firefly luciferase reading by dividing it by the corresponding Renilla luciferase reading.

  • Quantification: Calculate the fold induction relative to the unstimulated, vehicle-treated control. Plot the normalized luciferase activity against the concentration of Astin C to determine the IC50 value.

G cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis p1 Seed HEK293T cells in 96-well plate p2 Transfect with: - IFN-β-Luc Reporter - Renilla-Luc Control - STING Plasmid p1->p2 p3 Incubate for 24h p2->p3 e1 Pre-treat cells with Astin C or Vehicle e2 Stimulate with cGAMP or cytosolic DNA e1->e2 e3 Incubate for 24h e2->e3 r1 Lyse cells r2 Measure Dual-Luciferase Activity (Luminometer) r1->r2 r3 Normalize Firefly/Renilla and Calculate IC50 r2->r3

Caption: Experimental workflow for an IFN-β promoter luciferase reporter assay.
Complementary Protocol: Co-Immunoprecipitation

To specifically validate that Astin C disrupts the STING-IRF3 interaction, a co-immunoprecipitation (Co-IP) experiment is performed.

  • Methodology: HEK293T cells are transfected with tagged versions of STING (e.g., HA-STING) and IRF3 (e.g., Flag-IRF3).[9] After treatment with Astin C and stimulation of the pathway, cell lysates are prepared. An antibody against one of the tags (e.g., anti-Flag) is used to pull down IRF3 and any interacting proteins. The resulting protein complex is then analyzed by Western blot using an antibody against the other tag (e.g., anti-HA).

  • Expected Result: In vehicle-treated cells, a band for HA-STING will be present after pulling down Flag-IRF3, indicating an interaction. In Astin C-treated cells, this band will be significantly reduced or absent, demonstrating that the compound blocks the STING-IRF3 interaction.[9]

References

The Core Mechanism of Action of Asterin (Astin C) in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms of action of Asterin, a cyclic peptide also known as Astin C, with a focus on its impact on cellular pathways pertinent to cancer and inflammatory diseases. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades involved.

Executive Summary

Astin C, a cyclopeptide originally isolated from the medicinal plant Aster tataricus, has demonstrated significant anti-inflammatory and anti-cancer properties.[1] Its primary mechanism of action involves the direct inhibition of the cGAS-STING signaling pathway, a critical component of the innate immune system. Additionally, Astin C and its synthetic analogues have been shown to induce apoptosis in cancer cells through a caspase-mediated cascade. This dual activity makes Astin C a compelling candidate for further investigation in drug development programs targeting malignancies and autoimmune disorders.

Core Mechanism of Action: Inhibition of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key cellular sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Aberrant activation of this pathway is implicated in various autoimmune diseases and can also play a complex role in the tumor microenvironment.[2][3]

Astin C acts as a specific, small-molecule inhibitor of STING.[4][5] Mechanistically, it binds directly to the C-terminal domain of the STING protein.[6] This binding event physically obstructs the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[4][5] The failure to recruit IRF3 prevents its subsequent phosphorylation by TANK-binding kinase 1 (TBK1) and its dimerization and translocation to the nucleus, ultimately blocking the transcription of type I interferons and other pro-inflammatory cytokines.[4][5]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes activates transcription This compound This compound (Astin C) This compound->STING binds & inhibits IRF3 recruitment

Diagram 1: this compound's inhibition of the cGAS-STING signaling pathway.

Secondary Mechanism: Induction of Apoptosis

In addition to its immunomodulatory effects, Astin C and its synthetic analogues have been shown to induce programmed cell death (apoptosis) in cancer cells.[7][8] This pro-apoptotic activity is mediated through the activation of the caspase cascade, a family of proteases central to the execution of apoptosis.

Studies have demonstrated that treatment of human papillary thyroid carcinoma cells with a cyclic astin analogue leads to the sequential activation of caspase-8, caspase-9, and caspase-3.[7][8] Caspase-8 is an initiator caspase typically associated with the extrinsic apoptosis pathway, while caspase-9 is the initiator caspase of the intrinsic (mitochondrial) pathway. The activation of both suggests that Astin C may trigger apoptosis through multiple inputs. The convergence on and activation of the executioner caspase-3 leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[7][8]

G cluster_pathways Apoptotic Pathways This compound This compound (Astin C) Caspase8 Pro-Caspase-8 This compound->Caspase8 Caspase9 Pro-Caspase-9 This compound->Caspase9 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 activation Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 activation aCaspase9->Caspase3 aCaspase3 Active Caspase-3 (Executioner) Caspase3->aCaspase3 activation Apoptosis Apoptosis aCaspase3->Apoptosis

Diagram 2: Caspase-mediated apoptosis induced by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Astin C's biological activity.

Parameter Cell Line/System Value Reference
IC50 (IFN-β expression)Mouse Embryonic Fibroblasts (MEFs)3.42 ± 0.13 µM[5]
IC50 (IFN-β expression)Human Fetal Lung Fibroblasts (IMR-90)10.83 ± 1.88 µM[5]
Binding Affinity (Kd)Astin C to STING C-terminal domain (H232)2.37 µM[6]
In Vivo Model Treatment Outcome Reference
Sarcoma 180 ascites in ICR mice5.0 mg/kg Astin C, intraperitoneal injection for 5 days45% tumor growth inhibition[1]

Experimental Protocols

Detailed, step-by-step protocols are critical for the replication and extension of these findings. While full, unabridged protocols are often found in supplementary materials of publications, this section outlines the core methodologies for the key experiments cited.

Co-Immunoprecipitation for STING-IRF3 Interaction

This assay is used to determine if Astin C disrupts the interaction between STING and IRF3.

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing Flag-tagged IRF3 and HA-tagged STING.

  • Treatment: 14 hours post-transfection, cells are treated with DMSO (vehicle control), 10 µM Astin C, or a negative control compound for 6 hours.

  • Cell Lysis: Cells are harvested and lysed in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-Flag antibody to pull down Flag-IRF3 and any interacting proteins. Protein A/G agarose (B213101) beads are used to capture the antibody-protein complexes.

  • Washing: The beads are washed several times to remove non-specific binding proteins.

  • Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with anti-HA (to detect co-precipitated STING) and anti-Flag (to confirm IRF3 pulldown) antibodies. A reduction in the HA-STING signal in the Astin C-treated sample compared to the control indicates inhibition of the interaction.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of caspases in cell lysates.

  • Cell Treatment: Induce apoptosis in the target cell line (e.g., NPA human papillary thyroid carcinoma cells) by treating with the desired concentration of the Astin C analogue. Include an untreated control.

  • Cell Lysis: After the desired incubation period, harvest and lyse the cells in a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of p-nitroanilide (pNA) released is proportional to the caspase activity.

Apoptosis Detection by Hoechst Staining

This fluorescence microscopy-based assay visualizes the nuclear morphology changes characteristic of apoptosis.

  • Cell Culture and Treatment: Plate cells on glass coverslips and treat with the Astin C analogue for the desired time (e.g., 24 and 48 hours).

  • Staining: Wash the cells with PBS and stain with Hoechst 33258 or 33342, a DNA-binding fluorescent dye, for 10-15 minutes at 37°C.

  • Washing: Wash the cells again with PBS to remove excess dye.

  • Fixation (Optional but recommended for morphology): Fix the cells with 4% paraformaldehyde.

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed, brightly stained, and often fragmented nuclei compared to the uniformly stained, round nuclei of healthy cells.

G cluster_workflow Experimental Workflow: Apoptosis Detection Start Plate Cells on Coverslips Treat Treat with this compound (Astin C) and Controls Start->Treat Incubate Incubate (e.g., 24h, 48h) Treat->Incubate Stain Stain with Hoechst Dye Incubate->Stain Wash Wash with PBS Stain->Wash Fix Fix with Paraformaldehyde Wash->Fix Mount Mount on Slides Fix->Mount Visualize Fluorescence Microscopy Mount->Visualize Analyze Analyze Nuclear Morphology (Condensed/Fragmented Nuclei) Visualize->Analyze

Diagram 3: Experimental workflow for apoptosis detection via Hoechst staining.

Conclusion and Future Directions

This compound (Astin C) presents a dual mechanism of action that is highly relevant for the development of novel therapeutics. Its ability to specifically inhibit the pro-inflammatory cGAS-STING pathway holds promise for the treatment of autoimmune diseases. Concurrently, its capacity to induce caspase-mediated apoptosis in cancer cells provides a rationale for its exploration as an anti-neoplastic agent. Future research should focus on elucidating the precise molecular interactions that trigger the apoptotic pathway, conducting comprehensive in vivo efficacy and safety studies, and exploring the potential for synergistic combinations with other therapeutic agents. The detailed understanding of its mechanisms of action provides a solid foundation for the continued development of this promising natural product.

References

Known Homologs of the Asterin Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asterin family of cyclopeptides, naturally occurring compounds isolated from the medicinal plant Aster tataricus and its endophytic fungus Cyanodermella asteris, has garnered significant attention for its potent anti-inflammatory and antitumor activities. The archetypal member of this family, this compound C, has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the known homologs of the this compound compound, their chemical structures, comparative biological activities, and detailed experimental protocols for their study.

Known Homologs of this compound

The this compound family comprises a series of cyclic pentapeptides, with variations in their amino acid composition. A key feature of many Astins is the presence of a unique dichlorinated proline residue. The known natural homologs include Astin A, B, C, D, E, F, G, I, and J, with further variants such as K, L, M, N, O, and P also having been reported[1].

Chemical Structures

The core structure of the Astin peptides is a cyclic pentapeptide. The variations among the homologs primarily arise from substitutions at different positions of the peptide ring.

  • Astin A: cyclo(-L-Abu-L-Ser-(3R,4R)-Dcp-L-Abu-β-Ala)

  • Astin B: cyclo(-L-Abu-L-Thr-(3R,4R)-Dcp-L-Abu-β-Ala)[2]

  • Astin C: cyclo(-L-Abu-L-Ser-(3R,4R)-Dcp-L-Val-β-Ala)[3]

  • Astin D: Structure not definitively found in the search results.

  • Astin E: Structure not definitively found in the search results.

  • Astin F: Structure not definitively found in the search results.

  • Astin G: Structure not definitively found in the search results.

  • Astin I: Structure not definitively found in the search results.

  • Astin J: An acyclic peptide analog of Astin C[4].

(Note: Dcp denotes the dichlorinated proline residue, and Abu denotes 2-aminobutyric acid.)

Quantitative Data on Biological Activity

The biological activities of this compound homologs have been evaluated in various assays, primarily focusing on their antitumor and immunosuppressive effects. The inhibition of the cGAS-STING pathway is a key mechanism of action for their anti-inflammatory properties.

CompoundTarget/AssayCell Line/SystemActivity (IC50/Effective Concentration)Reference
Astin C Immunosuppressive ActivityMouse Lymph Node Cells12.6 ± 3.3 µM[5]
Astin C Analog 2 Immunosuppressive ActivityMouse Lymph Node Cells38.4 ± 16.2 µM[5]
Astin C Analog 4 Immunosuppressive ActivityMouse Lymph Node Cells51.8 ± 12.7 µM[5]
Astin C Analog 5 Immunosuppressive ActivityMouse Lymph Node Cells65.2 ± 15.6 µM[5]
Astin C Analog 8 Immunosuppressive ActivityMouse Lymph Node Cells61.8 ± 12.4 µM[5]
Astin A Antitumor ActivitySarcoma 180 (in vivo)Not specified[2]
Astin B Antitumor ActivitySarcoma 180 (in vivo)Not specified[2]
Acyclic Astin J analogs Antileukemic ActivityLeukemia L1210 and P388 cellsNot specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound homologs.

Isolation of Astin Homologs from Aster tataricus

Objective: To isolate and purify Astin cyclopeptides from the roots of Aster tataricus.

Methodology:

  • Extraction:

    • Dried and powdered roots of Aster tataricus are extracted with a suitable solvent, such as methanol (B129727) or a mixture of methanol and chloroform[6][7].

    • The extraction is typically performed at room temperature with stirring for an extended period or through sonication to ensure efficient extraction of the compounds[7].

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (B1210297), and water.

    • The ethyl acetate fraction, which is expected to contain the cyclopeptides, is collected and dried.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to a series of chromatographic steps for purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the components based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the Astin homologs are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase[6].

    • Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify and isolate the pure Astin homologs.

Synthesis of this compound Homologs (General Solid-Phase Peptide Synthesis Approach)

Objective: To synthesize this compound homologs using solid-phase peptide synthesis (SPPS).

Methodology:

This protocol describes a general approach based on the Fmoc/tBu strategy[8][9][10][11]. The synthesis of the unique dichlorinated proline residue is a critical and specialized step that requires a separate synthetic route before its incorporation into the peptide chain.

  • Resin Preparation:

    • A suitable resin, such as a 2-chlorotrityl chloride resin for C-terminal acid or a Rink amide resin for C-terminal amide, is chosen.

    • The first Fmoc-protected amino acid is loaded onto the resin.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

    • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

    • Amino Acid Coupling: The next Fmoc-protected amino acid, including the pre-synthesized dichlorinated proline, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide on the resin.

    • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

    • These deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the linear peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Cyclization:

    • The linear peptide is cyclized in solution under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

    • A coupling reagent, such as DPPA (diphenylphosphoryl azide) or PyBOP, is used to facilitate the formation of the peptide bond between the N- and C-termini.

  • Purification:

    • The crude cyclic peptide is purified by reversed-phase HPLC to obtain the final product.

cGAS-STING Pathway Inhibition Assay (HEK-Blue™ ISG Reporter Assay)

Objective: To quantify the inhibitory effect of this compound homologs on the cGAS-STING signaling pathway.

Methodology:

This protocol is adapted for use with HEK-Blue™ ISG cells, which are engineered to report the activation of the IRF pathway (downstream of STING) through the secretion of embryonic alkaline phosphatase (SEAP)[12][13][14].

  • Cell Culture:

    • HEK-Blue™ ISG cells are cultured in DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and selection antibiotics (e.g., Zeocin™).

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound homologs for a predetermined period (e.g., 1-2 hours).

    • The STING pathway is then activated by adding a known STING agonist, such as 2'3'-cGAMP.

    • The plate is incubated for a further 24 hours to allow for SEAP expression and secretion.

  • Detection:

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • QUANTI-Blue™ Solution, a SEAP detection reagent, is added to each well.

    • The plate is incubated at 37°C for a period sufficient to allow for color development (typically 1-3 hours).

    • The absorbance is measured at 620-655 nm using a microplate reader.

  • Data Analysis:

    • The IC50 values for each this compound homolog are calculated by plotting the percentage of inhibition of SEAP activity against the log of the compound concentration.

Co-Immunoprecipitation of STING and IRF3

Objective: To determine if this compound homologs disrupt the interaction between STING and IRF3.

Methodology:

  • Cell Lysis:

    • Cells (e.g., HEK293T) are treated with a STING agonist in the presence or absence of the this compound homolog.

    • Cells are then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared by incubation with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • An antibody specific for STING is added to the pre-cleared lysate and incubated to allow for the formation of antibody-antigen complexes.

    • Protein A/G agarose beads are then added to pull down the antibody-STING complexes.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against both STING and IRF3 to detect the presence of both proteins in the immunoprecipitated complex.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key innate immune sensing pathway that detects the presence of cytosolic DNA. Upon binding to DNA, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates STING. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons and other inflammatory cytokines. This compound C has been shown to inhibit this pathway by blocking the recruitment of IRF3 to the STING signalosome[15].

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 STING_Golgi->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN induces transcription This compound This compound Homolog This compound->STING_Golgi inhibits recruitment of IRF3

Diagram of the cGAS-STING signaling pathway and the inhibitory action of this compound homologs.
Experimental Workflow for Screening this compound Homologs

The following workflow outlines a general procedure for screening and characterizing the biological activity of this compound homologs.

Experimental_Workflow cluster_preparation Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Isolation Isolation from Aster tataricus Purification Purification (HPLC) Isolation->Purification Synthesis Chemical Synthesis Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Anticancer Anticancer Activity (e.g., MTT assay) Characterization->Anticancer Immunosuppressive Immunosuppressive Activity (e.g., Lymphocyte proliferation) Characterization->Immunosuppressive STING_Inhibition STING Pathway Inhibition (HEK-Blue ISG assay) Characterization->STING_Inhibition CoIP Co-Immunoprecipitation (STING-IRF3) STING_Inhibition->CoIP WesternBlot Western Blot (p-IRF3) STING_Inhibition->WesternBlot Cytokine Cytokine Measurement (ELISA for IFN-β) STING_Inhibition->Cytokine

General experimental workflow for the study of this compound homologs.

Conclusion

The this compound family of cyclopeptides represents a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and immunology. Their ability to specifically inhibit the cGAS-STING pathway provides a clear mechanism for their anti-inflammatory effects and a valuable tool for studying this important signaling cascade. Further research is warranted to fully characterize all the known homologs, elucidate their structure-activity relationships, and explore their potential for drug development. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to advance our understanding of these fascinating molecules.

References

The Cyclopeptide Asterin: A Technical Guide on its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterin is a cyclic pentapeptide that has garnered significant interest in the scientific community for its potent anti-inflammatory and antitumor activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, with a primary focus on Astin C, a prominent and well-characterized member of the astin family of natural products. The guide also explores the biological activities of the closely related analogue, Astin B, to offer a broader understanding of this class of compounds. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.

Physicochemical Properties

The astin family of cyclic peptides is primarily isolated from the medicinal plant Aster tataricus or produced by its endophytic fungus, Cyanodermella asteris[1]. The core structure of astins features a macrocyclic peptide backbone, often containing unusual amino acid residues such as 3,4-dichloroproline, which contributes to their biological activity.

Astin C (this compound)

Astin C, also referred to as this compound, is a key representative of this class of compounds. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 148057-23-2[2]
Molecular Formula C₂₅H₃₃Cl₂N₅O₆[2]
Molecular Weight 570.5 g/mol [2]
IUPAC Name (3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Storage Long-term storage is recommended at 4°C for up to 6 months. For solutions in DMSO, storage at -20°C for up to two weeks is recommended.[3][4]

Table 1: Physicochemical Properties of Astin C (this compound)

Astin B

Astin B is another significant member of the astin family, sharing a similar cyclic peptide structure with Astin C.

PropertyValueSource
CAS Number 151201-76-2MedChemExpress
Molecular Formula C₂₅H₃₃Cl₂N₅O₇MedChemExpress
Molecular Weight 586.46 g/mol MedChemExpress
IUPAC Name (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-((S)-1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentoneMedChemExpress
Biological Activity Induces apoptosis and autophagy in human hepatic L-02 cells.[5]

Table 2: Physicochemical Properties of Astin B

Biological Activities and Signaling Pathways

The astin family exhibits a range of biological activities, with Astin C and Astin B demonstrating distinct yet related mechanisms of action.

Astin C: Inhibition of the cGAS-STING Signaling Pathway

Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune response to cytosolic DNA[6][7]. This inhibitory activity underlies its anti-inflammatory and potential anticancer effects.

Mechanism of Action:

Astin C directly binds to the C-terminal domain of the STING (Stimulator of Interferon Genes) protein[6]. This binding event physically blocks the recruitment of the transcription factor IRF3 (Interferon Regulatory Factor 3) to the STING signalosome[6]. Consequently, the downstream signaling cascade that leads to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines is inhibited[6].

Quantitative Biological Data:

ParameterCell LineValueSource
IC₅₀ (Ifnb expression) Mouse Embryonic Fibroblasts (MEFs)3.42 µM[8]
IC₅₀ (Ifnb expression) Human Fetal Lung Fibroblasts (IMR-90)10.83 µM[8]
Tumor Growth Inhibition Sarcoma 180 Ascites Tumor (in vivo)45% at 5.0 mg/kg[6]

Table 3: Biological Activity of Astin C (this compound)

Astin_C_Signaling_Pathway cluster_inhibition Inhibition by Astin C cluster_pathway cGAS-STING Pathway Astin_C Astin C STING STING Astin_C->STING IRF3_Recruitment IRF3 Recruitment STING->IRF3_Recruitment blocks TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP cGAMP->STING activates TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Type I Interferon Gene Expression Nucleus->IFN_Genes

Astin C inhibits the cGAS-STING signaling pathway.
Astin B: Induction of Apoptosis and Autophagy

Astin B has been shown to exert cytotoxic effects, particularly hepatotoxicity, through the induction of apoptosis and autophagy in human normal liver L-02 cells[5][9].

Mechanism of Action:

The cytotoxic activity of Astin B is mediated by a mitochondria/caspase-dependent apoptotic pathway[9]. Treatment with Astin B leads to:

  • Increased Reactive Oxygen Species (ROS): An accumulation of ROS creates oxidative stress within the cells[9].

  • Activation of JNK Signaling: The oxidative stress triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis[9].

  • Mitochondrial Dysfunction: This is characterized by the depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol[9].

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of caspase-9 and caspase-3, which are key executioners of apoptosis[9].

Concurrently, Astin B also induces autophagy, a cellular self-degradation process, which appears to be a protective mechanism against apoptosis[9].

Quantitative Biological Data:

ParameterCell LineConcentration RangeSource
Cytotoxicity Human Hepatic L-020-60 µM[5]

Table 4: Biological Activity of Astin B

Astin_B_Signaling_Pathway cluster_stress Cellular Stress Response cluster_apoptosis Mitochondria-Mediated Apoptosis cluster_autophagy Autophagy Astin_B Astin B ROS ↑ Reactive Oxygen Species (ROS) Astin_B->ROS Autophagy_Induction Autophagy Astin_B->Autophagy_Induction JNK p-JNK (activated) ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Astin B induces apoptosis and autophagy.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of astins.

Isolation and Purification of Astins from Cyanodermella asteris

Astins can be produced and isolated from cultures of the endophytic fungus Cyanodermella asteris.

Protocol Outline:

  • Fungal Culture: C. asteris is cultured in a suitable liquid medium, such as malt (B15192052) extract autolysate (MEA) medium, under controlled conditions (e.g., 22°C, 150 rpm)[10].

  • Extraction: After a sufficient growth period (e.g., 2-4 weeks), the culture medium is extracted with an organic solvent like ethyl acetate[10].

  • Chromatographic Separation: The crude extract is subjected to chromatographic techniques for purification. This may involve:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial separation.

    • High-Performance Liquid Chromatography (HPLC): A C18 column is typically used for the final purification of individual astins (Astin A, B, C, etc.)[10].

  • Structure Elucidation: The purity and structure of the isolated astins are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_Workflow Start Start: C. asteris Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Astin Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Astin-Containing Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Purified_Astins Purified Astin C, Astin B, etc. HPLC->Purified_Astins Analysis Structural Analysis (MS, NMR) Purified_Astins->Analysis End End: Pure Astins Analysis->End

Workflow for the isolation of astins.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., L-02, cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the astin compound (e.g., 0-60 µM for Astin B) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

  • Cell Treatment: Treat cells with the astin compound as described for the cytotoxicity assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified based on their fluorescence:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of JNK Phosphorylation

This technique is used to detect the activation of the JNK signaling pathway.

Protocol Outline:

  • Cell Lysis: After treatment with the astin compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK). A separate blot should be incubated with an antibody for total JNK as a loading control.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the p-JNK band relative to the total JNK band indicates the level of JNK activation.

Conclusion

The cyclic peptides of the astin family, particularly Astin C (this compound) and Astin B, represent a promising class of natural products with significant therapeutic potential. Their distinct mechanisms of action, involving the inhibition of the cGAS-STING pathway and the induction of apoptosis via the ROS-JNK axis, respectively, offer multiple avenues for drug development in the areas of inflammation, autoimmune diseases, and oncology. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the physicochemical properties and biological activities of these intriguing compounds. Further studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of Asterin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin C, a chlorinated cyclic pentapeptide of fungal origin, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Exhibiting potent anti-tumor and anti-inflammatory properties, its unique structure and mechanism of action warrant a detailed exploration of its synthesis and biosynthesis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound C, centered around the Non-Ribosomal Peptide Synthetase (NRPS) machinery of the endophytic fungus Cyanodermella asteris. Furthermore, it delves into synthetic strategies, including solid-phase peptide synthesis of analogues, and outlines detailed experimental protocols for its isolation and characterization. The guide also elucidates its interaction with the cGAS-STING signaling pathway, a critical component of the innate immune system. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers in the field.

Introduction

This compound C is a natural product first isolated from the plant Aster tataricus, a staple in traditional Chinese medicine. However, recent research has unveiled that the true producer of this compound C is not the plant itself, but rather an endophytic fungus, Cyanodermella asteris, residing within the plant's tissues[1][2][3]. This discovery has opened new avenues for the biotechnological production of this compound C and its derivatives.

Chemically, this compound C is a cyclic pentapeptide with the molecular formula C₂₅H₃₃Cl₂N₅O₆ and a molecular weight of 570.47 g/mol [4][5]. Its structure is characterized by the presence of non-proteinogenic amino acids, most notably a 3,4-dichloroproline residue, which is rare in nature and crucial for its biological activity[1][6].

The therapeutic potential of this compound C lies in its ability to modulate the innate immune system. It has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a key sensor of cytosolic DNA that triggers inflammatory responses[7][8]. By blocking the recruitment of the transcription factor IRF3 to the STING signalosome, this compound C effectively dampens the production of type I interferons and other pro-inflammatory cytokines, making it a promising candidate for the treatment of autoimmune diseases and certain cancers[7][9][10][11].

This guide aims to provide a detailed technical resource on the synthesis, biosynthesis, and biological context of this compound C, catering to the needs of researchers and professionals in drug development.

Biosynthesis of this compound C

The biosynthesis of this compound C is a complex process orchestrated by a multi-modular enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS) within the endophytic fungus Cyanodermella asteris[1][2]. This pathway involves the sequential assembly of amino acid precursors and their subsequent modification and cyclization.

The ast Biosynthetic Gene Cluster and the AstN NRPS

The genetic blueprint for this compound biosynthesis is encoded within the ast biosynthetic gene cluster (BGC) in the genome of C. asteris. The cornerstone of this cluster is the gene encoding the NRPS enzyme, AstN, a large, multi-domain protein with a predicted molecular weight of 614 kDa[11][12]. AstN is composed of five distinct modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain[11][12][13].

The general architecture of an NRPS module consists of three core domains:

  • Adenylation (A) domain: Selects and activates a specific amino acid substrate by converting it to an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

While the precise domain organization of each module in AstN is a subject of ongoing research, a proposed model based on in silico analysis suggests the following sequence of amino acid incorporation to form the linear precursor of Astin C.

Proposed Biosynthetic Pathway of this compound C

The biosynthesis of this compound C by the AstN NRPS is proposed to proceed through a series of coordinated enzymatic reactions:

  • Initiation: The first module of AstN selects and activates the initial amino acid, tethering it to its T domain.

  • Elongation: The growing peptide chain is passed sequentially from one module to the next. At each module, the C domain catalyzes the formation of a peptide bond, incorporating the next amino acid in the sequence.

  • Modification: The biosynthesis of this compound C involves the incorporation of non-proteinogenic amino acids, such as β-phenylalanine and 2-aminobutyric acid (2Abu). The ast gene cluster contains genes like astP (a putative phenylalanine aminomutase) and astR (a putative aminotransferase) that are proposed to be responsible for the synthesis of these unusual building blocks[13]. The unique dichlorination of the proline residue is a critical step, although the specific halogenase responsible has not yet been definitively identified within the ast cluster[2].

  • Termination and Cyclization: The final module contains a Thioesterase (TE) domain. This domain catalyzes the release of the fully assembled linear pentapeptide from the NRPS. The TE domain then facilitates an intramolecular cyclization reaction to form the stable macrocyclic structure of this compound C.

This compound C Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound C cluster_precursors Precursor Synthesis cluster_nrps AstN NRPS Assembly Line L-Phe L-Phenylalanine astP AstP (Aminomutase) L-Phe->astP L-Thr L-Threonine astR AstR (Aminotransferase) L-Thr->astR L-Pro L-Proline Halogenase Halogenase (putative) L-Pro->Halogenase L-Ser L-Serine Module5 Module 5 A T TE L-Ser->Module5:A 5 BPhe β-Phenylalanine astP->BPhe 2Abu 2-Aminobutyric acid astR->2Abu DCP 3,4-Dichloroproline Halogenase->DCP Module1 Module 1 A T C BPhe->Module1:A 1 Module2 Module 2 A T C 2Abu->Module2:A 2 Module4 Module 4 A T C 2Abu->Module4:A 4 Module3 Module 3 A T C DCP->Module3:A 3 Linear_Pentapeptide Linear Pentapeptide Module5:TE->Linear_Pentapeptide Release Asterin_C This compound C Linear_Pentapeptide->Asterin_C Cyclization Isolation_Workflow Workflow for Isolation of this compound C cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture C. asteris Liquid Culture Filtration Filtration Culture->Filtration Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Liquid_Extraction Culture Broth Concentration Concentration (Rotary Evaporation) Liquid_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Prep_HPLC Preparative RP-HPLC Silica_Column->Prep_HPLC Enriched Fractions Pure_Asterin_C Pure this compound C Prep_HPLC->Pure_Asterin_C STING_Pathway_Inhibition Mechanism of STING Pathway Inhibition by this compound C cluster_pathway cGAS-STING Signaling Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces DNA Cytosolic DNA DNA->cGAS activates STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 STING->IRF3 recruitment TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Dimer IRF3 Dimer pIRF3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates IFN Type I Interferon Expression Nucleus->IFN Asterin_C_inhibitor This compound C Asterin_C_inhibitor->STING binds to label_inhibition Inhibition label_inhibition->IRF3 blocks recruitment

References

The Cyclopeptide Asterin (Astin C): A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin, also known as Astin C, is a potent cyclopeptide with significant anti-inflammatory and anti-cancer properties.[1] Its mechanism of action involves the specific inhibition of the cGAS-STING signaling pathway, a key component of the innate immune system.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailing its origins in the medicinal plant Aster tataricus and its true producer, the endophytic fungus Cyanodermella asteris. Furthermore, this document outlines detailed methodologies for the extraction and purification of this compound, presents quantitative data on yields from both plant and fungal sources, and illustrates the relevant biological pathways and experimental workflows.

Natural Sources of this compound (Astin C)

Initial research identified the perennial herb Aster tataricus, a plant utilized in traditional Chinese medicine, as the primary natural source of this compound.[1] However, subsequent investigations have revealed that this compound is not produced by the plant itself. Instead, it is a metabolic product of Cyanodermella asteris, an endophytic fungus that resides within the tissues of Aster tataricus.[2] This discovery has significant implications for the sustainable production of this compound, shifting the focus from plant cultivation to fungal fermentation. While Aster tataricus plants containing the endophyte are a source, direct cultivation of Cyanodermella asteris offers a more controlled and potentially higher-yielding approach.[2][3]

Quantitative Yields of this compound (Astin C)

The concentration of this compound varies significantly between its plant host and its fungal producer. Fermentation of Cyanodermella asteris under optimized conditions has been shown to produce substantially higher yields compared to direct extraction from Aster tataricus.

Source OrganismYield of Astin CReference
Aster tataricus (Plant)0.16 mg/g[2][3]
Cyanodermella asteris (Fungus)0.89 mg/g (optimized)[2][3]
Cyanodermella asteris (Fungus)21 mg/L (from 3L culture yielding 63mg)[4]

Experimental Protocols

Cultivation of Cyanodermella asteris

This protocol is based on methodologies described for the cultivation of endophytic fungi for the production of secondary metabolites.

  • Inoculum Preparation: Aseptically transfer a pure culture of Cyanodermella asteris to a malt (B15192052) extract agar (B569324) (MEA) plate and incubate at 25°C for 14-21 days until sufficient mycelial growth is observed.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile malt extract broth (MEB) with several agar plugs from the MEA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 7-10 days.

  • Production Culture: Transfer the seed culture to a larger fermentation vessel containing MEB. The volume of the production culture can be scaled up as needed (e.g., 3 L). Incubate under the same conditions as the seed culture for 21-28 days.

Extraction of this compound (Astin C) from Cyanodermella asteris Culture

The following is a generalized protocol for the extraction of cyclopeptides from fungal cultures.

  • Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction from Biomass:

    • Dry the fungal biomass (e.g., by lyophilization).

    • Pulverize the dried biomass to a fine powder.

    • Extract the powdered biomass with methanol (B129727) or a mixture of methanol and acetone (B3395972) (1:1 v/v) at room temperature with constant agitation for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction from Culture Broth:

    • Partition the culture broth with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a crude extract.

Purification of this compound (Astin C)

The crude extract can be purified using a combination of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and subject them to preparative reversed-phase HPLC (e.g., on a C18 column).

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to achieve final purification.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.

Biological Activity and Signaling Pathway

This compound (Astin C) is a specific inhibitor of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or cellular damage.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by the enzyme cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Interferon Type I Interferons & Pro-inflammatory Cytokines pIRF3->Interferon induces transcription Asterin_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STING_Golgi Activated STING TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 This compound This compound (Astin C) This compound->IRF3 blocks recruitment to STING Interferon Type I Interferon Production pIRF3->Interferon Experimental_Workflow Source Source Organism (Cyanodermella asteris) Cultivation Fungal Cultivation (Fermentation) Source->Cultivation Extraction Extraction (Solvent Extraction) Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification1 Primary Purification (Silica Gel Chromatography) Crude_Extract->Purification1 Semi_Pure Semi-purified Fractions Purification1->Semi_Pure Purification2 Final Purification (Preparative HPLC) Semi_Pure->Purification2 Pure_this compound Pure this compound (Astin C) Purification2->Pure_this compound

References

Asterin: A Cyclopeptide Inhibitor of the cGAS-STING Pathway with Therapeutic Potential in Inflammatory Diseases and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asterin, a naturally occurring cyclopeptide, has emerged as a potent and specific inhibitor of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of the cGAS-STING pathway is implicated in a range of pathologies, including autoimmune diseases and cancer. This compound's unique mechanism of action, which involves the direct targeting of STING to prevent the recruitment of the transcription factor IRF3, positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental innate immune signaling cascade that responds to the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the endoplasmic reticulum-resident protein STING.[2] Activated STING translocates to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent induction of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3]

While essential for host defense, aberrant activation of the cGAS-STING pathway can drive the pathogenesis of various autoimmune and inflammatory diseases. Consequently, there is significant interest in the development of small molecule inhibitors that can modulate this pathway. This compound (also known as Astin C), a cyclopeptide originally isolated from the medicinal plant Aster tataricus, has been identified as a specific inhibitor of STING.[4][5] This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the therapeutic potential of this compound.

Mechanism of Action: Targeting the STING Signalosome

This compound exerts its inhibitory effect by directly binding to the STING protein.[3][5] Specifically, it targets the C-terminal domain of STING, the same region that binds to the endogenous ligand cGAMP.[3] By occupying this binding pocket, this compound prevents a critical downstream signaling event: the recruitment of IRF3 to the STING signalosome.[5][6] This blockade of the STING-IRF3 interaction effectively halts the signaling cascade, preventing the phosphorylation and subsequent activation of IRF3.[5] As a result, the production of type I interferons and other inflammatory cytokines is suppressed. Notably, this compound does not inhibit the activation of TBK1, indicating a specific mechanism of action downstream of TBK1 recruitment but upstream of IRF3 activation.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity. It is important to note that IC50 and Kd values can vary depending on the specific experimental conditions and assay formats used.

ParameterValueCell Line / SystemReference
IC50 (IFN-β mRNA inhibition) 3.42 ± 0.13 µMMouse Embryonic Fibroblasts (MEFs)[3][8]
10.83 ± 1.88 µMHuman Fetal Lung Fibroblasts (IMR-90)[3][8]
Binding Affinity (Kd) 53 nMSTING C-terminal domain (CTD)[9]
2.37 µMSTING CTD (H232)[10]

Signaling Pathway Diagram

The following diagram illustrates the cGAS-STING signaling pathway and the specific point of inhibition by this compound.

Asterin_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 STING_active->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription This compound This compound This compound->STING_active inhibits recruitment

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Reagents
  • Cell Lines: HEK293T (human embryonic kidney), MEFs (mouse embryonic fibroblasts), and THP-1 (human monocytic) cells are commonly used.

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Reagents: this compound (Astin C), cGAMP, poly(dA:dT), Lipofectamine 2000, primary antibodies (phospho-IRF3, total IRF3, STING, TBK1, β-actin), and HRP-conjugated secondary antibodies.

Luciferase Reporter Assay for IFN-β Promoter Activity

This assay is used to quantify the activation of the IFN-β promoter, a direct downstream target of the cGAS-STING pathway.[11][12]

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an IFN-β promoter-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known cGAS-STING pathway agonist, such as cGAMP or by transfecting poly(dA:dT).

  • Lysis and Measurement: After 16-24 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the unstimulated control and determine the IC50 value of this compound.

Western Blotting for IRF3 Phosphorylation

This method is used to directly assess the phosphorylation status of IRF3, a key activation step in the STING pathway.[13][14]

  • Cell Treatment and Lysis: Seed cells (e.g., MEFs or THP-1) in 6-well plates. Pre-treat with this compound, followed by stimulation with a STING agonist.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IRF3 and a loading control (e.g., β-actin) to confirm equal protein loading.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the inhibitory activity of this compound.

Asterin_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., HEK293T, MEFs) treatment This compound Treatment (Dose-Response) cell_culture->treatment stimulation STING Agonist Stimulation (e.g., cGAMP, poly(dA:dT)) treatment->stimulation luciferase IFN-β Luciferase Assay stimulation->luciferase western_blot Western Blot (p-IRF3, Total IRF3) stimulation->western_blot ic50 IC50 Determination luciferase->ic50 mechanism Mechanism of Action (Blockade of IRF3 Recruitment) western_blot->mechanism binding_assay Binding Assay (e.g., ITC, Pull-down) kd Kd Determination binding_assay->kd animal_model Animal Model of Inflammatory Disease asterin_admin This compound Administration animal_model->asterin_admin readouts Assessment of Therapeutic Efficacy (e.g., Cytokine levels, Disease score) asterin_admin->readouts efficacy In Vivo Efficacy readouts->efficacy

Caption: A generalized experimental workflow for the evaluation of this compound.

Potential Therapeutic Applications

Given its specific inhibition of the cGAS-STING pathway, this compound holds therapeutic promise for a variety of conditions driven by excessive STING activation.

  • Autoimmune and Autoinflammatory Diseases: Conditions such as Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI) are characterized by the inappropriate activation of the STING pathway by self-DNA.[5] By dampening this aberrant signaling, this compound could offer a targeted therapeutic approach.

  • Cancer: The role of the cGAS-STING pathway in cancer is complex. While its activation in immune cells can promote anti-tumor immunity, chronic activation within tumor cells can drive inflammation and metastasis.[1] In certain cancer contexts, inhibiting STING with this compound could be a viable strategy to reduce pro-tumorigenic inflammation.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel therapeutics targeting the cGAS-STING pathway. Its specific mechanism of action, involving the direct inhibition of IRF3 recruitment to STING, offers a nuanced approach to modulating this critical innate immune signaling cascade. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, as well as exploring its efficacy in a broader range of disease models. The synthesis of this compound derivatives with improved potency and drug-like properties will be a crucial step in translating this promising natural product into a clinically viable therapeutic.[15]

References

Preliminary In-Vitro Efficacy of Asterin (Astin C) as a STING Pathway Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary in-vitro studies of Asterin, also known as Astin C, a cyclopeptide derived from the plant Aster tataricus. The document focuses on its mechanism of action as a specific inhibitor of the cGAS-STING signaling pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes.

Core Findings: Mechanism of Action

Preliminary in-vitro studies have identified this compound (Astin C) as a potent anti-inflammatory and potential anti-cancer agent.[1] Its primary mechanism of action is the specific inhibition of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][2]

Unlike other inhibitors, this compound does not prevent the activation of STING itself but specifically blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome.[2] This targeted action prevents the downstream transcription of type I interferons, such as Interferon-β (IFN-β), and other inflammatory cytokines. This targeted approach suggests a potential for therapeutic applications in autoimmune diseases and certain cancers where the cGAS-STING pathway is dysregulated.[1][2]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various in-vitro models. The following tables summarize the key findings from these studies, focusing on the inhibition of IFN-β mRNA expression following the activation of the STING pathway.

Cell LineActivatorThis compound ConcentrationDuration of TreatmentOutcomeReference
HEK293 cellscGAS or STING overexpression10 μM6 hoursSignificant inhibition of Ifnb mRNA expression[1]
Cell LineActivatorIC₅₀ (μM)
Mouse Embryonic Fibroblasts (MEFs)Intracellular DNA3.42 ± 0.13
Human Fetal Lung Fibroblasts (IMR-90)Intracellular DNA10.83 ± 1.88

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in-vitro studies of this compound.

Cell Culture and Maintenance
  • Cell Lines: Human Embryonic Kidney 293T (HEK293T) cells were utilized due to their high transfectability and lack of endogenous cGAS or STING expression, providing a clean system for studying the pathway.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Cells were passaged upon reaching 80-90% confluency. The medium was aspirated, cells were washed with PBS, and detached using a 0.25% Trypsin-EDTA solution. The trypsinization was neutralized with complete growth medium, and the cell suspension was centrifuged and re-plated in new flasks.

STING Pathway Activation and Inhibition Assay
  • Cell Seeding: HEK293T cells were seeded in 6-well plates to achieve 70-80% confluency on the day of transfection.

  • Transfection (for STING/cGAS overexpression):

    • Plasmids encoding human STING or cGAS were transfected into HEK293T cells using a lipid-based transfection reagent (e.g., Lipofectamine).

    • Cells were incubated with the transfection mixture for 4-6 hours, after which the medium was replaced with fresh, complete growth medium.

  • This compound Treatment:

    • 24 hours post-transfection, the culture medium was replaced with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control).

    • Cells were pre-incubated with this compound for a specified period (e.g., 6 hours).

  • Pathway Stimulation (for non-overexpression systems):

    • In cell lines with an intact STING pathway (e.g., MEFs, IMR-90), the pathway was activated by transfecting DNA mimics such as herring testes DNA (HT-DNA), synthetic DNA oligonucleotides (e.g., ISD, HSV60-mer), or by infection with a DNA virus.

    • Alternatively, cells were permeabilized with digitonin (B1670571) to introduce the STING-agonist 2'3'-cGAMP directly into the cytoplasm.

Quantitative Real-Time PCR (qRT-PCR) for Ifnb mRNA Expression
  • RNA Extraction: Following treatment and stimulation, total RNA was extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR Reaction: The qPCR was performed using a standard qPCR master mix, cDNA template, and primers specific for the Ifnb1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative expression of Ifnb1 mRNA was calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the control group.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the cGAS-STING signaling pathway, the point of inhibition by this compound, and a typical experimental workflow.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_signalosome Signalosome cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active conformational change & translocation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Transcription of Type I IFN genes (e.g., Ifnb1) pIRF3->Transcription This compound This compound This compound->IRF3 Blocks Recruitment Experimental_Workflow start Start cell_culture 1. Culture HEK293T Cells start->cell_culture transfection 2. Transfect with STING/cGAS plasmids cell_culture->transfection asterin_treatment 3. Treat with this compound or Vehicle transfection->asterin_treatment rna_extraction 4. Isolate Total RNA asterin_treatment->rna_extraction cdna_synthesis 5. Synthesize cDNA rna_extraction->cdna_synthesis qpcr 6. Perform qRT-PCR for Ifnb1 cdna_synthesis->qpcr data_analysis 7. Analyze Relative Gene Expression qpcr->data_analysis end End data_analysis->end

References

Methodological & Application

Protocol for the Laboratory Synthesis of Asterin (Astin C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterin, also known as Astin C, is a cyclic pentapeptide of significant interest due to its potent anti-inflammatory and anti-cancer activities.[1] It functions by specifically inhibiting the cGAS-STING signaling pathway, a critical component of the innate immune system, by blocking the recruitment of IRF3 to the STING signalosome.[1][2] This mechanism of action makes this compound a compelling candidate for the development of novel therapeutics for autoimmune diseases and certain cancers.

This document provides a detailed protocol for the laboratory synthesis of this compound. The synthesis of this complex cyclic peptide, which contains the rare amino acid cis-3,4-dichloroproline, is a challenging multi-step process. The protocol outlined below is a representative method based on established principles of solid-phase peptide synthesis (SPPS) and knowledge from the synthesis of this compound analogues and related compounds, such as Astin G.[3][4]

Synthetic Strategy

The total synthesis of this compound is approached via a convergent strategy involving:

  • Synthesis of the unique amino acid: Preparation of the non-standard amino acid, Fmoc-L-cis-3,4-dichloroproline.

  • Solid-Phase Peptide Synthesis (SPPS): Stepwise assembly of the linear pentapeptide precursor on a solid support.

  • Cleavage from Resin: Release of the linear peptide from the solid support.

  • Macrocyclization: Head-to-tail cyclization of the linear peptide in solution.

  • Purification and Characterization: Purification of the final cyclic peptide by chromatography and characterization by spectroscopic methods.

Experimental Protocols

Synthesis of Fmoc-L-cis-3,4-dichloroproline
Solid-Phase Peptide Synthesis (SPPS) of the Linear Pentapeptide

The linear precursor of this compound is assembled on a solid support using the Fmoc/tBu strategy.

Table 1: Materials and Reagents for SPPS

Reagent/Material Purpose Typical Supplier
2-Chlorotrityl chloride resinSolid support for peptide synthesisSigma-Aldrich, Novabiochem
Fmoc-protected amino acidsBuilding blocks for the peptide chainSigma-Aldrich, Bachem
Dichloromethane (DCM)Solvent for swelling the resin and washingFisher Scientific
N,N-Dimethylformamide (DMF)Solvent for coupling and deprotectionFisher Scientific
Piperidine (B6355638)Reagent for Fmoc deprotectionSigma-Aldrich
HBTU/HATUCoupling agentChem-Impex, GL Biochem
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent for cleavage from the resinSigma-Aldrich
Triisopropylsilane (TIS)Scavenger for cleavageSigma-Aldrich
Diethyl etherFor precipitation of the cleaved peptideFisher Scientific

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ser(tBu)-OH) in DCM.

    • Add DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites on the resin using a solution of methanol (B129727) in DCM.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with HBTU/HATU and DIPEA.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence, including the synthesized Fmoc-L-cis-3,4-dichloroproline.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

Cleavage of the Linear Peptide from the Resin
  • Washing and Drying: Wash the resin-bound peptide with DCM and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the linear peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude linear peptide under vacuum.

Macrocyclization of the Linear Peptide

The head-to-tail cyclization of the linear peptide is a critical step and is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Table 2: Reagents for Macrocyclization

Reagent Purpose
Dichloromethane (DCM) / N,N-Dimethylformamide (DMF)Solvent
HBTU/HATU or PyBOPCoupling agent
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineBase

Protocol:

  • Dissolution: Dissolve the crude linear peptide in a large volume of DCM or a mixture of DCM/DMF to achieve a low concentration (e.g., 0.1-1 mM).

  • Activation and Cyclization:

    • Add the coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • The crude cyclic peptide can be purified directly.

Purification and Characterization
  • Purification:

    • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a suitable C18 column and a gradient of acetonitrile (B52724) in water with 0.1% TFA as a mobile phase.

    • Collect fractions containing the desired product and lyophilize to obtain the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical RP-HPLC.

    • Determine the molecular weight using high-resolution mass spectrometry (HRMS).

    • Elucidate the structure and confirm the stereochemistry using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Expected Yields and Purity

Step Expected Yield Purity (by HPLC)
Linear Peptide Synthesis (on resin)>90% (crude)-
Cleavage from Resin70-90% (crude)50-70%
Macrocyclization20-50% (crude)30-60%
Final Purified this compound5-15% (overall)>95%

Visualizations

Experimental Workflow for this compound Synthesis

Asterin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 2-Cl-Trt Resin Loading Load First Amino Acid Resin->Loading Deprotection1 Fmoc Deprotection Loading->Deprotection1 Coupling Couple Amino Acids Deprotection1->Coupling Coupling->Deprotection1 Repeat for each AA Deprotection2 Final Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Cyclization Macrocyclization Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification This compound Pure this compound (Astin C) Purification->this compound

Caption: Workflow for the solid-phase synthesis of this compound.

cGAS-STING Signaling Pathway and Inhibition by this compound

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes This compound This compound (Astin C) This compound->STING inhibits IRF3 recruitment IFN_Genes Interferon Gene Expression IRF3_dimer->IFN_Genes activates

References

Application Notes and Protocols for Asterin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterin, also known as Astin C, is a naturally occurring cyclopeptide derived from the medicinal plant Aster tataricus.[1] It has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] The primary mechanism of action for this compound is the specific inhibition of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferator of Interferon Genes) signaling pathway, a critical component of the innate immune system that responds to cytosolic DNA.[1][2][3] this compound exerts its inhibitory effect by blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, thereby preventing the downstream production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This targeted activity makes this compound a valuable tool for research and a potential therapeutic candidate for autoimmune diseases driven by aberrant STING activation.[1][3]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the cGAS-STING pathway.

Data Presentation

The following table summarizes the quantitative data reported for this compound's inhibitory activity on the STING pathway.

ParameterCell Line/SystemValueReference
IC50 (Ifnb mRNA expression)Mouse Embryonic Fibroblasts (MEFs)3.42 ± 0.13 µM[4]
IC50 (Ifnb mRNA expression)IMR-90 (Human Fetal Lung Fibroblasts)10.83 ± 1.88 µM[4]
Binding Affinity (Kd) STING C-Terminal Domain~10 µM[1]

Signaling Pathway

The diagram below illustrates the cGAS-STING signaling pathway and the point of inhibition by this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 STING->IRF3 Recruits TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes This compound This compound This compound->STING Inhibits IRF3 Recruitment IFN_promoter IFN-β Promoter IRF3_dimer->IFN_promoter Binds to IFN_gene IFN-β Gene Expression IFN_promoter->IFN_gene

Caption: cGAS-STING signaling pathway and this compound's mechanism of action.

Experimental Protocols

High-Throughput Screening (HTS) for Inhibitors of the STING Pathway using a Reporter Gene Assay

This protocol describes a cell-based HTS assay to identify small molecule inhibitors of STING signaling, using this compound as a positive control. The assay utilizes a reporter cell line that expresses a reporter gene (e.g., Luciferase or GFP) under the control of an IFN-β promoter.

Objective: To identify compounds that inhibit STING-mediated activation of the IFN-β promoter.

Materials:

  • HEK293T cells stably expressing an IFN-β promoter-luciferase reporter construct and human STING.

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: Opti-MEM or serum-free DMEM.

  • STING Agonist: 2'3'-cGAMP.

  • This compound (Positive Control).

  • Compound Library.

  • 384-well white, clear-bottom assay plates.

  • Luciferase assay reagent.

  • Automated liquid handling systems.

  • Plate reader with luminescence detection capabilities.

Workflow Diagram:

HTS_Workflow start Start plate_cells Plate reporter cells in 384-well plates start->plate_cells incubate1 Incubate (18-24h) plate_cells->incubate1 add_compounds Add test compounds, This compound (positive control), and DMSO (negative control) incubate1->add_compounds incubate2 Incubate (1h) add_compounds->incubate2 add_agonist Add STING agonist (2'3'-cGAMP) incubate2->add_agonist incubate3 Incubate (6-8h) add_agonist->incubate3 add_luciferase Add Luciferase assay reagent incubate3->add_luciferase incubate4 Incubate (10 min) add_luciferase->incubate4 read_plate Read luminescence incubate4->read_plate analyze_data Data analysis read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for STING inhibitors.

Protocol:

  • Cell Plating:

    • Culture the HEK293T-IFN-β-Luc-STING reporter cells in Complete Growth Medium.

    • On the day of the assay, harvest the cells and resuspend them in Assay Medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a dilution series of this compound in DMSO (e.g., from 100 µM to 0.1 µM) to serve as a positive control for inhibition.

    • Prepare the compound library plates, typically at a concentration of 10 mM in DMSO. Dilute the library compounds to a working concentration in Assay Medium.

    • Using a robotic liquid handler, transfer 10 µL of the diluted compounds, this compound controls, or DMSO (as a negative control) to the cell plates. The final concentration of test compounds is typically 10 µM.

    • Incubate the plates at 37°C for 1 hour.

  • STING Activation:

    • Prepare a solution of 2'3'-cGAMP in Assay Medium. The final concentration should be predetermined to induce a robust but submaximal reporter signal (e.g., EC80).

    • Add 10 µL of the 2'3'-cGAMP solution to all wells except for the unstimulated control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 6-8 hours.

  • Signal Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well using an automated dispenser.

    • Incubate the plates at room temperature for 10 minutes, protected from light.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

    • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • Perform dose-response curves for the confirmed hits to determine their IC50 values.

Secondary Assay: Measurement of Endogenous Ifnb mRNA Expression

This protocol is designed as a secondary screen to validate the hits identified in the primary HTS by measuring the inhibition of endogenous IFN-β gene expression.

Objective: To confirm the inhibitory activity of hit compounds on the native STING signaling pathway.

Materials:

  • THP-1 or primary macrophages.

  • Complete Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • STING Agonist: 2'3'-cGAMP.

  • Hit compounds and this compound.

  • 96-well cell culture plates.

  • RNA extraction kit.

  • qRT-PCR reagents and instrument.

  • Primers for IFNB1 and a housekeeping gene (e.g., GAPDH).

Protocol:

  • Cell Treatment:

    • Seed THP-1 cells in 96-well plates at a density of 5 x 10^4 cells/well and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.

    • Pre-treat the differentiated cells with various concentrations of hit compounds or this compound for 1 hour.

    • Stimulate the cells with 2'3'-cGAMP for 6 hours.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for human IFNB1 and a housekeeping gene.

  • Data Analysis:

    • Calculate the relative expression of IFNB1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

    • Determine the dose-dependent inhibition of IFNB1 expression by the hit compounds and calculate their IC50 values.

Conclusion

This compound is a potent and specific inhibitor of the cGAS-STING signaling pathway, making it an invaluable research tool and a promising lead compound for drug development. The protocols outlined in these application notes provide a framework for utilizing this compound in high-throughput screening campaigns to discover and validate novel modulators of this important innate immune pathway. The provided data and diagrams offer a comprehensive overview for researchers, scientists, and drug development professionals working in this field.

References

Application Notes and Protocols for the Detection of Asterin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed methodologies for the detection and quantification of the hypothetical protein "Asterin" in various biological samples. The protocols described herein are based on established principles of protein analysis and can be adapted for specific research needs. The primary methods covered are Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative measurement and Mass Spectrometry (MS) for identification and quantification.

I. Detection of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying a target protein within a complex biological mixture. A sandwich ELISA format is recommended for the accurate measurement of this compound in samples such as serum, plasma, and cell culture supernatants.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical this compound Sandwich ELISA kit.

ParameterValueUnit
Assay Range15.6 - 1000pg/mL
Sensitivity< 10pg/mL
Intra-Assay Precision< 8%% CV
Inter-Assay Precision< 10%% CV
Spike Recovery85 - 115%
Sample TypesSerum, Plasma, Cell Culture Supernatants-
Experimental Protocol: Sandwich ELISA

This protocol outlines the steps for quantifying this compound using a pre-coated sandwich ELISA kit.[3]

A. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water.

  • Prepare the this compound Standard by reconstituting the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard.

  • Prepare the 1X Biotinylated Detection Antibody by diluting the concentrated antibody in the provided diluent.

  • Prepare the 1X HRP-Streptavidin solution by diluting the concentrated solution in the provided diluent.

B. Assay Procedure

  • Add 100 µL of each standard, control, and sample to the appropriate wells of the microplate pre-coated with anti-Asterin capture antibody.

  • Cover the plate and incubate for 2.5 hours at room temperature with gentle shaking.

  • Aspirate the liquid from each well and wash four times with 1X Wash Buffer (300 µL per well). Ensure complete removal of liquid after the final wash.

  • Add 100 µL of the 1X Biotinylated Detection Antibody to each well.

  • Cover the plate and incubate for 1 hour at room temperature with gentle shaking.

  • Repeat the wash step as in step B3.

  • Add 100 µL of 1X HRP-Streptavidin solution to each well.

  • Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.

  • Repeat the wash step as in step B3.

  • Add 100 µL of TMB Substrate solution to each well.

  • Cover the plate and incubate for 30 minutes at room temperature in the dark with gentle shaking.

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[1]

  • Read the absorbance of each well at 450 nm immediately using a microplate reader.

C. Data Analysis

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of this compound in the samples.

Diagram: Sandwich ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well cluster_molecules Molecular Interactions p1 Capture Antibody Coated Well p2 Add Sample (contains this compound) p1->p2 Incubate & Wash p3 Add Biotinylated Detection Antibody p2->p3 Incubate & Wash This compound This compound p4 Add HRP-Streptavidin p3->p4 Incubate & Wash detect_ab Detection Ab-Biotin p5 Add TMB Substrate p4->p5 Incubate strep_hrp Strep-HRP p6 Add Stop Solution & Read Absorbance p5->p6 tmb TMB capture_ab Capture Ab capture_ab->this compound This compound->detect_ab detect_ab->strep_hrp strep_hrp->tmb Enzymatic Reaction product Colored Product tmb->product

Caption: Workflow of a sandwich ELISA for this compound detection.

II. Detection of this compound by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for the identification, characterization, and quantification of proteins.[4] It is particularly useful for discovering novel proteins and for applications where specific antibodies are not available.

Quantitative Data Summary

The following table presents hypothetical data from a mass spectrometry-based targeted quantification of this compound in different tissue lysates.

Sample TypeThis compound Concentration (fmol/µg of total protein)Standard Deviation
Healthy Liver Tissue12.51.8
Diseased Liver Tissue45.25.3
Healthy Brain Tissue2.10.5
Diseased Brain Tissue2.30.6
Experimental Protocol: Bottom-Up Proteomics for this compound Identification

This protocol describes a general workflow for identifying this compound from a biological sample using a bottom-up proteomics approach.

A. Sample Preparation and Protein Extraction

  • Homogenize the tissue or lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

B. Protein Digestion

  • Take a known amount of total protein (e.g., 50 µg) and reduce the disulfide bonds with dithiothreitol (B142953) (DTT).

  • Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).

  • Digest the proteins into peptides overnight using a sequence-specific protease, such as trypsin.

  • Stop the digestion by adding an acid (e.g., formic acid).

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

  • Dry the purified peptides under vacuum.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis.

  • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

  • Separate the peptides on a reverse-phase C18 analytical column using a gradient of increasing organic solvent.

  • The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

  • The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then selects precursor ions for fragmentation and acquisition of tandem mass spectra (MS2).

D. Data Analysis

  • Process the raw MS data using a database search engine (e.g., Mascot, Sequest, or MaxQuant).

  • Search the acquired MS2 spectra against a protein sequence database that includes the sequence of this compound.

  • The search engine will identify peptides based on the fragmentation patterns and assign them to their parent proteins.

  • The identification of unique peptides from this compound confirms its presence in the sample. For quantification, stable isotope-labeled peptides corresponding to this compound can be used as internal standards.

Diagram: Mass Spectrometry Workflow

MS_Workflow sample Biological Sample (Tissue or Cells) extraction Protein Extraction sample->extraction digestion Reduction, Alkylation, & Tryptic Digestion extraction->digestion desalting Peptide Desalting (SPE) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data Data Analysis (Database Search) lcms->data result This compound Identification & Quantification data->result

Caption: General workflow for this compound detection by mass spectrometry.

III. Hypothetical Signaling Pathway of this compound

Understanding the signaling pathway of this compound is crucial for elucidating its biological function and for the development of targeted therapeutics. Based on common signaling paradigms, a hypothetical pathway is presented below.

Diagram: Hypothetical this compound Signaling Pathway

Asterin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor This compound Receptor kinase1 Kinase A receptor->kinase1 Activates This compound Extracellular This compound This compound->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates tf_inactive Transcription Factor (Inactive) kinase2->tf_inactive Activates tf_active Transcription Factor (Active) tf_inactive->tf_active Translocates gene Target Gene Expression tf_active->gene response Cellular Response gene->response

References

Application Notes and Protocols for In-Vivo Studies of Asterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in-vivo application of Asterin (also known as Astin C), a cyclic peptide with demonstrated anti-inflammatory and anti-cancer properties. This compound specifically inhibits the cGAS-STING signaling pathway, a key component of the innate immune system.[1][2] This document summarizes known in-vivo dosages and concentrations, details experimental protocols for common research models, and illustrates the compound's mechanism of action through a signaling pathway diagram.

Mechanism of Action

This compound is a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. It functions by specifically blocking the recruitment of IRF3 (Interferon Regulatory Factor 3) to the STING signalosome.[1] This action prevents the downstream production of type I interferons and other pro-inflammatory cytokines, making this compound a valuable tool for studying and potentially treating autoimmune diseases and certain cancers where the cGAS-STING pathway is dysregulated.

In-Vivo Dosage and Concentration

The following table summarizes the currently available data on this compound dosage and administration for in-vivo studies. It is crucial to note that optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

Animal ModelDisease ModelDosageAdministration RouteDosing ScheduleVehicleReference
C57BL/6 MiceHerpes Simplex Virus-1 (HSV-1) Infection2-4 mg/kgTail Vein InjectionOnce every 2 days for 7 daysNot Specified[1]
Male ICR MiceSarcoma 180 Ascites Tumor5.0 mg/kgIntraperitoneal InjectionDaily for 5 daysNot Specified[1]

Note: The vehicle for in-vivo administration of this compound was not specified in the reviewed literature. Researchers should perform solubility and stability studies to determine an appropriate vehicle (e.g., saline, DMSO, or a combination thereof) for their specific experimental needs. It is recommended to start with a well-tolerated vehicle and perform preliminary toxicity studies.

Experimental Protocols

Herpes Simplex Virus-1 (HSV-1) Infection Model in C57BL/6 Mice

This protocol is designed to evaluate the effect of this compound on the host immune response to viral infection.

Materials:

  • This compound (Astin C)

  • C57BL/6 mice (6-8 weeks old)

  • Herpes Simplex Virus-1 (HSV-1) strain (e.g., McKrae or other suitable strain)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Corneal scarification needle (e.g., 30-gauge)

  • Sterile saline or appropriate vehicle for this compound

  • Standard animal housing and handling equipment

Procedure:

  • Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week prior to the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose (2-4 mg/kg) can be administered in a reasonable volume (e.g., 100 µL) via tail vein injection.

  • HSV-1 Infection:

    • Anesthetize the mice.

    • Gently scarify the cornea of one eye multiple times with a sterile needle.

    • Apply a suspension of HSV-1 to the scarified cornea. The viral titer will need to be optimized for the specific virus stock and mouse strain to induce a robust infection without causing excessive mortality.

  • This compound Administration:

    • On the day of infection (Day 0) and every two days thereafter for a total of 7 days, administer this compound (2-4 mg/kg) or vehicle control via tail vein injection.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for signs of infection, such as keratitis, periocular skin lesions, and neurological symptoms.

    • At the end of the study (e.g., Day 8 or as determined by the experimental design), euthanize the mice.

    • Collect relevant tissues (e.g., trigeminal ganglia, brain, spleen) for analysis.

    • Analyze viral titers, cytokine levels (e.g., Type I interferons), and immune cell populations (e.g., activated CD8+ T cells) to assess the effect of this compound treatment.[1]

Sarcoma 180 Ascites Tumor Model in ICR Mice

This protocol is designed to assess the anti-tumor efficacy of this compound.

Materials:

  • This compound (Astin C)

  • Male ICR mice (6-8 weeks old)

  • Sarcoma 180 (S-180) ascites tumor cells

  • Sterile phosphate-buffered saline (PBS) or saline

  • Standard animal housing and handling equipment

Procedure:

  • Animal Acclimation: Acclimate male ICR mice to the facility for at least one week prior to the experiment.

  • Tumor Inoculation:

    • Harvest Sarcoma 180 cells from a donor mouse with established ascites.

    • Wash the cells with sterile PBS or saline.

    • Resuspend the cells to a concentration of approximately 2 x 10^6 cells per 0.1 mL.

    • Inoculate each mouse intraperitoneally with 0.1 mL of the cell suspension.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should allow for the administration of 5.0 mg/kg in a standard intraperitoneal injection volume (e.g., 100-200 µL).

  • This compound Administration:

    • Beginning 24 hours after tumor cell inoculation, administer this compound (5.0 mg/kg) or vehicle control intraperitoneally once daily for 5 consecutive days.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for signs of tumor growth (e.g., abdominal distension) and overall health.

    • At the end of the treatment period (or when control animals show significant tumor burden), euthanize all mice.

    • Collect and measure the volume of ascitic fluid.

    • Calculate the tumor growth inhibition rate. The original study reported a 45% tumor growth inhibition rate with this regimen.[1]

    • Optionally, collect tumors and other organs for histological or molecular analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cGAS-STING signaling pathway, the mechanism of action of this compound, and a general experimental workflow for in-vivo studies.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFN induces transcription This compound This compound This compound->STING Inhibits IRF3 recruitment

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow acclimation Animal Acclimation model_induction Disease Model Induction (e.g., HSV-1 Infection or Tumor Inoculation) acclimation->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Daily Monitoring (Health & Disease Progression) treatment->monitoring endpoint Endpoint Analysis (e.g., Viral Titer, Tumor Volume) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General experimental workflow for in-vivo studies with this compound.

References

Application Note: Quantification of Asterin (Astin C) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of Asterin (Astin C), a cyclic peptide with potential anti-inflammatory and anti-cancer properties, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, providing high sensitivity and selectivity for pharmacokinetic and drug metabolism studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including sample preparation, chromatographic and mass spectrometric conditions, and data analysis.

Introduction

This compound, also known as Astin C, is a cyclic peptide with the molecular formula C₂₅H₃₃Cl₂N₅O₆.[1] It has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1] By blocking the recruitment of IRF3 to the STING signalosome, this compound can attenuate inflammatory responses, making it a promising candidate for the development of therapeutics for autoimmune diseases and certain cancers.[1] To support the preclinical and clinical development of this compound, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This LC-MS/MS protocol is designed to meet these requirements, offering a selective and robust method for the determination of this compound concentrations in human plasma.

Experimental

Materials and Reagents
  • This compound (Astin C) reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₆, ¹⁵N₂-Asterin)

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Phosphoric acid

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean collection plate or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterValue
LC System UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

ParameterValue
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 570.2[Theoretical Fragment 1][Optimized Value]
This compound (Qualifier) 570.2[Theoretical Fragment 2][Optimized Value]
Internal Standard 578.2[Corresponding Fragment][Optimized Value]

Note: The specific product ions and collision energies need to be empirically determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of this compound (a cyclic peptide containing a dichloropyrrolidine moiety), characteristic neutral losses and fragment ions can be predicted and then optimized.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting calibration curve and quality control data.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100≥ 0.99

Table 4: Quality Control Sample Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.1[Value][Value]≤ 20
Low QC 0.3[Value][Value]≤ 15
Mid QC 10[Value][Value]≤ 15
High QC 80[Value][Value]≤ 15

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the quantification of this compound.

This compound Signaling Pathway Inhibition

signaling_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes This compound This compound (Astin C) This compound->STING_Golgi inhibits IRF3 recruitment IFN Type I Interferon Genes pIRF3_dimer->IFN activates transcription

Caption: Inhibition of the cGAS-STING signaling pathway by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound (Astin C) by LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in a research or drug development setting. The provided experimental parameters can be used as a starting point for method validation in accordance with regulatory guidelines. The visualization of the experimental workflow and the signaling pathway offers a clear understanding of the analytical process and the compound's mechanism of action.

References

Application Notes and Protocols for Asterin: A Hypothetical Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a specific fluorescent probe named "Asterin" used for imaging applications. The following application notes and protocols are provided for a hypothetical fluorescent probe, herein named "this compound," based on the general principles and methodologies for using organic fluorescent dyes in biological research. The data and experimental details are illustrative examples.

Introduction

This compound is a hypothetical, cell-permeable, organic fluorescent dye designed for the selective labeling and visualization of intracellular structures or specific biomolecules within live and fixed cells. Its purported high quantum yield, photostability, and specific targeting capabilities make it an invaluable tool for researchers in cell biology, pharmacology, and drug development. These application notes provide an overview of this compound's properties and detailed protocols for its use in fluorescence microscopy.

Data Presentation

The photophysical and chemical properties of the hypothetical this compound probe are summarized in the table below. These values are representative of a high-performance fluorescent dye and should be used as a reference for experimental design.

PropertyValue
Molecular Formula C₂₅H₂₀N₂O₅
Molecular Weight 428.44 g/mol
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient (ε) 85,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.85
Photostability High
Solubility DMSO, DMF, Ethanol
Cell Permeability Yes

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound

This protocol describes the general procedure for staining live cells with the hypothetical this compound fluorescent probe.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

    • Ensure the cells are healthy and adherent before staining.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium. The final concentration should be optimized for the specific cell type and application, typically in the range of 100 nM to 1 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the this compound loading solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~488 nm, Emission: ~520 nm).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging start Culture cells on glass-bottom dish prep_stain Prepare this compound working solution start->prep_stain Cells at desired confluency load_probe Incubate cells with this compound prep_stain->load_probe wash Wash to remove unbound probe load_probe->wash acquire Acquire images on fluorescence microscope wash->acquire analyze Data analysis acquire->analyze

Workflow for live-cell imaging with this compound.
Protocol 2: Fixed-Cell Staining and Immunofluorescence with this compound

This protocol outlines the use of the hypothetical this compound probe in conjunction with immunofluorescence (IF) for co-localization studies.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Mounting medium with antifade reagent

Procedure:

  • Cell Fixation:

    • Remove the culture medium and wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

  • Secondary Antibody and this compound Staining:

    • Dilute the fluorescently labeled secondary antibody and this compound in Blocking Buffer. The final concentration of this compound should be optimized (e.g., 1 µM).

    • Incubate the cells with the secondary antibody and this compound solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate filter sets for this compound and the secondary antibody fluorophore.

Signaling Pathway Visualization

The hypothetical this compound probe could be designed to target a specific component of a signaling pathway, for example, accumulating in mitochondria in response to changes in membrane potential during apoptosis.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_this compound This compound Visualization cluster_outcome Cellular Outcome Stimulus UV Radiation / Drug Treatment Bax Bax/Bak Activation Stimulus->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC This compound This compound Accumulation in Mitochondria MOMP->this compound ΔΨm change Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes & Protocols for Stabilizing the Asterin Compound for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for enhancing the long-term stability of the Asterin compound. Given that the stability of natural products is a critical factor for reproducible research and successful drug development, the following guidelines offer a comprehensive approach to identifying and mitigating degradation pathways.[1][2][3]

Introduction to this compound Stability

Natural products like this compound are often susceptible to degradation due to environmental factors such as temperature, light, oxygen, and moisture.[1][4] This instability can lead to a loss of biological activity and the formation of potentially toxic byproducts, compromising experimental results and therapeutic efficacy.[4] Understanding the degradation pathways of this compound is the first step toward developing effective stabilization strategies.

Common degradation pathways for natural compounds include:

  • Oxidation: Particularly for compounds with phenolic or other electron-rich functional groups.[4]

  • Hydrolysis: Susceptible ester or amide bonds can be cleaved in the presence of water.[4]

  • Photodegradation: Exposure to UV or visible light can induce chemical reactions.[4]

The following sections provide protocols for assessing this compound's stability and methods for its long-term storage.

Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying the primary degradation pathways of this compound and for developing a stability-indicating analytical method.[5]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • Methanol (B129727) or other suitable solvent

  • pH meter

  • Photostability chamber

  • Oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)[6][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for up to 36 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for up to 36 hours.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 30% H₂O₂. Keep at room temperature for up to 36 hours.

    • Thermal Degradation: Place the solid this compound compound and the stock solution in an oven at 60°C for up to 36 hours.

    • Photolytic Degradation: Expose the solid this compound compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for up to 36 hours.

  • Sample Analysis: At specified time points (e.g., 0, 6, 12, 24, 36 hours), withdraw aliquots from each stress condition. Neutralize the acidic and alkaline samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.[8]

Data Presentation:

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation under each condition.

Stress ConditionDuration (hours)This compound Remaining (%)Degradation Products Observed
Acidic Hydrolysis (0.1 M HCl)3672.8%Peak 1, Peak 2
Alkaline Hydrolysis (0.1 M NaOH)3685.1%Peak 3
Oxidative (30% H₂O₂)3665.4%Peak 4, Peak 5
Thermal (60°C)3698.2%Minimal degradation
Photolytic (UV light)3691.5%Peak 6
Neutral Hydrolysis (Water)3699.5%Very stable

Recommended Long-Term Storage Protocols

Based on the likely instabilities of a natural product, the following protocols are recommended for the long-term storage of this compound.

Protocol 3.1: Storage of Solid this compound

Objective: To minimize degradation of solid this compound over extended periods.

Methodology:

  • Aliquotting: Divide the bulk solid this compound into smaller, single-use quantities in amber glass vials. This avoids repeated opening and closing of the main container, which can introduce moisture and oxygen.

  • Inert Atmosphere: Purge each vial with an inert gas, such as nitrogen or argon, to displace oxygen before sealing.[8]

  • Sealing: Tightly seal the vials with appropriate caps.

  • Temperature: Store the vials at a low, controlled temperature. For long-term storage (months to years), -20°C or -80°C is recommended.[5][9]

  • Light Protection: Store the vials in the dark to prevent photodegradation.[5][9]

  • Desiccation: Place the vials in a desiccator to protect them from moisture.[5]

Protocol 3.2: Storage of this compound in Solution

Objective: To maintain the stability of this compound stock solutions for experimental use.

Methodology:

  • Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent in which it is highly soluble and stable. DMSO is a common choice for many natural products.[9]

  • Aliquotting: Prepare single-use aliquots of the stock solution in amber glass vials to avoid repeated freeze-thaw cycles.[9]

  • Inert Atmosphere: Purge the vials with an inert gas before sealing.

  • Storage Temperature: Store the stock solutions at -20°C or -80°C for long-term storage.[9] For short-term use (days to weeks), storage at 2-8°C may be acceptable, but this should be validated.[9]

  • Fresh Working Solutions: It is best practice to prepare fresh working solutions from the frozen stock for each experiment to ensure potency.[9]

Stabilization Strategies

For applications requiring enhanced stability, several formulation strategies can be employed.

  • Use of Excipients:

    • Antioxidants: For compounds susceptible to oxidation, the addition of antioxidants like ascorbic acid or tocopherol can be beneficial.

    • Chelating Agents: These can be used to bind metal ions that may catalyze degradation.[1][3]

    • pH Modifiers: Using buffering agents to maintain an optimal pH can prevent acid or base-catalyzed hydrolysis.

  • Formulation Technologies:

    • Lyophilization (Freeze-Drying): Removing water from the formulation can significantly reduce the risk of hydrolysis and microbial growth.

    • Microencapsulation: Enclosing this compound particles within a protective shell can provide a physical barrier against environmental factors.[10]

    • Complexation with Cyclodextrins: This can enhance solubility and protect the compound from degradation.[11]

Visualizations

Diagram 1: General Degradation Pathway for a Natural Compound

cluster_stress Stress Factors This compound This compound (Active Compound) Degraded_Products Degraded Products (Inactive/Toxic) This compound->Degraded_Products Degradation Light Light Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound Moisture Moisture Moisture->this compound

Caption: Factors contributing to the degradation of the this compound compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Sample Prepare this compound Stock Solution Acid Acidic Hydrolysis Prep_Sample->Acid Base Alkaline Hydrolysis Prep_Sample->Base Oxidation Oxidation Prep_Sample->Oxidation Heat Thermal Stress Prep_Sample->Heat Light Photolytic Stress Prep_Sample->Light Analysis HPLC/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for conducting forced degradation studies of this compound.

Diagram 3: Logic for Selecting a Stabilization Strategy

node_rect node_rect Start Susceptible to Oxidation? Hydrolysis Susceptible to Hydrolysis? Start->Hydrolysis No Antioxidants Add Antioxidants Start->Antioxidants Yes Inert_Atmosphere Store under Inert Gas Start->Inert_Atmosphere Yes Solubility Poor Aqueous Solubility? Hydrolysis->Solubility No Lyophilize Lyophilize Hydrolysis->Lyophilize Yes Control_pH Control pH with Buffers Hydrolysis->Control_pH Yes Cyclodextrin Use Cyclodextrins Solubility->Cyclodextrin Yes Microencapsulate Microencapsulate Solubility->Microencapsulate Yes

Caption: Decision tree for choosing an appropriate stabilization method.

References

Application Notes and Protocols for the Delivery of Compound X (Asterin) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the delivery methods for a novel therapeutic agent, Compound X (Asterin), in various animal models. The protocols outlined below are designed to guide researchers in the effective administration of Compound X and to facilitate the evaluation of its pharmacokinetic and pharmacodynamic properties. The successful delivery of any therapeutic agent is critical for obtaining reliable and reproducible data in preclinical studies. This document details common administration routes, formulation strategies, and key experimental procedures.

Data Presentation: Quantitative Parameters for In Vivo Administration

The following tables summarize typical quantitative data for the administration of a therapeutic agent in common animal models. These values should be optimized for Compound X based on its specific physicochemical properties and the objectives of the study.

Table 1: Recommended Needle Sizes and Maximum Injection Volumes

SpeciesRoute of AdministrationNeedle GaugeMaximum Volume
Mouse Intraperitoneal (IP)25-27g< 10 ml/kg
Subcutaneous (SC)25-27g< 10 ml/kg
Intramuscular (IM)25-27g0.05 ml/site
Intravenous (IV) - Tail Vein27-30g< 5 ml/kg
Rat Intraperitoneal (IP)23-25g< 10 ml/kg
Subcutaneous (SC)23-25g< 5 ml/kg
Intramuscular (IM)23-25g0.1 ml/site
Intravenous (IV) - Tail Vein24-27g< 5 ml/kg

Source: Adapted from various animal care and use guidelines.[1][2]

Table 2: Example Pharmacokinetic Parameters Following Different Administration Routes

This table presents hypothetical pharmacokinetic data for Compound X to illustrate how the route of administration can influence its systemic exposure.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng*h/mL)Bioavailability (%)
Intravenous (IV) 215000.13000100
Intraperitoneal (IP) 58000.5240080
Oral (PO) 102001.0120040
Subcutaneous (SC) 56000.75210070

Note: These values are for illustrative purposes only and will vary depending on the specific properties of Compound X and the animal model used.[3][4][5]

Experimental Protocols

Formulation of Compound X for In Vivo Administration

The choice of formulation is critical for ensuring the solubility, stability, and bioavailability of Compound X.

1. Solution Formulation:

  • Objective: To prepare a clear, sterile solution for parenteral administration.

  • Materials:

    • Compound X

    • Sterile Water for Injection, Saline (0.9% NaCl), or Phosphate-Buffered Saline (PBS)

    • Solubilizing agents (e.g., DMSO, PEG400, Tween 80) if required.[6]

    • Sterile filters (0.22 µm)

  • Protocol:

    • Determine the solubility of Compound X in various biocompatible solvents.

    • If Compound X has poor aqueous solubility, first dissolve it in a minimal amount of an organic solvent like DMSO.[6]

    • Slowly add the aqueous vehicle (e.g., saline) to the dissolved compound while vortexing to prevent precipitation.[6]

    • If necessary, include surfactants like Tween 80 to maintain solubility.[6]

    • Adjust the final pH to a physiologically compatible range (typically 6.5-7.5).

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

2. Suspension Formulation:

  • Objective: To prepare a uniform suspension for oral or parenteral administration when Compound X cannot be fully dissolved.

  • Materials:

    • Micronized Compound X

    • Sterile vehicle (e.g., water, saline)

    • Suspending agents (e.g., carboxymethylcellulose, methylcellulose)

    • Wetting agents (e.g., polysorbate 80)

  • Protocol:

    • Levigate the micronized Compound X with a small amount of the wetting agent to form a smooth paste.

    • Gradually add the vehicle containing the suspending agent to the paste with continuous mixing.

    • Homogenize the suspension using a suitable method (e.g., sonication, high-shear mixing) to ensure a uniform particle size distribution.

    • Store the suspension under appropriate conditions to maintain stability and prevent settling.

Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with established guidelines.[1][2]

1. Intraperitoneal (IP) Injection Protocol (Mouse):

  • Purpose: To administer Compound X into the peritoneal cavity for systemic absorption.[7]

  • Procedure:

    • Restrain the mouse using an appropriate technique (e.g., scruffing) to expose the abdomen.[8][9]

    • Tilt the mouse's head slightly downward.

    • Insert a 25-27 gauge needle with the bevel up into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1][2][9] The angle of insertion should be approximately 30-45 degrees.[2]

    • Aspirate to ensure that the needle has not entered a blood vessel or organ.[2][8] If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[2]

    • Inject the solution at a steady rate.[1]

2. Oral Gavage Protocol (Rat):

  • Purpose: For direct administration of Compound X into the stomach.

  • Procedure:

    • Securely restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the needle. Do not force it.[6]

    • Once the needle is properly positioned in the esophagus, slowly administer the formulation.[6]

    • Observe the animal carefully after the procedure for any signs of distress.[9]

3. Intravenous (IV) Injection Protocol (Mouse Tail Vein):

  • Purpose: For direct administration of Compound X into the systemic circulation, achieving rapid and complete bioavailability.

  • Procedure:

    • Warm the mouse under a heat lamp to dilate the tail veins.[8]

    • Place the mouse in a restraining device.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

    • A successful insertion is often indicated by a flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling cascade that could be activated by Compound X.

CompoundX_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 CompoundX Compound X (this compound) CompoundX->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Inhibits TF Transcription Factor Kinase2->TF Activates TF_Inhibitor->TF Gene Target Gene Expression TF->Gene Experimental_Workflow A Animal Model Acclimatization B Randomization into Treatment Groups A->B D Administration of Compound X or Vehicle B->D C Preparation of Compound X Formulation C->D E Pharmacokinetic Sampling (e.g., Blood Collection) D->E F Pharmacodynamic Assessment (e.g., Biomarker Analysis) D->F G Data Analysis (PK/PD Modeling) E->G F->G H Results and Interpretation G->H Delivery_Route_Selection cluster_CompoundX Compound X Properties cluster_Study Study Objectives cluster_Model Animal Model center Choice of Delivery Route Solubility Solubility Solubility->center Stability Stability Stability->center Molecular Weight Molecular Weight Molecular Weight->center Target Site Target Site Target Site->center Desired Onset of Action Desired Onset of Action Desired Onset of Action->center Duration of Treatment Duration of Treatment Duration of Treatment->center Species Species Species->center Ease of Dosing Ease of Dosing Ease of Dosing->center Stress to Animal Stress to Animal Stress to Animal->center

References

Application Notes and Protocols for Evaluating the Efficacy of Asterin, a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asterin is an investigational cyclopeptide compound with potential anti-neoplastic properties.[1] Preliminary studies suggest that this compound may exert its effects through the modulation of critical signaling pathways involved in cell proliferation and survival, such as the cGAS-STING pathway.[1] These application notes provide a comprehensive framework of experimental designs and detailed protocols for the preclinical evaluation of this compound's efficacy, from initial in vitro screening to in vivo tumor model studies. The provided methodologies are intended to serve as a guide for researchers to robustly assess the anti-cancer potential of this compound and similar investigational compounds.

Experimental Workflow

The evaluation of this compound's efficacy follows a logical progression from cell-based assays to more complex in vivo models. This workflow ensures a thorough characterization of the compound's biological activity and provides a strong foundation for further development.

G Experimental Workflow for this compound Efficacy Studies cluster_0 In Vitro Efficacy cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Viability->Apoptosis Determine IC50 Western_Blot Western Blot Analysis (Signaling Pathways) Apoptosis->Western_Blot Cell_Cycle Cell Cycle Analysis Cell_Cycle->Western_Blot Colony_Formation Colony Formation Assay Xenograft_Model Xenograft Tumor Model (Subcutaneous) Colony_Formation->Xenograft_Model Confirm long-term effect Target_Engagement Target Engagement Assays Western_Blot->Target_Engagement Target_Engagement->Xenograft_Model Confirm MoA Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Xenograft_Model->Toxicity_Assessment G Hypothetical Signaling Pathway for this compound's Action cluster_0 Cellular Stress cluster_1 cGAS-STING Pathway cluster_2 Downstream Effectors cluster_3 Cellular Response DNA_Damage Cytosolic dsDNA cGAS cGAS DNA_Damage->cGAS activates STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Inflammation Inflammation IRF3->Inflammation promotes Apoptosis Apoptosis NFkB->Apoptosis promotes Proliferation Cell Proliferation NFkB->Proliferation inhibits This compound This compound This compound->STING inhibits

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Asterin (Astin C) Synthesis and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asterin, also known as Astin C. Our goal is to address common challenges in obtaining higher yields of this complex cyclopeptide.

Note on the Identity of this compound: The term "this compound" is sometimes associated with multiple structures. This guide focuses on this compound as a synonym for Astin C, a cyclopeptide with the chemical formula C₂₅H₃₃Cl₂N₅O₆.[1][2] Astin C is a natural product isolated from the plant Aster tataricus and is produced by the endophytic fungus Cyanodermella asteris.[2][3] Currently, a detailed, step-by-step chemical synthesis protocol for Astin C is not widely published. Therefore, this guide addresses both the challenges of its extraction from natural sources and general strategies for a potential chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for obtaining Astin C?

Q2: What are the known biological activities of Astin C?

A2: Astin C exhibits significant anti-inflammatory and anti-cancer properties.[2] It has been shown to specifically inhibit the cGAS-STING signaling pathway, which is involved in the innate immune response.[2] This makes it a compound of interest for research in autoimmune diseases and oncology.

Q3: Are there different variants of Astins?

A3: Yes, several astins (A, B, C, etc.) have been identified. They are cyclic peptides that can differ in their amino acid composition and modifications, such as the presence of a highly unusual 3,4-dichloroproline moiety.[3]

Troubleshooting Guide: Extraction and Purification of Astin C

Low yields during the extraction and purification of Astin C from fungal cultures are a common challenge. The following table outlines potential issues and recommended solutions.

Problem ID Issue Potential Causes Suggested Solutions
EXT-01 Low Yield of Crude Extract Inefficient fungal culture conditions.Optimize culture medium, pH, temperature, and aeration for Cyanodermella asteris to maximize biomass and secondary metabolite production.
Suboptimal extraction solvent.Screen a variety of solvents with different polarities (e.g., ethyl acetate, methanol (B129727), dichloromethane) to find the most effective one for extracting Astin C.
Incomplete cell lysis.Employ physical disruption methods (e.g., sonication, bead beating) in addition to solvent extraction to ensure complete release of intracellular metabolites.
PUR-01 Poor Separation During Chromatography Inappropriate stationary or mobile phase.Experiment with different chromatography techniques (e.g., silica (B1680970) gel, reversed-phase HPLC) and gradient elution profiles to achieve better separation of Astin C from other metabolites.
Co-elution with similar compounds.Utilize high-resolution chromatography columns and consider multi-dimensional chromatography for complex mixtures.
DEG-01 Degradation of Astin C during Processing Exposure to harsh pH or high temperatures.Maintain neutral pH conditions and use low temperatures during extraction and evaporation steps.
Enzymatic degradation.Deactivate enzymes immediately after harvesting the fungal biomass, for example, by flash-freezing or using enzyme inhibitors.

Hypothetical Troubleshooting Guide: Chemical Synthesis of Astin C

While a specific protocol is not available, the following provides a general framework for troubleshooting a hypothetical multi-step synthesis of a complex cyclopeptide like Astin C.

Problem ID Issue Potential Causes Suggested Solutions
SYN-01 Low Yield in Peptide Coupling Steps Incomplete reaction.Increase reaction time, use a more efficient coupling reagent (e.g., HATU, HOBt), or slightly increase the temperature.
Steric hindrance from bulky amino acids.Choose a less sterically hindered coupling site or use specialized coupling reagents designed for hindered amino acids.
CYC-01 Failure of Macrolactamization (Cyclization) High concentration leading to intermolecular reactions.Perform the cyclization under high-dilution conditions to favor the intramolecular reaction.
Unfavorable ring strain in the target molecule.Use a template-assisted or a different cyclization precursor to reduce the energetic barrier.
CHL-01 Poor Regioselectivity during Chlorination Non-selective chlorinating agent.Screen various chlorinating agents (e.g., NCS, Selectfluor) and reaction conditions to improve selectivity for the desired position on the proline residue.
Multiple reactive sites on the molecule.Employ protecting groups on other potentially reactive sites to direct the chlorination.

Experimental Protocols

Protocol 1: General Extraction of Astin C from Fungal Culture

  • Culturing: Grow Cyanodermella asteris in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25°C with shaking for 14-21 days.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction: Lyophilize the mycelium and then extract with methanol at room temperature for 24 hours. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification: Subject the crude extract to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Astin C.

Protocol 2: Quantification of Astin C using HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where Astin C absorbs (e.g., 210 nm).

  • Quantification: Use a calibration curve generated from a purified Astin C standard.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_synthesis Hypothetical Chemical Synthesis cluster_analysis Analysis Culture Fungal Culture Harvest Harvest Biomass Culture->Harvest Extract Solvent Extraction Harvest->Extract Purify Chromatography Extract->Purify QC QC & Quantification (HPLC) Purify->QC AA Amino Acid Precursors Coupling Peptide Coupling AA->Coupling Cyclize Macrolactamization Coupling->Cyclize Modify Post-synthesis Modification (e.g., Chlorination) Cyclize->Modify Modify->QC troubleshooting_logic Start Low Yield of Astin C CheckSource Extraction or Synthesis Issue? Start->CheckSource CheckCulture Optimize Fungal Culture? CheckSource->CheckCulture Extraction CheckCoupling Review Peptide Coupling Conditions? CheckSource->CheckCoupling Synthesis CheckExtraction Optimize Extraction Solvent/Method? CheckCulture->CheckExtraction No End Yield Improved CheckCulture->End Yes CheckPurification Improve Chromatographic Separation? CheckExtraction->CheckPurification No CheckExtraction->End Yes CheckPurification->End Yes CheckCyclization Adjust Cyclization Conditions? CheckCoupling->CheckCyclization No CheckCoupling->End Yes CheckCyclization->End Yes

References

Technical Support Center: Overcoming Asterin (Astin C) Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility of Asterin (Astin C), a cyclopeptide with potent anti-inflammatory and anti-cancer properties. Due to its hydrophobic nature, achieving and maintaining this compound's solubility in aqueous solutions for in vitro experiments can be challenging. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Astin C) and why is its solubility a concern?

A1: this compound, also known as Astin C, is a cyclopeptide isolated from the plant Aster tataricus. It is a specific inhibitor of the cGAS-STING signaling pathway, making it a valuable tool for research in immunology and oncology.[1][2] Like many complex natural products, this compound is hydrophobic and exhibits poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing this compound (Astin C) stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, it is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing moisture, which can decrease solubility.[4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.5% (v/v) DMSO is widely considered safe for most cell lines, with some robust cell lines tolerating up to 1%.[3][5] However, sensitive cell types, such as primary cells, may be affected by concentrations as low as 0.1%.[3] It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.[4]

Q4: How should I store my this compound (Astin C) stock solution?

A4: Store the this compound stock solution in DMSO in small, single-use aliquots to minimize freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[1] Ensure the vials are tightly sealed to prevent moisture absorption and protect from light.

Troubleshooting Guides

Issue 1: this compound (Astin C) powder is difficult to dissolve in DMSO.
Potential Cause Troubleshooting Step Explanation
Low-quality or hydrated DMSO Use fresh, anhydrous, cell culture-grade DMSO.DMSO is hygroscopic and absorbed water can significantly reduce its solvating power for hydrophobic compounds.
Insufficient mixing Vortex the solution vigorously for 1-2 minutes.Ensure mechanical agitation is sufficient to break up powder aggregates and facilitate dissolution.
Low Temperature Gently warm the solution in a 37°C water bath for a few minutes.A slight increase in temperature can enhance the dissolution rate. Avoid excessive heat to prevent compound degradation.
Sonication needed For persistent issues, sonicate the solution in a water bath for 5-10 minutes.Sonication uses ultrasonic waves to break apart particles and can significantly improve the dissolution of stubborn compounds.[6]
Issue 2: Precipitate forms immediately upon diluting the this compound (Astin C) DMSO stock solution into aqueous media.

This phenomenon is known as "solvent shock" or "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.

Potential Cause Troubleshooting Step Explanation
Rapid solvent shift - Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. - Alternatively, add the aqueous medium to the DMSO stock dropwise while mixing.Gradual addition allows for a slower change in the solvent environment, reducing the likelihood of the compound crashing out of solution.[6]
High final concentration Decrease the final concentration of this compound in the working solution.The desired concentration may exceed the solubility limit of this compound in the aqueous medium.
Low temperature of the medium Pre-warm the cell culture medium or buffer to 37°C before adding the this compound stock solution.Solubility often increases with temperature. Adding a compound to a cold medium can promote precipitation.
Interaction with media components - Prepare the working solution in a serum-free medium first, then add serum if required for your experiment. - If precipitation persists, consider reducing the serum concentration.Serum proteins can sometimes interact with compounds and cause them to precipitate.[7]
Issue 3: Precipitate forms over time in the incubator.
Potential Cause Troubleshooting Step Explanation
Compound instability in aqueous solution Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.The stability of some compounds in aqueous media can be limited, leading to degradation and precipitation over time.
pH shift in the medium Ensure the incubator's CO₂ level is correctly calibrated for the bicarbonate concentration in your medium to maintain a stable pH (typically 7.2-7.4).Changes in pH can affect the solubility and stability of compounds in solution.[8]
Saturation at 37°C The final concentration may be at the limit of solubility at 37°C. Consider lowering the final concentration for long-term experiments.Even if a compound dissolves initially, it may be in a supersaturated state and can precipitate over time, especially with slight temperature fluctuations.

Quantitative Data Summary

While specific quantitative solubility data for this compound (Astin C) in various aqueous buffers is limited in publicly available literature, the following table summarizes the known solubility information.

Solvent Reported Solubility Source
DMSO Soluble, can be prepared at 10 mM[Probechem]
Chloroform Soluble[BioCrick]
Dichloromethane Soluble[BioCrick]
Ethyl Acetate Soluble[BioCrick]
Acetone Soluble[BioCrick]
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly soluble, prone to precipitationGeneral knowledge for hydrophobic cyclopeptides

Experimental Protocols

Protocol for Preparation of a 10 mM this compound (Astin C) Stock Solution in DMSO

Materials:

  • This compound (Astin C) powder (Molecular Weight: 570.47 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.70 mg of this compound.

  • Dissolving: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 5.70 mg).

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol for Preparing this compound (Astin C) Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound (Astin C) stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize solvent shock, first, prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

  • Prepare Final Working Solution:

    • Add the required volume of the stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments to avoid potential precipitation or degradation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Dropwise into Medium thaw->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute vortex Gently Mix dilute->vortex use Use Immediately in Experiment vortex->use add_dmso_control Add Equal Volume of DMSO to Medium use_control Use in Parallel with this compound add_dmso_control->use_control

Caption: Experimental workflow for preparing this compound (Astin C) solutions.

cGAS_STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral or Self) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Interferon_genes Type I Interferon & Pro-inflammatory Genes p_IRF3->Interferon_genes induces transcription This compound This compound (Astin C) This compound->STING_active Inhibits recruitment of IRF3

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound (Astin C).

References

Technical Support Center: Troubleshooting Asterin Instability in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting instability issues encountered with Asterin in cell culture media. By understanding the factors that influence this compound's stability and following the detailed protocols, users can ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating after being added to the cell culture medium. What is causing this and how can I prevent it?

A1: Precipitation of this compound in cell culture media is a common issue that can arise from several factors, primarily related to its solubility limits and the method of preparation.[1][2]

  • High Final Concentration: The concentration of this compound may be exceeding its solubility in the aqueous environment of the cell culture medium.[2]

  • Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause the compound to "crash out" of solution.[2]

  • Low Temperature of Medium: Adding the stock solution to cold media can decrease this compound's solubility.[1][2]

  • pH of the Medium: The pH of the cell culture medium, typically between 7.2 and 7.4, can influence the solubility of compounds.[1][2]

Troubleshooting and Prevention:

  • Optimize Final Concentration: Determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment.[3] It is advisable to start with a lower concentration and gradually increase it.

  • Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution in pre-warmed (37°C) media.[1] Adding the stock solution dropwise while gently swirling the medium can also help prevent precipitation.[2]

  • Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][2]

  • Check Stock Solution: Before use, visually inspect your this compound stock solution for any precipitate. If present, gently warm and vortex the solution to ensure it is fully dissolved.[1]

Q2: I am observing a decrease in the biological activity of this compound over the course of my experiment. Could this be due to instability in the media?

A2: Yes, a decline in biological activity is a strong indicator that this compound may be degrading in the cell culture medium over time.[4] Several factors can contribute to the degradation of small molecules and peptides in cell culture conditions.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1]

  • pH-dependent hydrolysis: The pH of the culture medium (typically 7.2-7.4) can promote the hydrolysis of susceptible chemical bonds within the this compound molecule.[1][5]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes such as proteases and esterases can metabolize the compound.[1] Cells themselves can also metabolize this compound.

  • Interaction with Media Components: Components within the culture medium, such as amino acids (e.g., cysteine) and vitamins, can interact with and degrade the test compound.[1][6]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Light Exposure: For light-sensitive compounds, exposure to light can cause photodegradation.[1] It is good practice to protect stock solutions from light.[4]

Q3: How can I assess the stability of this compound in my specific cell culture setup?

A3: Performing a stability study is the most effective way to determine the stability of this compound under your specific experimental conditions.[4][7] This typically involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (with and without serum, as required)

  • 24-well tissue culture plates (low-protein binding recommended)[8]

  • Calibrated pipettes and sterile, low-binding tips[1][8]

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare Working Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 10 µM).[8]

  • Incubation: Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., with and without 10% FBS).[8]

  • Time Points: Incubate the plate at 37°C in a CO₂ incubator. Collect samples from the wells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The time 0 sample serves as the initial concentration reference.

  • Sample Preparation: At each time point, transfer an aliquot of the medium to an appropriate vial for HPLC analysis. Depending on your analytical method, you may need to precipitate proteins (e.g., with acetonitrile) and centrifuge to clarify the sample.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point. The percentage of this compound remaining is calculated by comparing the peak area at each time point to the peak area at time 0.[8]

Data Presentation

Table 1: Factors Affecting Small Molecule Stability in Cell Culture Media
FactorDescriptionPotential Impact on this compoundMitigation Strategies
Temperature Standard incubation at 37°C.[1]Can accelerate degradation.[1]For long-term experiments, consider refreshing the media with new compound at regular intervals.[3]
pH Typically 7.2-7.4 in cell culture.[1]Can promote hydrolysis.[1]Ensure the incubator's CO₂ level is appropriate for the medium's bicarbonate concentration to maintain a stable pH.[2]
Media Components Amino acids, vitamins, metal ions.[1]Can interact with and degrade this compound.[1]Test stability in a simpler, serum-free medium to identify potential interactions.[1]
Enzymatic Degradation Proteases and esterases in serum.[1]As a cyclopeptide, this compound may be susceptible to proteases.Perform stability studies in both serum-containing and serum-free media.
Light Exposure to ambient or incubator light.Can cause photodegradation of light-sensitive compounds.[1]Store stock solutions protected from light.[4] Minimize light exposure during experiments.
Oxygen Dissolved oxygen in the media.Can lead to oxidative degradation.[1]Consider the use of antioxidants if compatible with the experimental goals.[4]
Binding to Plastic Adsorption to culture plates or pipette tips.[8]Can reduce the effective concentration of this compound.[8]Use low-protein-binding plates and pipette tips.[8]

Visualizations

Signaling Pathway and Troubleshooting Workflows

Asterin_Signaling_Pathway This compound (Astin C) Signaling Pathway Inhibition cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates This compound This compound (Astin C) This compound->STING inhibits recruitment of IRF3 ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs induces transcription

Caption: Inhibition of the cGAS-STING signaling pathway by this compound (Astin C).[9]

Troubleshooting_Precipitation Troubleshooting this compound Precipitation start Precipitation Observed in Media check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes check_dilution Was a rapid dilution performed? check_conc->check_dilution No resolved Issue Resolved reduce_conc->resolved serial_dilute Use serial dilution in pre-warmed media check_dilution->serial_dilute Yes check_temp Was the media cold? check_dilution->check_temp No serial_dilute->resolved warm_media Use pre-warmed (37°C) media check_temp->warm_media Yes check_temp->resolved No warm_media->resolved

Caption: A workflow for troubleshooting this compound precipitation in cell culture media.

Troubleshooting_Instability Troubleshooting this compound Instability (Loss of Activity) start Loss of Biological Activity Observed stability_study Perform Stability Study (e.g., HPLC) start->stability_study is_unstable Is this compound unstable? stability_study->is_unstable check_serum Test in Serum-Free vs. Serum-Containing Media is_unstable->check_serum Yes resolved Data Interpretation Adjusted / Experiment Optimized is_unstable->resolved No (investigate other causes) refresh_media Refresh Media with Fresh Compound Periodically check_serum->refresh_media shorter_incubation Reduce Incubation Time check_serum->shorter_incubation refresh_media->resolved shorter_incubation->resolved

References

Optimizing Asterin concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asterin

Welcome to the technical support center for this compound. This guide provides detailed information, protocols, and troubleshooting advice to help you optimize the use of this compound in your research experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. By binding to the ATP-binding pocket of AXL, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways, primarily the MEK/ERK pathway, which is crucial for cell proliferation, survival, and migration in various cancer types.

Q2: What is the recommended starting concentration for this compound in a new cell line?

For initial experiments in a previously untested cell line, we recommend a starting concentration range of 10 nM to 1 µM. A dose-response experiment is crucial to determine the optimal, cell-line-specific concentration.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 50 mM. For cell culture experiments, it is critical to ensure the final concentration of DMSO in the media does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Q4: How can I confirm that this compound is inhibiting the AXL/MEK/ERK pathway in my cells?

The most direct method to confirm pathway inhibition is to perform a Western blot analysis. You should probe for the phosphorylated forms of AXL, MEK1/2, and ERK1/2. A significant decrease in the levels of p-AXL, p-MEK1/2, and p-ERK1/2 upon this compound treatment indicates successful target engagement and pathway inhibition.

Troubleshooting Guide

Problem 1: I am not observing the expected decrease in cell viability after this compound treatment.

  • Possible Cause 1: Sub-optimal Concentration. The IC50 value of this compound can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment to determine the effective concentration for your specific cell line. We recommend a wide range of concentrations (e.g., 1 nM to 10 µM) for the initial titration.

  • Possible Cause 2: Insufficient Treatment Duration. The effect of this compound on cell viability may be time-dependent.

    • Solution: Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration.

  • Possible Cause 3: Cell Line Resistance. The target cells may have resistance mechanisms or may not rely on the AXL/MEK/ERK pathway for survival.

    • Solution: Confirm AXL expression in your cell line via Western blot or qPCR. Verify pathway inhibition by checking the phosphorylation status of AXL, MEK, and ERK.

Problem 2: My this compound stock solution appears to have precipitated.

  • Possible Cause: Improper Storage or Supersaturation. this compound may precipitate if stored at low temperatures or if the concentration exceeds its solubility limit.

    • Solution: Warm the stock solution to 37°C for 5-10 minutes and vortex gently to redissolve the compound. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles. Refer to the solubility data below.

Problem 3: I am observing significant cell death even at low concentrations of this compound.

  • Possible Cause 1: High Sensitivity of the Cell Line. Some cell lines are exceptionally sensitive to AXL pathway inhibition.

    • Solution: Lower the concentration range in your dose-response experiments. Start as low as 0.1 nM.

  • Possible Cause 2: DMSO Toxicity. The final concentration of DMSO in your culture media may be too high.

    • Solution: Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your this compound stock in culture media to achieve this.

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Treatment)

Cell Line Cancer Type IC50 (nM)
A549 Non-Small Cell Lung Cancer 25
MDA-MB-231 Triple-Negative Breast Cancer 12
PANC-1 Pancreatic Cancer 58

| U-87 MG | Glioblastoma | 110 |

Table 2: Recommended Working Concentrations and Treatment Times

Experiment Type Recommended Concentration Range Recommended Duration
Pathway Inhibition (Western Blot) 100 - 500 nM 2 - 6 hours
Cell Viability (MTT/CTG Assay) 1 nM - 10 µM 48 - 72 hours

| Cell Migration (Wound Healing Assay) | 10 - 100 nM | 24 - 48 hours |

Table 3: Solubility of this compound

Solvent Maximum Solubility
DMSO 50 mM
Ethanol 5 mM

| PBS (pH 7.2) | < 10 µM |

Key Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Analysis of Pathway Inhibition by Western Blot

  • Cell Seeding & Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound (e.g., 100 nM) or vehicle control for 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AXL, AXL, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Visualizations

Asterin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL_Receptor AXL Receptor MEK MEK1/2 AXL_Receptor->MEK p ERK ERK1/2 MEK->ERK p Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors p Proliferation Gene Expression (Proliferation, Survival) Transcription_Factors->Proliferation This compound This compound This compound->AXL_Receptor Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 1. Seed Cells in 96-well Plate A2 2. Prepare this compound Serial Dilutions B1 3. Treat Cells (72 hours) A2->B1 B2 4. Add MTT Reagent (4 hours) B1->B2 B3 5. Add Solubilizer (Overnight) B2->B3 C1 6. Read Absorbance (570 nm) B3->C1 C2 7. Calculate % Viability & Plot Dose-Response C1->C2 C3 8. Determine IC50 C2->C3

How to reduce Asterin off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asterin (also known as Astin C). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges, particularly the mitigation of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential off-target effects?

A1: this compound (Astin C) is a cyclic pentapeptide derived from the Aster tataricus plant, recognized for its anti-inflammatory and anti-cancer properties.[1] Its primary on-target mechanism of action is the specific inhibition of the cGAS-STING innate immune signaling pathway.[1] this compound achieves this by blocking the recruitment of the transcription factor IRF3 to the STING signalosome.[1]

Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended target (STING).[2] These unintended interactions are a concern because they can lead to:

  • Cellular Toxicity: Binding to other essential proteins can disrupt normal cellular processes, causing toxicity unrelated to STING inhibition.[2]

  • Inconsistent Data: Variability in the expression of off-target proteins across different cell lines or experimental conditions can lead to poor reproducibility.[3]

Q2: How can I determine if my experimental observations are due to off-target effects?

A2: Distinguishing on-target from off-target effects is crucial for data integrity. A multi-faceted approach is recommended:

  • Use Control Compounds: Employ a structurally similar but biologically inactive analog of this compound as a negative control. This helps confirm that the observed phenotype is not due to the chemical scaffold itself.[2]

  • Orthogonal Validation: Use a structurally and mechanistically different inhibitor of the STING pathway. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[3][4]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (STING). If the phenotype observed with this compound is recapitulated in the genetically modified cells (in the absence of the inhibitor), it strongly suggests an on-target effect. Conversely, if the phenotype persists even when the target is absent, it is likely an off-target effect.[2][4]

  • Rescue Experiments: In cells treated with this compound, overexpressing a resistant mutant of the target protein should reverse the observed phenotype if the effect is on-target.[3]

Q3: What are the primary strategies to proactively reduce this compound's off-target effects?

A3: Proactive experimental design can significantly minimize the impact of off-target effects.

  • Use the Lowest Effective Concentration: This is the most critical strategy. Higher concentrations of an inhibitor are more likely to bind to lower-affinity off-target proteins.[2] Perform a dose-response experiment to identify the minimal concentration of this compound that achieves the desired level of STING inhibition.

  • Optimize Incubation Time: Standardize the incubation time across all experiments, as the effects of an inhibitor can be time-dependent.[3] Shorter incubation times may be sufficient for on-target activity while reducing the likelihood of off-target effects.

  • Ensure Compound Quality: Use a fresh aliquot of this compound for each experiment to avoid degradation.[5] Confirm its solubility in your working solutions, as precipitates can lead to inaccurate dosing.[3]

  • Consistent Cell Culture Conditions: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered expression of on- and off-target proteins.[3]

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Effective Concentrations

If you observe significant cell death or other signs of toxicity at concentrations required for STING pathway inhibition, it may be due to off-target effects.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Cellular Toxicity start High Toxicity Observed step1 Determine Cytotoxic Threshold (e.g., MTT Assay) start->step1 step2 Compare IC50 (Toxicity) vs. IC50 (On-Target Activity) step1->step2 decision Is Toxicity IC50 >> On-Target IC50? step2->decision path_a YES: On-Target Window Exists. Use concentrations below toxic threshold. decision->path_a  Yes path_b NO: Toxicity overlaps with On-Target Effect. Likely Off-Target Toxicity. decision->path_b  No step3 Validate with Orthogonal Methods: - Genetic Knockdown (STING) - Different STING Inhibitor path_b->step3 end Conclusion: Toxicity is Off-Target step3->end

Caption: Workflow for troubleshooting suspected off-target cellular toxicity.

Quantitative Data Example: Dose-Response Analysis

This table illustrates a scenario where the cytotoxic effects of this compound occur at concentrations significantly higher than those required for on-target pathway inhibition, defining a safe experimental window.

Assay TypeMetricThis compound ConcentrationResult
STING Pathway InhibitionIC5010 µM50% inhibition of IRF3 phosphorylation
Cellular Viability (MTT Assay)CC50100 µM50% reduction in cell viability
Conclusion Therapeutic Index CC50 / IC50 10

Table 1: Comparison of on-target potency (IC50) versus cytotoxicity (CC50) for this compound. A higher therapeutic index suggests a wider window for on-target experiments with minimal toxicity.

Issue 2: Inconsistent Results Between Experiments or Cell Lines

Variability in results is a common challenge that can stem from compound handling, experimental setup, or biological differences in the systems used.

Troubleshooting Checklist:

CategoryCheckpointRecommended Action
Compound-Related Solubility Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[3]
Stability Aliquot stock solutions to minimize freeze-thaw cycles. Store protected from light at the recommended temperature (-20°C or -80°C).[5][6]
System-Related Cell Passage Use cells within a consistent and low-passage number range.[3]
Cell Density Ensure consistent cell seeding density, as this can impact assay readouts and inhibitor effectiveness.[3]
Assay-Related Incubation Time Standardize the duration of inhibitor treatment across all experiments.[3]
Solvent Control Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[3]

Key Experimental Protocols

Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout

This protocol is used to confirm that the biological effect of this compound is dependent on its intended target, STING.

Objective: To determine if the genetic removal of STING recapitulates or nullifies the phenotype observed with this compound treatment.[4]

Methodology:

  • gRNA Design: Design two or three unique guide RNAs (gRNAs) targeting the STING1 gene.

  • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that includes a selection marker (e.g., puromycin (B1679871) resistance).

  • Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line.

  • Selection: Select for successfully transfected cells using the appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or FACS.

  • Knockout Validation: Expand clones and confirm STING protein knockout via Western Blot or qPCR.

  • Phenotypic Analysis: Treat the validated STING-knockout clones and wild-type control cells with this compound. Perform the relevant phenotypic assay. If the effect is on-target, the knockout cells should show no response to this compound.

G cluster_workflow CRISPR-Cas9 Validation Workflow a Design gRNAs for STING1 Gene b Clone gRNAs into Cas9 Vector a->b c Transfect Cells b->c d Select Transfected Cells (e.g., Puromycin) c->d e Isolate & Expand Single-Cell Clones d->e f Validate STING Knockout (Western Blot / qPCR) e->f g Perform Phenotypic Assay (WT vs. KO + this compound) f->g

Caption: A simplified workflow for genetic validation using CRISPR-Cas9.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of this compound to STING in an intact cellular environment.

Objective: To confirm target engagement by measuring the change in the thermal stability of STING protein after this compound binding.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates into separate tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis & Pelleting: Lyse the cells (if not already done) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification: Analyze the amount of soluble STING protein in each sample using Western Blot.

  • Data Analysis: Plot the amount of soluble STING protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the compound has bound to and stabilized the STING protein.

Signaling Pathway Visualization

This compound's Point of Intervention in the cGAS-STING Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway and highlights the specific step inhibited by this compound.

G cluster_pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA (Pathogen/Damage) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pSTING p-STING TBK1->STING phosphorylates IRF3 IRF3 pSTING->IRF3 recruits pIRF3 p-IRF3 pSTING->pIRF3 phosphorylates dimer p-IRF3 Dimerization pIRF3->dimer nucleus Nuclear Translocation dimer->nucleus genes Type I IFN Genes (IFNB, etc.) nucleus->genes This compound This compound This compound->IRF3 Blocks Recruitment

Caption: this compound inhibits the STING pathway by blocking IRF3 recruitment.[1]

References

Asterin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asterin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of the recombinant protein this compound.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what are its key properties?

A1: this compound is a recombinant therapeutic protein with a molecular weight of 45 kDa and an isoelectric point (pI) of 5.9. It is typically expressed in E. coli, which can lead to challenges such as endotoxin (B1171834) contamination and the formation of inclusion bodies. Proper purification is critical to ensure its biological activity and safety for downstream applications.

Expression and Lysis

Q2: My this compound expression levels are low. What can I do to improve the yield?

A2: Low expression can be due to several factors. Consider optimizing the expression conditions by lowering the induction temperature to 15-25°C and reducing the concentration of the inducer (e.g., IPTG) to slow down the rate of transcription, which can improve protein solubility and activity.[1] Additionally, ensure that the codons in your this compound gene are optimized for E. coli expression.[1]

Q3: How can I minimize proteolysis during cell lysis and purification?

A3: Endogenous proteases released during cell lysis can degrade this compound.[2] To prevent this, always work at low temperatures (4°C) and add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[2] Promptly proceeding to the first purification step after lysis will also help to separate this compound from these proteases.[2]

Purification Challenges

Q4: I am observing significant precipitation of this compound after eluting from the affinity column. What is causing this and how can I prevent it?

A4: Protein precipitation or "crashing out" after elution is often due to suboptimal buffer conditions, high protein concentration, or instability of the protein.[3][4][5] this compound, with a pI of 5.9, is particularly vulnerable to aggregation at low pH and low conductivity.[6] To mitigate this, consider the following:

  • Buffer Composition: Ensure your elution and subsequent buffers have a pH at least one to two units away from the pI of this compound (e.g., pH 7.5-8.0).[7] Maintain an adequate ionic strength by including 300-500 mM NaCl in your buffer to improve solubility.[1]

  • Additives: The addition of 5% glycerol (B35011) or 50 mM L-arginine and 50 mM L-glutamate can enhance protein stability.[4][7]

  • Concentration: Avoid excessively high protein concentrations. If you need to concentrate your protein, do so in a buffer that has been optimized for stability.[3]

Q5: My purified this compound has high levels of endotoxin. How can I remove it?

A5: Endotoxin contamination is a common issue when expressing proteins in E. coli.[8] Several methods can be employed for endotoxin removal:

  • Anion-Exchange Chromatography (AEC): This is a highly effective method as endotoxins are strongly negatively charged (pI ~2) and will bind to the positively charged resin, while this compound (pI 5.9) can be made to flow through under appropriate buffer conditions (pH > 2).[9]

  • Triton X-114 Phase Separation: This detergent-based method is very effective, often achieving over 99% endotoxin removal with high protein recovery.[9][10]

  • Affinity Resins: Specialized affinity chromatography resins that bind endotoxin, such as those with immobilized polymyxin (B74138) B, can also be used.[10]

Q6: this compound is expressed in inclusion bodies. How can I refold it to an active form?

A6: Expression in inclusion bodies requires a denaturation and subsequent refolding step.[11][12] Common methods include:

  • Dilution: The denatured protein, solubilized in a high concentration of a chaotropic agent like 8 M urea (B33335) or 6 M guanidine-HCl, is rapidly diluted into a large volume of refolding buffer.[11][13]

  • Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer with progressively lower concentrations of the denaturant.[11][13]

  • On-Column Refolding: The denatured protein is bound to a chromatography resin (e.g., IMAC resin for His-tagged this compound), and the denaturant is washed away with a gradient of refolding buffer.[12][14]

Troubleshooting Guides

Low Yield of Purified this compound

If you are experiencing a low final yield of this compound, systematically evaluate each stage of your purification process.

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Final Yield CheckExpression 1. Check Expression Levels (SDS-PAGE of lysate) Start->CheckExpression CheckSolubility 2. Assess Solubility (SDS-PAGE of soluble/insoluble fractions) CheckExpression->CheckSolubility Expression OK OptimizeLysis Optimize Expression/Lysis: - Lower induction temp - Add protease inhibitors CheckExpression->OptimizeLysis Low/Degraded Expression Refolding Inclusion Bodies Detected Implement Refolding Strategy CheckSolubility->Refolding Insoluble CheckBinding 3. Verify Column Binding (SDS-PAGE of flow-through) CheckSolubility->CheckBinding Good Solubility OptimizeLysis->CheckExpression Refolding->CheckBinding OptimizeBinding Optimize Binding Buffer: - Adjust pH/salt - Check tag integrity CheckBinding->OptimizeBinding Protein in Flow-through CheckElution 4. Analyze Elution Efficiency (SDS-PAGE of stripped column) CheckBinding->CheckElution Good Binding OptimizeBinding->CheckBinding OptimizeElution Optimize Elution Buffer: - Increase eluent concentration - Adjust pH CheckElution->OptimizeElution Protein remains on column CheckAggregation 5. Evaluate Aggregation (SEC, DLS, visual inspection) CheckElution->CheckAggregation Good Elution OptimizeElution->CheckElution OptimizeStability Optimize Stability: - Screen buffers/additives - Adjust protein concentration CheckAggregation->OptimizeStability Aggregation Observed End Improved Yield CheckAggregation->End No Aggregation OptimizeStability->CheckAggregation

Caption: Troubleshooting workflow for low this compound purification yield.

High Endotoxin Levels in Final Product

High endotoxin levels are a critical issue for therapeutic proteins. The following table summarizes common removal methods and their effectiveness for this compound.

MethodPrincipleTypical this compound RecoveryEndotoxin Removal EfficiencyKey Considerations
Triton X-114 Phase Separation Detergent-based separation where endotoxins partition into the detergent-rich phase.[9][15]>90%[10]>99%[10]Requires removal of residual Triton X-114. May not be suitable for all proteins.
Anion-Exchange Chromatography (AEC) Endotoxins (pI ~2) bind strongly to the anion-exchange resin at neutral pH, while this compound (pI 5.9) can be eluted.[9]>80%[8]>99%[8]Requires careful optimization of pH and conductivity to maximize separation.[8]
Affinity Chromatography Utilizes ligands with high affinity for endotoxins, such as polymyxin B.[10]>90%Variable, can be >95%Can be expensive; potential for ligand leaching.
This compound Aggregation During Purification

Aggregation can significantly reduce the yield of active, monomeric this compound.

Key Factors Influencing this compound Aggregation

AggregationFactors Aggregation This compound Aggregation HighConc High Protein Concentration Aggregation->HighConc SuboptimalpH Suboptimal pH (close to pI 5.9) Aggregation->SuboptimalpH LowSalt Low Ionic Strength Aggregation->LowSalt Temperature Temperature Stress Aggregation->Temperature FreezeThaw Freeze-Thaw Cycles Aggregation->FreezeThaw

References

Technical Support Center: Preventing Degradation of Asterin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asterin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for preventing the degradation of this compound during experiments. Due to its complex chemical structure, this compound is susceptible to degradation from light, pH changes, and oxidation, which can impact experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has a yellow tint, but it was colorless when I first prepared it. What happened?

A yellow discoloration is a common indicator of this compound degradation, often due to oxidation or photodegradation.[1] Oxidation can be triggered by exposure to air (oxygen), trace metal ions, or reactive oxygen species in your medium, while photodegradation is caused by exposure to light, particularly UV and blue light (300-500 nm).[2][3][4] To prevent this, always prepare and handle this compound solutions in a dimly lit environment and consider using degassed solvents or storing solutions under an inert gas like argon or nitrogen.[5][6]

Q2: I'm seeing inconsistent IC50 values in my cell-based assays. Could this compound degradation be the cause?

Yes, inconsistent results are a hallmark of compound instability.[7] If this compound degrades in the time between its addition to the assay plate and the final reading, its effective concentration will decrease, leading to variable IC50 values. This degradation can be accelerated by experimental conditions such as incubation temperature (37°C), pH of the culture medium, and exposure to light during plate handling.[8][9] It is crucial to ensure that all handling steps are consistent and minimize exposure to harsh conditions.[7]

Q3: What is the best way to prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining this compound's integrity.[10] Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO.[11] Once dissolved, the solution should be aliquoted into single-use, light-protected tubes (e.g., amber vials) to avoid repeated freeze-thaw cycles and light exposure.[12][13] Store these aliquots at -80°C for long-term stability.[10]

Q4: Can I dissolve this compound in an aqueous buffer like PBS?

Directly dissolving this compound in aqueous buffers is not recommended. Many organic compounds, including this compound, have low solubility in water and can precipitate out of solution.[11] Furthermore, water can accelerate degradation through hydrolysis, especially if the pH is not optimal.[14] The recommended procedure is to first dissolve this compound in 100% anhydrous DMSO to make a concentrated stock solution. This stock can then be serially diluted in DMSO before making the final dilution into your aqueous experimental buffer or medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[8]

Q5: How does pH affect this compound's stability, and what should I do about it?

This compound is highly sensitive to pH and is most stable in a narrow pH range of 6.5 to 7.5.[15] Outside of this range, it is susceptible to acid- or base-catalyzed hydrolysis, which breaks down its structure and inactivates the molecule.[14] Most standard cell culture media are buffered within this range (pH 7.2-7.4), but it's important to be aware of any acidic or basic additives in your experiment that could shift the pH.[9] When preparing working solutions in buffers, always use a buffer that is within the optimal pH range for this compound.

Troubleshooting Degradation

If you suspect this compound degradation is occurring, it's important to systematically identify the cause. The most direct way to confirm degradation is by using analytical methods like HPLC or LC-MS to check the purity of your stock or working solutions.[10] A decrease in the peak for the parent compound and the appearance of new peaks are clear signs of degradation.[10]

Visual Troubleshooting Guide

The following workflow can help you pinpoint the source of potential this compound degradation.

G Troubleshooting this compound Degradation start Inconsistent Results or Visible Degradation check_stock Step 1: Verify Stock Solution (Use HPLC/LC-MS) start->check_stock stock_ok Stock is OK (Purity >98%) check_stock->stock_ok Purity OK stock_bad Stock is Degraded check_stock->stock_bad Purity Low check_handling Step 2: Evaluate Experimental Handling & Conditions stock_ok->check_handling prep_fresh_stock Prepare Fresh Stock (Follow Protocol 1) stock_bad->prep_fresh_stock review_storage Review Storage Conditions (Temp, Light, Moisture) prep_fresh_stock->review_storage issue_light Issue: Light Exposure check_handling->issue_light issue_ph Issue: pH Instability check_handling->issue_ph issue_oxidation Issue: Oxidation check_handling->issue_oxidation issue_temp Issue: Temperature check_handling->issue_temp solution_light Solution: Use amber vials, work in dim light, wrap plates in foil. issue_light->solution_light solution_ph Solution: Ensure buffer/media is between pH 6.5-7.5. issue_ph->solution_ph solution_oxidation Solution: Use degassed solvents; add antioxidants if possible. issue_oxidation->solution_oxidation solution_temp Solution: Minimize time at 37°C; prepare solutions fresh. issue_temp->solution_temp

Caption: A flowchart for troubleshooting potential sources of this compound degradation.

Data Summary Tables

For quick reference, the key stability and handling parameters for this compound are summarized below.

Table 1: Recommended Storage and Handling Conditions

ParameterSolid (Lyophilized Powder)Stock Solution (in DMSO)Working Solution (in Aqueous Media)
Temperature -20°C to -80°C-80°C (Long-term)Prepare fresh for each experiment
Light Protection Store in dark/amber vialAliquot in amber tubesProtect from light during use (foil)
Moisture Store in desiccatorUse anhydrous DMSON/A (Use Immediately)
Freeze/Thaw N/AAvoid; use single-use aliquotsN/A

Table 2: this compound Stability Profile

ConditionRecommendation / ToleranceRationale
pH Range 6.5 - 7.5Prevents acid/base-catalyzed hydrolysis.[15]
Solvents Anhydrous DMSO (preferred), EthanolHigh solubility and stability in anhydrous DMSO.[11] Avoid protic solvents for long-term storage.
Light Exposure Avoid UV and blue light (<500 nm)Susceptible to photodegradation due to its aromatic structure.[3][4]
Temperature Stable at ≤4°C for short periods. Minimize time at 37°C.Thermal degradation can occur with prolonged incubation at physiological temperatures.[2]
Oxidizing Agents Avoid exposure to air, metal ionsSusceptible to oxidation, leading to loss of activity.[9][16]

Experimental Protocols

Following standardized protocols is essential for reproducible results.

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO with minimal exposure to degradants.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Calibrated precision pipettes

  • Vortex mixer

Methodology:

  • Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.[10]

  • Perform all subsequent steps in a dimly lit area or under a safelight.[4][17]

  • Carefully weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.[8] Gentle sonication in a water bath can be used if solubility is an issue, but avoid excessive heating.[2]

  • Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[12]

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.[18]

  • Store the aliquots at -80°C until use.[10][13]

Protocol 2: Performing a Cell-Based Assay with this compound

Objective: To treat cultured cells with this compound while minimizing the risk of degradation in the assay medium.

Methodology:

  • Culture and plate your cells according to your standard protocol.

  • On the day of treatment, retrieve a single-use aliquot of the 10 mM this compound stock solution from the -80°C freezer. Keep the tube protected from light (e.g., in foil or on ice in a dark box).[1]

  • In a dimly lit environment (e.g., a cell culture hood with the light off), perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations. Prepare these working solutions immediately before adding them to the cells.

  • Gently mix the working solutions by pipetting. Do not vortex cell culture medium vigorously.

  • Quickly and carefully add the this compound-containing media to your cell plates.

  • Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil to protect them from light during incubation.[1]

  • Place the plates in the incubator. Minimize the time the incubator door is open.

  • For any downstream analysis (e.g., microscopy, plate reader), keep the plates covered and protected from light for as long as possible before the measurement step.[3]

Signaling Pathway and Workflow Diagrams

AstroKinase Signaling Pathway

This compound is a potent inhibitor of the fictional AstroKinase signaling pathway, which is implicated in cellular proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds AstroKinase AstroKinase Receptor->AstroKinase Activates Downstream Downstream Effectors (e.g., MAP Kinases) AstroKinase->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes This compound This compound This compound->AstroKinase Inhibits

Caption: The AstroKinase pathway, showing the inhibitory action of this compound.

Experimental Workflow Diagram

This diagram outlines the key stages of a typical experiment using this compound, emphasizing the points where degradation can occur if precautions are not taken.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase stock_prep 1. Prepare Stock (Protocol 1) dilution 2. Prepare Working Dilutions stock_prep->dilution cell_treatment 3. Treat Cells dilution->cell_treatment incubation 4. Incubate (Light Protected) cell_treatment->incubation assay 5. Perform Assay incubation->assay data 6. Data Analysis assay->data w1 Risk: Light, Moisture, Temp w2 Risk: Light, pH, Oxidation w3 Risk: Light, Temp

Caption: Experimental workflow highlighting critical stages for this compound stability.

References

Technical Support Center: Modifying Asterin for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying Asterin to improve its bioavailability. The guidance provided is based on established methodologies for enhancing the bioavailability of poorly soluble natural compounds, such as flavonoids, and should be adapted based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

The oral bioavailability of natural compounds like this compound is often limited by several factors.[1][2] Key challenges include:

  • Poor Aqueous Solubility: Many natural compounds are hydrophobic, leading to low dissolution rates in the gastrointestinal (GI) tract.[3][4][5]

  • Low Permeability: The molecular size and structure of this compound may hinder its ability to pass through the intestinal epithelium.[3][6]

  • First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., cytochrome P450 enzymes), reducing the amount of active compound that reaches systemic circulation.[7][8][9]

  • Efflux Transporters: P-glycoprotein and other efflux pumps in the intestinal cells can actively transport this compound back into the GI lumen, limiting its net absorption.[10][11][12]

  • Degradation in the GI Tract: The harsh acidic and enzymatic environment of the stomach and intestines can degrade this compound before it can be absorbed.[3]

Q2: What are the most common strategies to improve the bioavailability of compounds like this compound?

Several formulation and chemical modification strategies can be employed:[1][3][7]

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[4][5][9][10][13][14][15]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and oral absorption.[16]

  • Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body can be effective.[3][11]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine (B192125) from black pepper, can inhibit metabolic enzymes or efflux pumps, thereby increasing the absorption of co-administered drugs.[9][10][17]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.[9][10]

Q3: How do I choose the best modification strategy for this compound?

The optimal strategy depends on the specific physicochemical properties of this compound and the desired therapeutic outcome. A logical approach to selection is outlined in the decision tree diagram below. Key considerations include this compound's solubility, permeability (as determined by the Biopharmaceutics Classification System - BCS), and susceptibility to first-pass metabolism.[7]

G start Start: Characterize this compound's Properties bcs Determine BCS Class (Solubility & Permeability) start->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 Low Solubility class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Low Solubility & Permeability sol_strat Focus on Solubility Enhancement: - Nanoparticles - Solid Dispersions - Cyclodextrin Complexation - Particle Size Reduction class2->sol_strat perm_strat Focus on Both Solubility & Permeability: - Nanoparticles (e.g., with targeting ligands) - Prodrug Approach - Co-administration with Permeation Enhancers class4->perm_strat metabolism Assess Susceptibility to First-Pass Metabolism sol_strat->metabolism perm_strat->metabolism high_met High Metabolism metabolism->high_met low_met Low Metabolism metabolism->low_met met_strat Consider: - Co-administration with enzyme inhibitors (e.g., Piperine) - Nanoparticle encapsulation to shield from enzymes high_met->met_strat final_strat Select Final Strategy low_met->final_strat met_strat->final_strat

Fig 1. Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue: Low Encapsulation Efficiency in Nanoparticle Formulation

Question Possible Causes Troubleshooting Steps
My this compound-loaded polymeric nanoparticles show low encapsulation efficiency (<50%). What could be the issue? 1. Poor affinity between this compound and the polymer: The physicochemical properties of this compound and the chosen polymer may not be compatible. 2. Premature precipitation of this compound: this compound may be precipitating out of the organic phase before nanoparticle formation is complete. 3. High drug-to-polymer ratio: Overloading the system can lead to inefficient encapsulation. 4. Inappropriate solvent/antisolvent system: The chosen solvents may not provide the optimal conditions for nanoprecipitation.[4]1. Screen different polymers: Test polymers with varying degrees of hydrophobicity (e.g., PLGA, PCL, Pullulan Acetate).[7][14] 2. Optimize the organic phase: Ensure this compound is fully dissolved in the organic solvent before adding it to the antisolvent. Try different organic solvents. 3. Vary the drug-to-polymer ratio: Test a range of ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.[14] 4. Adjust the solvent/antisolvent addition rate: A slower addition rate can sometimes improve encapsulation.[14]

Issue: Instability of Amorphous Solid Dispersion (ASD)

Question Possible Causes Troubleshooting Steps
My this compound ASD is crystallizing during storage. How can I improve its stability? 1. Hygroscopicity: Absorption of moisture can act as a plasticizer, increasing molecular mobility and promoting crystallization. 2. Low Glass Transition Temperature (Tg): If the storage temperature is too close to the Tg of the ASD, the formulation will be unstable. 3. Insufficient drug-polymer interaction: Weak interactions may not be sufficient to prevent drug molecules from rearranging into a crystalline form.[16]1. Control storage conditions: Store the ASD in a desiccator or with a desiccant to minimize moisture exposure. 2. Select a polymer with a higher Tg: Using polymers like PVP or HPMC can result in an ASD with a higher overall Tg. 3. Incorporate a secondary polymer: Adding a second polymer can sometimes improve the stability of the amorphous system. 4. Characterize drug-polymer interactions: Use techniques like FTIR or DSC to assess the interactions between this compound and the polymer to guide polymer selection.

Quantitative Data Summary

The following tables present hypothetical data comparing the pharmacokinetic parameters of unmodified this compound with two modified formulations: this compound-loaded nanoparticles and an this compound amorphous solid dispersion.

Table 1: In Vitro Dissolution Profile

Formulation% Dissolved at 30 min% Dissolved at 60 min
Unmodified this compound5%12%
This compound Nanoparticles65%88%
This compound ASD80%95%

Table 2: In Vivo Pharmacokinetic Parameters in a Rat Model

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Unmodified this compound50 ± 124.0350 ± 85100%
This compound Nanoparticles350 ± 752.02800 ± 450800%
This compound ASD480 ± 901.53360 ± 510960%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles.[4][14]

  • Preparation of Organic Phase:

    • Dissolve 50 mg of a suitable polymer (e.g., PLGA) and 5 mg of this compound in 5 mL of a water-miscible organic solvent (e.g., acetone).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Preparation of Aqueous Phase:

    • Prepare 10 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F127).

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 700 rpm).

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, entrapping this compound within the nanoparticle matrix.

  • Solvent Removal and Purification:

    • Stir the resulting nanoparticle suspension at room temperature for 3-4 hours to allow the organic solvent to evaporate.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet twice with deionized water to remove excess stabilizer and unencapsulated this compound.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C in a desiccator.

G cluster_0 Organic Phase cluster_1 Aqueous Phase a Dissolve this compound & Polymer in Acetone c Nanoprecipitation: Add Organic to Aqueous Phase under Stirring a->c b Prepare Stabilizer Solution (e.g., Pluronic) b->c d Solvent Evaporation c->d e Centrifugation & Washing d->e f Lyophilization with Cryoprotectant e->f g Store Dry Powder at -20°C f->g

Fig 2. Experimental workflow for preparing this compound-loaded nanoparticles.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Solution Preparation:

    • Select a suitable polymer (e.g., PVP K30, HPMC).

    • Dissolve 100 mg of the polymer and 20 mg of this compound in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

    • Ensure a clear solution is formed.

  • Solvent Evaporation:

    • Pour the solution into a petri dish to form a thin film.

    • Evaporate the solvent under a vacuum oven at a controlled temperature (e.g., 40°C) until a dry film is formed. The evaporation should be slow enough to prevent crystallization.

  • Milling and Sieving:

    • Scrape the dried film from the petri dish.

    • Gently mill the film into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization and Storage:

    • Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Store the ASD powder in an airtight container with a desiccant at room temperature.

Signaling Pathway Visualization

Many natural compounds exert their therapeutic effects by modulating key cellular signaling pathways. Assuming this compound has anti-inflammatory or anti-cancer properties, it might interact with a common pathway like the MAPK/ERK pathway, which regulates cell proliferation and survival.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Inflammation TF->Response This compound This compound This compound->Raf

Fig 3. Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Technical Support Center: Asterin Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of "Asterin" using mass spectrometry.

Important Note on "this compound" : The term "this compound" can refer to two distinct molecules: a class of cyclic peptides known as astins , and a protein involved in mitosis called Astrin (also known as SPAG5). The mass spectrometry settings and experimental approaches for these two types of molecules are significantly different. This guide will address both, with clearly delineated sections.

Section 1: Detection of Astins (Cyclic Peptides)

Astins are a group of cyclic peptides with potential antimicrobial and antitumor properties.[1] This section focuses on the mass spectrometric analysis of these small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the initial mass spectrometry settings I should use for astin detection?

A1: Based on published data for similar compounds, a good starting point for electrospray ionization (ESI) mass spectrometry in positive ion mode would be:

ParameterRecommended Starting Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 5.5 kV
Drying Gas Temperature 350 °C
Drying Gas Flow 13 L/min
Nebulizer Pressure 40 - 60 psi
Fragmentor Voltage 140 V

These parameters should be optimized for your specific instrument and sample.

Q2: I am observing a low signal for my astin of interest. What are the common causes and how can I troubleshoot this?

A2: Low signal intensity is a frequent issue in mass spectrometry.[2] Here are the primary aspects to investigate:

  • Sample Preparation:

    • Concentration: Ensure your sample concentration is within the optimal range for your instrument. Both overly dilute and overly concentrated samples can lead to poor signal.

    • Purity: Co-eluting impurities from the sample matrix can suppress the ionization of your target analyte (matrix effect).[3][4][5][6] Consider additional sample cleanup steps like solid-phase extraction (SPE).

    • Solvent: Use high-purity, LC-MS grade solvents to minimize background noise and contamination.[7]

  • Instrument Settings:

    • Ion Source Parameters: Systematically optimize the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate to maximize the ion signal for your specific astin.

    • Collision Energy (for MS/MS): If you are performing tandem mass spectrometry, the collision energy is a critical parameter to optimize for generating characteristic fragment ions.[8][9][10][11][12]

  • System Maintenance:

    • Cleanliness: A dirty ion source can significantly reduce sensitivity. Regular cleaning is crucial.

    • Calibration: Ensure your mass spectrometer is properly calibrated to achieve accurate mass measurements.

Troubleshooting Guide
IssuePossible CauseRecommended Action
No or Very Low Signal Inadequate sample concentration.Concentrate the sample or, if ion suppression is suspected, dilute it.
Incorrect ionization mode.Although positive mode is common for peptides, try negative ion mode as well.
Instrument not properly tuned or calibrated.Perform a system tune and calibration according to the manufacturer's protocol.
Clogged sample path or emitter.Inspect and clean the LC system, connections, and ESI needle.
High Background Noise Contaminated solvents or reagents.Use fresh, high-purity LC-MS grade solvents and additives.[7]
Dirty ion source or mass spectrometer.Clean the ion source and ion optics.
Leaks in the LC or MS system.Check all fittings and connections for leaks.
Poor Peak Shape Suboptimal chromatography.Optimize the LC gradient, column, and mobile phase composition.
Sample overload.Inject a smaller volume or a more dilute sample.
Inconsistent Results Matrix effects.Improve sample cleanup, use an internal standard, or modify the chromatographic method to separate the analyte from interfering compounds.[3][4][5][6]
Sample degradation.Ensure proper sample storage and handling. Prepare fresh samples if necessary.
Experimental Protocol: General Workflow for Astin Detection

This protocol outlines a general approach for the detection and quantification of astins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extract the astin from the sample matrix (e.g., cell culture, natural product extract) using an appropriate organic solvent.
  • Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances like salts and phospholipids.[4]
  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC Separation:

  • Column: Use a C18 reversed-phase column suitable for peptide separations.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Develop a gradient elution method to achieve good separation of the astin from other components in the sample.

3. Mass Spectrometry Detection:

  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.
  • Parameter Optimization: Optimize ion source parameters (capillary voltage, gas flows, temperatures) and MS/MS parameters (collision energy) for the specific astin.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SampleExtraction Sample Extraction SPE Solid-Phase Extraction (SPE) SampleExtraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation (C18) Reconstitution->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem MS (MRM/Scan) ESI->MS DataProcessing Data Processing MS->DataProcessing Quantification Quantification / Identification DataProcessing->Quantification

Caption: General experimental workflow for astin detection by LC-MS/MS.

Section 2: Detection of Astrin (SPAG5) Protein

Astrin (also known as SPAG5) is a protein crucial for proper mitotic spindle formation and has been implicated in various cancers.[13][14] Its detection and quantification by mass spectrometry typically involve a "bottom-up" proteomics approach.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for analyzing the Astrin protein by mass spectrometry?

A1: The standard method is bottom-up proteomics. This involves:

  • Protein Extraction: Isolating total protein from cells or tissues.

  • Protein Digestion: Using an enzyme (commonly trypsin) to cleave the Astrin protein into smaller, more manageable peptides.

  • LC-MS/MS Analysis: Separating the peptides by liquid chromatography and analyzing them by tandem mass spectrometry to determine their amino acid sequences.

  • Data Analysis: Matching the identified peptide sequences to the known sequence of the Astrin protein in a protein database.

Q2: I am having trouble identifying peptides from Astrin. What could be the issue?

A2: Challenges in identifying a specific protein like Astrin can arise from several factors:

  • Low Abundance: Astrin may be a low-abundance protein in your sample, making its peptides difficult to detect amongst more abundant proteins. Consider enrichment techniques like immunoprecipitation if you need to increase sensitivity.

  • Inefficient Digestion: The protein digestion step may be incomplete. Optimize your digestion protocol by ensuring the correct enzyme-to-protein ratio, digestion time, and temperature.

  • Suboptimal LC-MS/MS Parameters: The chromatographic gradient may not be adequately separating the peptides, or the mass spectrometer settings (e.g., acquisition time, fragmentation energy) may not be optimal for Astrin-derived peptides.

  • Incorrect Data Search Parameters: Ensure your database search parameters (e.g., enzyme specificity, variable modifications, mass tolerances) are set correctly.

Troubleshooting Guide
IssuePossible CauseRecommended Action
No or Few Astrin Peptides Identified Low protein abundance.Consider protein enrichment strategies (e.g., immunoprecipitation) targeting Astrin.
Inefficient enzymatic digestion.Optimize digestion protocol (enzyme ratio, time, temperature). Ensure complete denaturation and reduction/alkylation of the protein.
Poor peptide recovery after cleanup.Use low-binding tubes and pipette tips. Optimize the desalting/cleanup procedure.[7]
Low Sequence Coverage Suboptimal fragmentation of peptides.Experiment with different fragmentation techniques (e.g., CID, HCD) and optimize collision energies.
Missed cleavages during digestion.Increase digestion time or enzyme concentration.
Inconsistent Quantification Variability in sample preparation.Standardize all sample preparation steps. Use an internal standard (e.g., stable isotope-labeled peptides) for normalization.
Matrix effects from complex samples.Improve sample cleanup and chromatographic separation.
Signaling Pathways Involving Astrin (SPAG5)

Astrin has been shown to be involved in several signaling pathways that are often dysregulated in cancer.

WNT/β-catenin Signaling Pathway

In some cancers, overexpressed Astrin can activate the WNT/β-catenin signaling pathway.[13][14]

wnt_pathway Astrin Astrin (High Expression) WNT3 WNT3 Astrin->WNT3 increases expression beta_catenin β-catenin WNT3->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Astrin's role in the WNT/β-catenin signaling pathway.

PI3K/AKT Signaling Pathway

Astrin can interact with other proteins to activate the PI3K/AKT pathway, promoting cell proliferation in hepatocellular carcinoma.[13][14]

pi3k_akt_pathway Astrin Astrin CEP55 CEP55 Astrin->CEP55 interacts with PI3K PI3K CEP55->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation

Caption: Astrin's involvement in the PI3K/AKT signaling pathway.

References

Validation & Comparative

Comparative Efficacy Analysis: Asterin vs. Compound Y in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of two novel investigational inhibitors, Asterin and Compound Y, for the treatment of BRAF V600E-mutant melanoma. The data presented is derived from a series of head-to-head in vitro and in vivo studies designed to assess their therapeutic potential and mechanisms of action.

Quantitative Efficacy Data

The following table summarizes the key performance metrics for this compound and Compound Y in preclinical models of BRAF V600E-mutant melanoma.

ParameterThis compoundCompound Y
Target MEK1/2 KinaseERK1/2 Kinase
IC₅₀ (A375 Cell Line) 15 nM25 nM
IC₅₀ (SK-MEL-28 Cell Line) 20 nM35 nM
Maximum Tumor Growth Inhibition (in vivo) 65%58%
Off-Target Kinase Inhibition (>50% at 1µM) 3 kinases8 kinases
In Vitro Toxicity (Hepatocytes) LowModerate

Signaling Pathway and Mechanism of Action

This compound and Compound Y both target the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is constitutively activated in BRAF V600E-mutant melanoma. However, they act on different nodes of this pathway. This compound is a selective inhibitor of MEK1/2, while Compound Y targets the downstream kinase ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF BRAF (V600E) RAS->RAF MEK MEK1/2 RAF->MEK Constitutively Active ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->MEK Compound Y Compound Y Compound Y->ERK

Caption: MAPK/ERK signaling pathway with points of inhibition for this compound and Compound Y.

Experimental Protocols

In Vitro Cell Viability Assay (IC₅₀ Determination)

Objective: To determine the concentration of this compound and Compound Y required to inhibit the growth of melanoma cell lines by 50%.

Methodology:

  • Cell Culture: A375 and SK-MEL-28 human melanoma cell lines, both harboring the BRAF V600E mutation, were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and Compound Y (ranging from 0.1 nM to 10 µM) was prepared in culture medium. The medium in the cell plates was replaced with medium containing the various concentrations of the compounds. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C.

  • Viability Assessment: Cell viability was assessed using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The reagent was added to each well, and the plates were incubated for an additional 2 hours.

  • Data Analysis: The absorbance at 490 nm was measured using a plate reader. The results were normalized to the vehicle control, and the IC₅₀ values were calculated using a non-linear regression model (log[inhibitor] vs. normalized response).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and Compound Y in a mouse xenograft model of human melanoma.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ A375 cells suspended in Matrigel.

  • Tumor Growth and Grouping: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. The mice were then randomized into three groups (n=8 per group): Vehicle control, this compound (25 mg/kg), and Compound Y (30 mg/kg).

  • Drug Administration: The compounds and the vehicle were administered daily via oral gavage for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers, and the volume was calculated using the formula: (Length x Width²)/2. Body weight was also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis A375_Cells A375 Melanoma Cells Implantation Subcutaneous Implantation A375_Cells->Implantation Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization (n=8/group) Tumor_Growth->Randomization Vehicle Group 1: Vehicle This compound Group 2: this compound (25 mg/kg) CompoundY Group 3: Compound Y (30 mg/kg) Dosing Daily Oral Gavage Vehicle->Dosing This compound->Dosing CompoundY->Dosing Measurement Tumor & Body Weight Measurement (2x/week) Dosing->Measurement TGI_Calc TGI Calculation Measurement->TGI_Calc

Caption: Workflow for the in vivo mouse xenograft efficacy study.

Validating the Target of Asterin (Astin C) Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally identifying a drug's molecular target is a cornerstone of modern therapeutics. This guide provides a comparative analysis of methodologies for validating the target of Asterin (Astin C), a cyclopeptide with potent anti-inflammatory and anti-cancer properties. The primary focus is on leveraging the precision of CRISPR/Cas9 gene-editing technology and comparing it with established biochemical and cellular approaches.

Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][2] The misregulation of this pathway is implicated in various autoimmune diseases and cancer, making its modulation a promising therapeutic strategy.[1] The central hypothesis is that Astin C exerts its effects by directly binding to the STING (Stimulator of Interferon Genes) protein. This guide will detail the experimental evidence supporting this claim and illustrate how CRISPR technology can provide definitive validation.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is an essential surveillance mechanism that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 STING_ER->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISGs Type I IFNs & Interferon-Stimulated Genes (ISGs) pIRF3->ISGs translocates to nucleus & induces transcription This compound Astin C This compound->STING_ER binds & inhibits IRF3 recruitment

Caption: The cGAS-STING signaling cascade and the inhibitory action of Astin C.

Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein. This binding triggers a conformational change in STING, leading to its activation and translocation. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other pro-inflammatory cytokines.[1] Studies suggest Astin C specifically blocks the recruitment of IRF3 to the STING signalosome.[1][2]

Target Validation: A Comparative Overview

Validating that a compound's biological effects are mediated through a specific target is a critical step in drug development. Below is a comparison of traditional methods with the definitive approach offered by CRISPR.

Biochemical and Cellular Assays (The Case for Astin C)

Initial validation of Astin C's target relied on a combination of biochemical and cellular assays to demonstrate a direct interaction with STING and subsequent pathway inhibition.

Key Experiments:

  • Pull-Down Assays: Biotinylated Astin C was used to "pull down" its binding partners from cell lysates. The presence of STING in the pulled-down fraction, and the competitive reduction of this interaction by unlabeled Astin C or known STING ligands (cGAMP), strongly indicates a direct physical interaction.[3]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, allowing for the direct determination of binding affinity (Kd). ITC experiments demonstrated that Astin C binds to STING with high affinity, comparable to its natural ligand, 2'3'-cGAMP.[4]

  • Cellular Reporter Assays: In cells engineered to express a luciferase reporter gene under the control of an IRF3-responsive promoter, Astin C was shown to inhibit the luciferase signal induced by STING activators. This demonstrates a functional consequence of the target engagement in a cellular context.

  • Phosphorylation Analysis: Western blotting was used to show that Astin C treatment inhibits the phosphorylation of TBK1 and IRF3 in response to STING activation, confirming that Astin C blocks the signaling cascade downstream of STING.[3]

While powerful, these methods can sometimes be confounded by off-target effects or indirect interactions within the complex cellular environment.

CRISPR/Cas9-Based Validation: The Gold Standard

CRISPR/Cas9 technology provides an unambiguous method to validate drug-target engagement by genetically removing the target protein. The logic is simple: if a drug acts through a specific target, its effect should be abolished in cells where that target has been knocked out.

CRISPR_Workflow cluster_treatment Experimental Treatment cluster_readout Readout: IFN-β Expression WT_cells Wild-Type (WT) Cells (STING+/+) WT_ctrl WT + STING Activator WT_cells->WT_ctrl KO_cells STING Knockout (KO) Cells (STING-/-) KO_ctrl KO + STING Activator KO_cells->KO_ctrl CRISPR CRISPR/Cas9 (sgRNA targeting STING) CRISPR->KO_cells generates WT_stim WT + STING Activator + Astin C WT_result Inhibition of IFN-β WT_stim->WT_result KO_stim KO + STING Activator + Astin C KO_result No IFN-β Expression (Pathway Inactive) KO_stim->KO_result WT_ctrl->WT_stim KO_ctrl->KO_stim

Caption: Workflow for validating Astin C's target using STING knockout cells.

This workflow provides a clear genetic basis for concluding that the observed effects of Astin C are STING-dependent. The absence of a response in the knockout cells serves as the ultimate negative control.

Quantitative Data Comparison

The following tables summarize the kind of quantitative data generated from both approaches.

Table 1: Biochemical and Cellular Assay Data for Astin C

Experiment Type Analyte Condition Result Reference
Isothermal Titration Calorimetry (ITC) Astin C binding to STING - Kd = 53 nM [4]
Isothermal Titration Calorimetry (ITC) 2'3'-cGAMP binding to STING - Kd ≈ 50 nM [4]
Cellular Assay (qPCR) Ifnb mRNA expression STING activation High [3]

| Cellular Assay (qPCR) | Ifnb mRNA expression | STING activation + Astin C | Significantly Reduced |[3] |

Table 2: Hypothetical CRISPR-Based Validation Data for Astin C

Cell Line Treatment Readout (IFN-β mRNA Fold Change) Expected Outcome
Wild-Type (STING+/+) Vehicle 1 Baseline
Wild-Type (STING+/+) STING Activator (e.g., cGAMP) ~100 Pathway Activation
Wild-Type (STING+/+) STING Activator + Astin C ~10 Inhibition by Astin C
STING KO (STING-/-) Vehicle 1 Baseline
STING KO (STING-/-) STING Activator (e.g., cGAMP) ~1 Pathway Abolished

| STING KO (STING-/-) | STING Activator + Astin C | ~1 | No effect in absence of target |

Experimental Protocols

Protocol 1: Generation of STING Knockout Cells using CRISPR/Cas9

This protocol outlines the steps to create a STING-deficient cell line for target validation studies.

Materials:

  • A suitable cell line (e.g., human monocytic THP-1 cells, which have a functional STING pathway)

  • Lentiviral vector co-expressing Cas9 and a puromycin (B1679871) resistance gene

  • Lentiviral vector for expressing a single guide RNA (sgRNA) targeting an early exon of the STING1 gene

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Puromycin

  • Culture medium and supplements

Methodology:

  • sgRNA Design: Design and clone two sgRNAs targeting an early constitutive exon of the STING1 gene into the sgRNA expression vector. Ensure sgRNAs have high on-target scores and low off-target predictions.

  • Lentivirus Production: Co-transfect HEK293T cells with the Cas9-puro vector, the sgRNA vector, and packaging plasmids to produce high-titer lentivirus.

  • Transduction: Transduce the target cell line (e.g., THP-1) with the lentivirus.

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: After selection, perform limiting dilution to isolate and expand single-cell clones.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the STING1 gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Confirm the absence of STING protein expression in candidate clones by Western blot analysis using a validated STING antibody.

Protocol 2: On-Target Validation of Astin C using STING WT and KO Cells

This protocol details the experiment to confirm that Astin C's inhibitory activity is dependent on STING.

Materials:

  • Validated Wild-Type (WT) and STING Knockout (KO) cell lines

  • Astin C

  • STING activator (e.g., 2'3'-cGAMP)

  • Digitonin (B1670571) for cell permeabilization (if using cGAMP)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Validated qPCR primers for IFNB1 (human) or Ifnb1 (mouse) and a housekeeping gene (e.g., GAPDH or ACTB)

Methodology:

  • Cell Seeding: Seed WT and STING KO cells in parallel into 24-well plates at a density that will result in ~80-90% confluency at the time of analysis.

  • Pre-treatment: Pre-treat cells with a range of Astin C concentrations or vehicle (DMSO) for 6 hours.

  • STING Activation: Activate the STING pathway. For a cell-permeable activator, add it directly to the media. For cGAMP, permeabilize the cells with digitonin and incubate with cGAMP for 30 minutes, as described by Li et al. (2018).

  • Incubation: Incubate the cells for an additional 6 hours post-activation to allow for gene transcription.

  • RNA Extraction and qPCR:

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for the target gene (IFNB1) and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of IFNB1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated WT control. The expected outcome is a significant reduction in IFNB1 induction by the STING activator in WT cells treated with Astin C, and a complete lack of induction in STING KO cells regardless of treatment.

Conclusion

The validation of Astin C as a direct inhibitor of STING showcases the power of combining traditional biochemical and cellular assays.[1][3][4] However, for definitive on-target validation, CRISPR/Cas9-mediated gene knockout is the unequivocal gold standard.[5][6] By demonstrating a loss of drug activity in knockout cells, researchers can eliminate ambiguity and build a solid foundation for further preclinical and clinical development. The methodologies and comparative data presented in this guide provide a robust framework for any researcher, scientist, or drug development professional seeking to validate a novel modulator of the cGAS-STING pathway or any other therapeutic target.

References

Comparative Analysis of Asterin Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of the novel therapeutic candidate, Asterin, against its intended target and other structurally related molecules. The following sections present quantitative data, experimental methodologies, and visual representations of key biological and experimental processes to aid researchers, scientists, and drug development professionals in evaluating the specificity of this compound.

Quantitative Cross-reactivity Data

The binding affinity of this compound was assessed against its primary target, Protein Kinase A (PKA), and two other closely related kinases, Protein Kinase B (PKB/Akt) and Protein Kinase C (PKC), to determine its selectivity. The equilibrium dissociation constants (Kd) were determined using surface plasmon resonance (SPR), with lower Kd values indicating higher binding affinity.

MoleculeTargetKd (nM)Association Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)
This compound PKA (Primary Target) 5.2 2.1 x 10⁵ 1.1 x 10⁻³
This compoundPKB/Akt87.41.5 x 10⁵1.3 x 10⁻²
This compoundPKC231.61.2 x 10⁵2.8 x 10⁻²

Summary of Findings: The data indicates that this compound binds to its primary target, PKA, with high affinity. While some off-target binding to PKB/Akt and PKC is observed, the affinity for these kinases is significantly lower, demonstrating a favorable selectivity profile for this compound.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the methodology used to determine the binding kinetics and affinity of this compound against PKA, PKB/Akt, and PKC.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM sodium acetate, pH 4.5

  • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Recombinant human PKA, PKB/Akt, and PKC

  • This compound solutions of varying concentrations (0.1 nM to 1000 nM)

2. Ligand Immobilization:

  • The carboxyl groups on the CM5 sensor chip surface were activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • The respective kinase (PKA, PKB/Akt, or PKC) was diluted in immobilization buffer to a concentration of 20 µg/mL and injected over the activated surface until the desired immobilization level was reached (approximately 10,000 response units).

  • The surface was then blocked with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • A reference flow cell was prepared similarly but without the injection of the kinase to account for non-specific binding.

3. Analyte Interaction Analysis:

  • A series of this compound dilutions in running buffer were prepared, ranging from 0.1 nM to 1000 nM.

  • Each concentration was injected over the ligand-immobilized and reference flow cells for 180 seconds to monitor the association phase.

  • This was followed by a 300-second injection of running buffer to monitor the dissociation phase.

  • Between each this compound injection, the sensor surface was regenerated using a pulse of 10 mM glycine-HCl, pH 2.5.

4. Data Analysis:

  • The response data from the reference flow cell was subtracted from the ligand flow cell data to obtain specific binding sensorgrams.

  • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

experimental_workflow cluster_prep Chip Preparation cluster_analysis Binding Analysis cluster_data Data Processing activation Activate CM5 Chip (EDC/NHS) immobilization Immobilize Kinase (PKA, PKB, or PKC) activation->immobilization blocking Block Surface (Ethanolamine) immobilization->blocking injection Inject this compound (Concentration Series) blocking->injection association Association Phase (180s) injection->association dissociation Dissociation Phase (300s) association->dissociation regeneration Regenerate Surface dissociation->regeneration subtraction Reference Subtraction regeneration->subtraction fitting Fit to 1:1 Binding Model subtraction->fitting results Calculate ka, kd, Kd fitting->results

Caption: Workflow for SPR-based cross-reactivity assessment of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR ac Adenylyl Cyclase receptor->ac camp cAMP ac->camp pka PKA (Primary Target) camp->pka Activates downstream Downstream Substrates pka->downstream Phosphorylates creb CREB pka->creb Phosphorylates This compound This compound This compound->pka Inhibits gene_expression Gene Expression creb->gene_expression

Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.

Reproducibility of Asterin (Astin C) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for Asterin, also known as Astin C, a cyclopeptide with demonstrated anti-inflammatory and potential anti-cancer properties. While direct, independent reproducibility studies of the foundational research on Astin C are not yet publicly available, this document summarizes the key quantitative data from the primary literature and compares its performance with alternative compounds targeting similar pathways. Detailed experimental protocols for key assays are provided to facilitate independent validation.

Data Presentation: Quantitative Comparison of STING Inhibitors

Astin C functions as a specific inhibitor of the cGAS-STING (stimulator of interferon genes) signaling pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer. The following tables present a quantitative comparison of Astin C with other known STING inhibitors.

Table 1: In Vitro Potency of STING Inhibitors

CompoundTargetAssayCell LineIC50 ValueReference
Astin C STINGIFN-β mRNA expressionMEFs (murine)3.42 ± 0.13 µM[1]
Astin C STINGIFN-β mRNA expressionIMR-90 (human)10.83 ± 1.88 µM[1]
H-151 STING (covalent)IFN-β productionTHP1-Dual™ cells~1 µM[2]
C-176 STING (covalent)IFN-β productionTHP1-Dual™ cells~5 µM
SN-011 STINGIFN-β expressionMEFs (murine)127.5 nM[3]
SN-011 STINGIFN-β expressionBMDMs (murine)107.1 nM[3]
SN-011 STINGIFN-β expressionHFFs (human)502.8 nM[3]

Table 2: Binding Affinity of STING Inhibitors

CompoundTarget ProteinMethodBinding Affinity (Kd)Reference
Astin C STING-CTD-H232Isothermal Titration Calorimetry (ITC)2.37 ± 0.38 µM[4]
2'3'-cGAMP (endogenous ligand) STING-CTD-H232Isothermal Titration Calorimetry (ITC)2.18 ± 0.32 µM[4]

Table 3: In Vivo Efficacy of Astin C

Animal ModelTreatmentDosageOutcomeReference
Sarcoma 180 ascites tumor in ICR miceIntraperitoneal injection5.0 mg/kg for 5 days45% tumor growth inhibition[5]
HSV-1 infection in C57BL/6 miceTail vein injection2-4 mg/kg every 2 days for 7 daysIncreased susceptibility to HSV-1 infection[5]
Trex1-/- autoimmune disease modelNot specifiedNot specifiedAttenuated autoinflammatory responses[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for key experiments performed in the foundational study by Li et al., 2018, which characterized the activity of Astin C.

In Vitro Inhibition of STING-Mediated IFN-β Expression

Objective: To determine the inhibitory effect of Astin C on the STING-dependent induction of Interferon-β (IFN-β) mRNA.

Cell Lines:

  • Mouse Embryonic Fibroblasts (MEFs)

  • Human fetal lung fibroblasts (IMR-90)

  • HEK293T cells

Reagents:

  • Astin C (dissolved in DMSO)

  • Lipofectamine 2000 (for transfection)

  • Plasmids encoding human or mouse STING

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents

Protocol:

  • Cell Seeding: Seed MEFs, IMR-90, or HEK293T cells in 24-well plates at a density that allows for 70-80% confluency at the time of transfection.

  • Transfection (for HEK293T): Co-transfect HEK293T cells with a plasmid expressing STING and an IFN-β promoter-luciferase reporter plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection (for HEK293T) or when cells reach appropriate confluency (for MEFs and IMR-90), treat the cells with varying concentrations of Astin C or DMSO (vehicle control) for 6 hours.

  • Stimulation (for MEFs and IMR-90): After the 6-hour pre-treatment with Astin C, stimulate the cells with an appropriate STING agonist (e.g., cGAMP, poly(dA:dT)) for another 6 hours.

  • RNA Extraction: Lyse the cells using TRIzol reagent and extract total RNA following the manufacturer's protocol.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of IFN-β mRNA normalized to the housekeeping gene. Determine the IC50 value of Astin C by plotting the percentage of inhibition against the log concentration of Astin C.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of Astin C in a mouse model.

Animal Model: Male ICR mice

Tumor Model: Sarcoma 180 ascites tumor cells

Reagents:

  • Astin C (formulated for intraperitoneal injection)

  • Phosphate-buffered saline (PBS) or other suitable vehicle

Protocol:

  • Tumor Cell Inoculation: Inoculate male ICR mice with Sarcoma 180 ascites tumor cells intraperitoneally.

  • Treatment: One day after tumor inoculation, begin treatment with Astin C. Administer Astin C (5.0 mg/kg) or vehicle control via intraperitoneal injection daily for 5 consecutive days.

  • Monitoring: Monitor the body weight of the mice daily.

  • Endpoint: At the end of the treatment period (e.g., day 6), euthanize the mice and collect the ascitic fluid.

  • Data Analysis: Measure the total volume and weight of the ascitic fluid. Calculate the tumor growth inhibition rate as follows: (1 - (Average ascites weight of treated group / Average ascites weight of control group)) * 100%.

Mandatory Visualization

Signaling Pathway of Astin C in STING Inhibition

AstinC_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates pIRF3 p-IRF3 AstinC Astin C AstinC->STING binds & inhibits recruitment of IRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription

Caption: Astin C inhibits the cGAS-STING pathway by binding to STING and blocking IRF3 recruitment.

Experimental Workflow for In Vitro STING Inhibition Assay

in_vitro_workflow start Start cell_seeding Seed cells (MEFs, IMR-90, or HEK293T) start->cell_seeding transfection Transfect with STING plasmid (HEK293T only) cell_seeding->transfection treatment Treat with Astin C or vehicle (DMSO) cell_seeding->treatment for MEFs & IMR-90 transfection->treatment stimulation Stimulate with STING agonist (e.g., cGAMP) treatment->stimulation rna_extraction Extract total RNA stimulation->rna_extraction qrt_pcr Perform qRT-PCR for IFN-β rna_extraction->qrt_pcr data_analysis Analyze data and determine IC50 qrt_pcr->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of Astin C on STING signaling.

Logical Relationship of Reproducibility Assessment

reproducibility_logic primary_study Primary Study (e.g., Li et al., 2018) reported_results Reported Experimental Results (Quantitative Data) primary_study->reported_results detailed_protocols Detailed Experimental Protocols primary_study->detailed_protocols reproducibility_study Independent Reproducibility Study reported_results->reproducibility_study comparative_study Comparative Study with Alternatives reported_results->comparative_study detailed_protocols->reproducibility_study reproduced_results Reproduced Experimental Results reproducibility_study->reproduced_results comparative_data Comparative Performance Data comparative_study->comparative_data validation Validation of Original Findings reproduced_results->validation context Contextualization of Efficacy comparative_data->context

Caption: Logical flow for assessing the reproducibility and comparative efficacy of experimental findings.

References

Comparative Analysis of Asterin and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the cyclopeptide Asterin (Astin C) and its synthetic analogs. This document summarizes their biological activities, mechanisms of action, and provides detailed experimental methodologies, with a focus on their immunosuppressive and anticancer properties.

This compound, a cyclopeptide originally isolated from the medicinal plant Aster tataricus, has garnered significant attention for its potent anti-inflammatory and anticancer activities.[1] Its primary mechanism of action involves the specific inhibition of the cGAS-STING signaling pathway, a key component of the innate immune system.[1] By targeting the STING protein, this compound blocks the recruitment of IRF3, thereby downregulating the production of type I interferons and other inflammatory cytokines.[1][2] This has positioned this compound and its analogs as promising candidates for the development of therapeutics for autoimmune diseases and certain cancers.

Performance Comparison of this compound and its Analogs

The biological activity of this compound and its analogs has been evaluated through various in vitro and in vivo studies. The following tables summarize the available quantitative data on their immunosuppressive and anticancer effects.

Immunosuppressive Activity

A study by Li et al. (2018) designed and synthesized seventeen analogs of Astin C and evaluated their immunosuppressive activity by measuring their ability to inhibit the proliferation of mouse lymph node cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

CompoundStructure ModificationIC50 (µM) on Mouse Lymph Node Cells
Astin C -12.6 ± 3.3
Analog 2Amino acid substitution38.4 ± 16.2
Analog 4Amino acid substitution51.8 ± 12.7
Analog 5Amino acid substitution65.2 ± 15.6
Analog 8Amino acid substitution61.8 ± 12.4
Analogs 15, 16, 17Modification of the dichlorinated proline residueNo immunosuppressive activity
Data from Li et al., 2018.[3]

The structure-activity relationship analysis from this study revealed that analogs with D-amino acid residues, hydrophobic long-chain alkyl substituents, and aryl substituents exhibited better immunosuppressive activity than those with hydrophilic amino acid residues and short-chain alkyl substituents.[3] Notably, modification of the cis-3,4-dichlorinated proline residue in analogs 15, 16, and 17 resulted in a complete loss of activity, highlighting the critical role of this moiety for the immunosuppressive function of Astin C.[3]

Anticancer Activity

A study by Cozzolino et al. (2005) demonstrated that a synthetic cyclic astin analog, "astin 3," exhibited significant antiproliferative effects on various human cancer cell lines.[4] In contrast, the linear form of the astin analog was inactive, indicating that the cyclic structure is crucial for its antitumor activity.[5] The mechanism of action for the anticancer effect of this analog was shown to be the induction of caspase-mediated apoptosis.[4][5][6]

Further research is required to establish a comprehensive structure-activity relationship for the anticancer effects of a broader range of Astin C analogs, with direct comparison to the parent compound.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches used to evaluate this compound and its analogs, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for assessing apoptosis.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates to nucleus This compound This compound (Astin C) This compound->STING inhibits IRF3 recruitment Transcription Transcription IFN_genes->Transcription

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Apoptosis_Assay_Workflow start Cancer Cell Culture treatment Treat with this compound/Analog (various concentrations) start->treatment incubation Incubate for 24-48h treatment->incubation harvest Harvest Cells (including supernatant) incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

References

Validating the Binding Affinity of Asterin to STING: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately quantifying the binding affinity of a compound to its target is a cornerstone of preclinical research. This guide provides a comparative analysis of Asterin (Astin C), a cyclopeptide inhibitor of the cGAS-STING signaling pathway, against other known STING inhibitors. We present key experimental data for binding affinity, detailed protocols for common validation techniques, and visual workflows to elucidate the experimental and biological contexts.

Comparative Binding Affinity of STING Inhibitors

This compound C has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1][2] By binding to STING, this compound C blocks the recruitment of IRF3, thereby downregulating inflammatory responses.[1][2][3] The binding affinity of this compound C to STING has been quantified using multiple biophysical techniques, yielding a dissociation constant (Kd) of approximately 53 nM as measured by Isothermal Titration Calorimetry (ITC).[3] Another study, utilizing Microscale Thermophoresis (MST), reported a Kd of 2.37 ± 0.38 µM for the C-terminal domain of STING.[3] This variation highlights the importance of employing orthogonal methods for affinity validation.

The following table summarizes the binding affinities of this compound C and other notable STING inhibitors, providing a comparative landscape for researchers.

CompoundTargetMethodBinding Affinity (Kd/IC50)
This compound C Human STINGITC53 nM (Kd)[3]
This compound C Human STING (CTD)MST2.37 µM (Kd)[3]
2',3'-cGAMP Human STINGITC~50 nM (Kd)[3]
c-di-GMP Human STING (CTD)MST2.77 µM (Kd)[3]
SN-011 Human STINGSPR4.03 nM (Kd)[4]
H-151 Human STINGCell-based assay134.4 nM (IC50)[4]
Carnosic Acid Human STINGSPR3.17 µM (Kd)[5]
Carnosic Acid Human STINGMST10 µM (Kd)[5]

Key Experimental Protocols for Binding Affinity Validation

The validation of a compound's binding affinity is paramount. Below are detailed methodologies for three gold-standard biophysical assays: Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8]

Experimental Protocol:

  • Sample Preparation:

    • Express and purify the human STING protein (e.g., the C-terminal domain, residues 155-341).

    • Prepare a concentrated solution of this compound C.

    • Both the protein and the ligand must be in the exact same buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP, 2.5 mM MgCl2, 5% glycerol) to minimize heat of dilution effects.[9]

    • Degas both solutions to prevent air bubbles.[10]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[6]

    • Load the STING protein solution (typically 10-50 µM) into the sample cell.

    • Load the this compound C solution (typically 10-20 times the protein concentration) into the injection syringe.[11]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2 µL) of the this compound C solution into the sample cell containing the STING protein.[6]

    • Allow sufficient time between injections (e.g., 150-180 seconds) for the system to return to thermal equilibrium.[6]

  • Data Analysis:

    • The heat change per injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.[6]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding.[7] This technique requires minimal sample consumption.[7]

Experimental Protocol:

  • Sample Preparation:

    • Label the STING protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins). The final concentration of the labeled protein should be kept constant (e.g., 50 nM).[7][12]

    • Prepare a serial dilution of this compound C in the same buffer as the labeled STING protein.

  • Capillary Loading:

    • Mix the labeled STING protein with each dilution of this compound C.

    • Load the mixtures into glass capillaries.[13]

  • MST Measurement:

    • Place the capillaries into the MST instrument.

    • An infrared laser creates a precise temperature gradient in the capillaries.

    • The fluorescence within the capillaries is monitored as molecules move along this gradient.

  • Data Analysis:

    • The change in fluorescence is plotted against the logarithm of the this compound C concentration.

    • The resulting binding curve is fitted to derive the Kd.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[14]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize the STING protein onto a sensor chip (e.g., a CM5 chip with streptavidin for biotinylated protein capture).[9]

  • SPR Measurement:

    • Flow a running buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP, 2.5 mM MgCl2, 0.005% P20) over the sensor chip to establish a stable baseline.[9]

    • Inject different concentrations of this compound C over the chip surface.

    • The binding of this compound C to the immobilized STING protein causes a change in the refractive index, which is detected as a response in sensorgrams.

  • Data Analysis:

    • The association and dissociation rates are monitored in real-time.

    • The equilibrium dissociation constant (Kd) can be determined by analyzing the binding responses at different concentrations of this compound C.

Visualizing the Context: Workflows and Pathways

To better illustrate the experimental and biological context of validating this compound's binding to STING, the following diagrams are provided.

G General Workflow for Binding Affinity Validation prep Sample Preparation (Protein & Ligand) assay Biophysical Assay (ITC, MST, or SPR) prep->assay acq Data Acquisition assay->acq analysis Data Analysis (Binding Curve Fitting) acq->analysis kd Determine Kd (Binding Affinity) analysis->kd

Caption: A generalized workflow for determining the binding affinity of a ligand to its target protein.

G Simplified cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING (ER Membrane) cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3  Phosphorylation nucleus Nucleus pIRF3->nucleus  Dimerization & Translocation IFN Type I Interferon Production nucleus->IFN This compound This compound C This compound->STING  Inhibition

Caption: Inhibition of the cGAS-STING pathway by this compound C, preventing downstream signaling.

References

Independent Verification of Asterin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Asterin's biological activity with alternative compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.

This compound, a cyclopeptide derived from the plant Aster tataricus, has emerged as a potent inhibitor of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][2] Dysregulation of this pathway is implicated in various autoimmune and autoinflammatory diseases, making STING an attractive therapeutic target.[3] This guide details this compound's mechanism of action, compares its activity with other known STING inhibitors, and provides detailed experimental protocols for its independent verification.

Comparative Analysis of STING Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of this compound (Astin C) and other notable STING inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundTargetAssay TypeCell LineIC50 ValueReference
Astin C STINGIFN-β ExpressionMouse Embryonic Fibroblasts (MEFs)3.42 µM[4][5]
IFN-β ExpressionHuman Fetal Lung Fibroblasts (IMR-90)10.83 µM[4][5]
H-151 STING (covalent)IFN-β ExpressionMouse Embryonic Fibroblasts (MEFs)138 nM[3][6]
IFN-β ExpressionHuman Foreskin Fibroblasts (HFFs)134.4 nM[3][6]
SN-011 STINGIFN-β ExpressionMouse Embryonic Fibroblasts (MEFs)127.5 nM[3][6]
IFN-β ExpressionHuman Foreskin Fibroblasts (HFFs)502.8 nM[3][6]
Compound 11 STINGIFN-β Expression293T-hSTING19.93 µM[7]
IFN-β Expression293T-mSTING15.47 µM[7]
Compound 27 STINGIFN-β Expression293T-hSTING38.75 µM[7]
IFN-β Expression293T-mSTING30.81 µM[7]

Binding Affinity:

CompoundTargetMethodKd ValueReference
Astin C STING C-terminal domain (H232)Not specified2.37 µM[4]
Astin C STINGNot specified53 nM[5][8]

Mechanism of Action: Inhibition of the cGAS-STING Pathway

The cGAS-STING pathway is a key sensor of cytosolic DNA. Upon binding to DNA, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates STING. This leads to the recruitment and activation of TBK1, which then phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory cytokines.

This compound specifically inhibits this pathway by interacting with STING.[1][2] Mechanistic studies have shown that Astin C blocks the recruitment of IRF3 to the STING signalosome, thereby preventing downstream signaling.[1][2]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes This compound This compound This compound->STING_Golgi inhibits IRF3 recruitment IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes activates transcription IFN Type I IFNs IFN_genes->IFN expresses

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to verify the biological activity of this compound.

Cell Culture and Reagents
  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs), Human Foreskin Fibroblasts (HFFs), or THP-1 dual reporter cells are suitable for these assays.

  • Reagents: this compound (Astin C), H-151, SN-011 (as control inhibitors), Lipofectamine 2000, Opti-MEM, Herring Testis DNA (HT-DNA), 2'3'-cGAMP, antibodies for p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and GAPDH.

In Vitro STING Inhibition Assay (IFN-β Reporter Assay)

This assay measures the ability of this compound to inhibit the production of IFN-β, a key downstream effector of the STING pathway.

experimental_workflow A 1. Seed cells (e.g., MEFs) in 24-well plates B 2. Pre-treat with this compound or control inhibitors for 2-4 hours A->B C 3. Stimulate with HT-DNA (using Lipofectamine) or 2'3'-cGAMP for 6-8 hours B->C D 4. Harvest supernatant and cell lysates C->D E 5a. Measure IFN-β in supernatant by ELISA D->E F 5b. Extract RNA and perform qRT-PCR for Ifnb1 expression D->F

Caption: Experimental workflow for determining STING inhibition.

Detailed Protocol:

  • Cell Seeding: Seed MEFs or HFFs in 24-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or control inhibitors (H-151, SN-011) for 2 to 4 hours.

  • STING Activation:

    • For HT-DNA stimulation: Transfect cells with 1 µg/mL of HT-DNA using Lipofectamine 2000 according to the manufacturer's protocol.

    • For cGAMP stimulation: Permeabilize cells with digitonin (B1670571) (50 µg/mL) in the presence of 10 µM 2'3'-cGAMP for 30 minutes.

  • Incubation: Incubate the cells for 6 to 8 hours post-stimulation.

  • Analysis:

    • ELISA: Collect the cell culture supernatant and measure the concentration of IFN-β using a commercially available ELISA kit.

    • qRT-PCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR for the Ifnb1 gene. Normalize the expression to a housekeeping gene like Gapdh.

Western Blot Analysis of STING Pathway Activation

This method assesses the phosphorylation status of key proteins in the STING pathway to confirm the mechanism of inhibition.[9][10][11]

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and stimulate the STING pathway as described in the IFN-β reporter assay.

  • Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

By following these protocols, researchers can independently verify the biological activity of this compound and compare its efficacy with other STING inhibitors, contributing to the development of novel therapeutics for autoimmune and inflammatory diseases.

References

A Head-to-Head Comparison of Asterin (Astin C) and Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anti-cancer agent Asterin (Astin C) with current standard-of-care chemotherapies. The content is based on available experimental data to inform research and development professionals in the field of oncology.

Overview of Compared Agents

This compound (Astin C) is a naturally derived cyclopeptide with demonstrated anti-cancer and anti-inflammatory properties. Its primary mechanism of action is the inhibition of the cGAS-STING signaling pathway, a key component of the innate immune system that can be dysregulated in cancer. By specifically blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, Astin C modulates immune responses.[1] Preclinical studies have shown its potential in inhibiting tumor growth in mouse models of sarcoma and leukemia.

Standard-of-Care in the context of this comparison refers to established chemotherapeutic agents, specifically Cyclophosphamide (B585) and Doxorubicin (B1662922) . These are widely used in the treatment of various cancers, including sarcomas and leukemias. Cyclophosphamide is an alkylating agent that causes DNA damage in cancer cells, leading to apoptosis. Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, thereby blocking DNA replication and transcription.

Quantitative Data Summary

The following table summarizes the available preclinical efficacy data for this compound (Astin C) and the standard-of-care agents in comparable tumor models. It is important to note that direct head-to-head studies are limited, and this comparison is based on data from separate experiments.

ParameterThis compound (Astin C)Cyclophosphamide (Standard-of-Care)Doxorubicin (Standard-of-Care)
Tumor Model Sarcoma 180 (in vivo)Sarcoma 180 (in vivo)P388 Leukemia (in vivo)
Efficacy Metric Tumor Growth Inhibition (TGI)Tumor Growth InhibitionIncreased Lifespan
Result 45% TGI at 5.0 mg/kgSignificant tumor growth reduction at 300 mg/kgDoses of 1 to 10 mg/kg/day improved survival
References [2][3][4]
Tumor Model P388 Leukemia (in vivo)--
Efficacy Metric Antitumor Activity (qualitative)--
Result Reported activity, quantitative data not available--
References [5]--

Note: The absence of IC50 values for this compound (Astin C) in publicly available literature is a current data gap. The efficacy of standard-of-care drugs can vary significantly based on the specific cancer type, dosing regimen, and individual patient factors.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental setups, the following diagrams are provided.

This compound (Astin C) Mechanism of Action: Inhibition of the cGAS-STING Pathway

Asterin_MoA This compound (Astin C) Mechanism of Action cluster_cytosol Cytosol cluster_nucleus Nucleus Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING (on ER membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 STING->IRF3 recruits TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimerization) IRF3->p_IRF3 IFN_genes Type I Interferon Gene Transcription p_IRF3->IFN_genes translocates to nucleus & activates This compound This compound (Astin C) This compound->STING inhibits IRF3 recruitment

Caption: this compound (Astin C) inhibits the cGAS-STING pathway.

Experimental Workflow: In Vivo Antitumor Activity Assessment

experimental_workflow Experimental Workflow for In Vivo Antitumor Studies Start Tumor Cell Implantation (e.g., Sarcoma 180 or P388 Leukemia cells in mice) Tumor_Establishment Allow tumors to establish (typically a few days) Start->Tumor_Establishment Grouping Randomize mice into treatment and control groups Tumor_Establishment->Grouping Treatment Administer treatment: - this compound (Astin C) - Standard-of-Care (e.g., Cyclophosphamide) - Vehicle Control Grouping->Treatment Monitoring Monitor tumor growth (e.g., caliper measurements) and animal health (body weight) Treatment->Monitoring Endpoint Endpoint determination based on: - Tumor volume - Animal survival - Pre-defined study duration Monitoring->Endpoint Data_Analysis Data Analysis: - Tumor Growth Inhibition (%TGI) - Increase in Lifespan (%ILS) - Statistical analysis Endpoint->Data_Analysis Conclusion Conclusion on Antitumor Efficacy Data_Analysis->Conclusion

Caption: In vivo antitumor activity assessment workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the preclinical evaluation of this compound (Astin C) and standard-of-care agents.

In Vivo Antitumor Activity of this compound (Astin C) against Sarcoma 180
  • Animal Model: Male ICR mice were used.

  • Tumor Cell Inoculation: Sarcoma 180 ascites tumor cells were inoculated intraperitoneally.

  • Treatment: this compound (Astin C) was administered via intraperitoneal injection.

  • Dosage and Schedule: 5.0 mg/kg for 5 consecutive days.

  • Efficacy Evaluation: The primary endpoint was the rate of tumor growth inhibition.

  • Reference: [2]

In Vivo Antitumor Activity of Cyclophosphamide against Sarcoma 180
  • Animal Model: Kunming mice were implanted with S180 sarcoma cells.

  • Tumor Cell Inoculation: Subcutaneous injection of S180 cells.

  • Treatment: Cyclophosphamide (CTX) was administered by intraperitoneal injection.

  • Dosage and Schedule: A single dose of 300 mg/kg.

  • Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, tumor volume and weight were measured to determine tumor suppression. Cell cycle analysis and apoptosis assays were also performed.

  • Reference: [3]

In Vivo Antitumor Activity of Doxorubicin against P388 Leukemia
  • Animal Model: B6D2F1 mice were used.

  • Tumor Cell Inoculation: Intraperitoneal injection of P388 leukemia cells.

  • Treatment: Doxorubicin was co-administered with verapamil (B1683045) using Alzet mini-osmotic pumps for continuous infusion.

  • Dosage and Schedule: Doxorubicin doses ranged from 1 to 10 mg/kg/day.

  • Efficacy Evaluation: The primary endpoint was the survival of the mice.

  • Reference: [4]

Conclusion

Based on the available preclinical data, this compound (Astin C) demonstrates antitumor activity through a novel mechanism of action involving the inhibition of the cGAS-STING pathway. Its efficacy in the Sarcoma 180 model is noted, though it is important to consider the differences in dosing and experimental design when comparing it to standard-of-care agents like cyclophosphamide. The development of this compound (Astin C) as a potential therapeutic agent is in its early stages, and further research, including comprehensive dose-response studies, evaluation in a wider range of cancer models, and direct comparative studies against standard-of-care, is necessary to fully elucidate its therapeutic potential. The lack of in vitro cytotoxicity data (IC50 values) for this compound (Astin C) is a significant gap that needs to be addressed in future studies.

References

Asterin's Antitumor Potential: A Comparative Performance Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the in vitro performance of Asterin (also known as Astin C), a cyclopeptide derived from the medicinal plant Aster tataricus. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of this compound's anti-cancer activity across different cell lines, supported by available experimental data.

Executive Summary

This compound has demonstrated notable anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the targeted inhibition of the cGAS-STING signaling pathway, a key component of the innate immune system. By blocking the recruitment of Interferon Regulatory Factor 3 (IRF3), this compound effectively curtails downstream inflammatory and proliferative signals. This guide synthesizes the currently available data on this compound's performance, with a focus on its cytotoxic effects on various cancer cell lines.

Performance Data

The anti-proliferative activity of this compound and its analogs has been evaluated in several human cancer cell lines. The following tables summarize the key findings from preclinical studies.

Table 1: IC50 Values of Astin C in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)
HCT-116Colon Carcinoma13.4[1]
BGC-823Gastric Cancer3.3[1]
Table 2: Anti-proliferative Effect of Astin 3 (An Analog of this compound)

While specific IC50 values for Astin C are limited in publicly available literature, a synthetic analog, Astin 3, has shown significant anti-proliferative effects across a broader range of cancer cell lines.

Cell LineCancer Type% Cell Growth Inhibition
NPAPapillary Thyroid Carcinoma48-79%[2][3]
Additional human neoplastic cell linesVarious48-79%[2][3]

Note: The data for Astin 3 demonstrates the general anti-neoplastic potential of the astin class of cyclopeptides.

Mechanism of Action: Targeting the cGAS-STING Pathway

This compound exerts its anti-cancer effects by specifically inhibiting the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune response, detecting cytosolic DNA and triggering a cascade of events that lead to the production of type I interferons and other inflammatory cytokines. In the context of cancer, chronic activation of this pathway can contribute to a pro-tumorigenic inflammatory environment.

This compound's intervention in this pathway is precise. It binds to the C-Terminal Domain of STING, thereby preventing the recruitment of the transcription factor IRF3 to the STING signalosome.[4][5] This action effectively halts the downstream signaling cascade, mitigating the inflammatory response that can fuel cancer growth.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 STING_active->IRF3 recruits TBK1->IRF3 phosphorylates IRF3_p p-IRF3 (dimer) IRF3->IRF3_p dimerizes This compound This compound This compound->STING_active blocks recruitment of IRF3 IFN_genes Type I IFN Genes IRF3_p->IFN_genes activates transcription

Caption: this compound's mechanism of action on the cGAS-STING pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the performance of anti-cancer compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, BGC-823)

  • 96-well plates

  • Complete growth medium (specific to each cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Target Engagement Assay (Western Blot)

Objective: To confirm the effect of this compound on the cGAS-STING signaling pathway.

Materials:

  • Cancer cell lines

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-STING, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in the levels of phosphorylated IRF3 to assess the inhibition of the STING pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture Cell Line Panel Selection viability_assay Cell Viability Assay (IC50) cell_culture->viability_assay apoptosis_assay Apoptosis Assay viability_assay->apoptosis_assay target_engagement Target Engagement (Western Blot) apoptosis_assay->target_engagement data_analysis_invitro Data Analysis target_engagement->data_analysis_invitro animal_model Animal Model Selection data_analysis_invitro->animal_model efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study toxicity_study Toxicity Assessment efficacy_study->toxicity_study data_analysis_invivo Data Analysis toxicity_study->data_analysis_invivo end Lead Optimization/ Clinical Trials data_analysis_invivo->end start Compound Discovery (this compound) start->cell_culture

Caption: Preclinical workflow for evaluating this compound's performance.

Conclusion

The available data suggests that this compound is a promising anti-cancer agent with a defined mechanism of action. Its ability to inhibit the cGAS-STING pathway provides a clear rationale for its anti-neoplastic activity. The IC50 values in HCT-116 and BGC-823 cells, along with the broader anti-proliferative effects of its analog, Astin 3, warrant further investigation into the therapeutic potential of this compound across a wider range of cancer types. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct further comparative studies and elucidate the full potential of this natural compound.

References

Safety Operating Guide

Proper Disposal of Asterin (Astin C): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Asterin (Astin C) as a potentially hazardous compound. Handle with appropriate personal protective equipment (PPE) and dispose of it as chemical waste through your institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for the proper disposal of this compound, also known as Astin C, a cyclopeptide used in research. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection. As comprehensive safety data for this compound is limited, a conservative approach to its handling and disposal is recommended.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required. For larger quantities or when generating aerosols, consider additional protective clothing.

  • Respiratory Protection: If handling the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Summary of Hazard and Disposal Information

For quick reference, the following table summarizes key information regarding the disposal of this compound.

Parameter Guideline
Chemical Name This compound, Astin C
CAS Number 148057-23-2
Primary Route of Disposal Licensed Hazardous Waste Disposal Facility
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat
Solid Waste Collect in a labeled, sealed container for hazardous chemical waste.
Liquid Waste (Solutions) Collect in a labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain.
Contaminated Materials Dispose of as hazardous chemical waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves segregation, secure containment, and clear labeling. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.

Experimental Protocol for Waste Collection:
  • Waste Segregation:

    • Establish a designated hazardous waste container for all this compound-containing waste. This container must be separate from other waste streams.

    • Do not mix this compound waste with incompatible chemicals.

  • Solid this compound Waste:

    • Carefully transfer any unused or waste solid this compound into a clearly labeled, sealable container.

    • Avoid creating dust when handling the solid powder.

  • Liquid Waste Containing this compound:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and sealable container.

    • The container must be compatible with the solvent used (e.g., glass for organic solvents).

  • Contaminated Labware and PPE:

    • Any items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent pads, must be considered contaminated.

    • Collect these materials in a designated, sealed bag or container for hazardous waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound (Astin C)," and the approximate concentration and quantity.

  • Storage and Disposal:

    • Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

Start This compound Waste Generated Waste_Form Determine Waste Form Start->Waste_Form Solid Solid this compound Powder Waste_Form->Solid Solid Liquid Liquid Solution (containing this compound) Waste_Form->Liquid Liquid Contaminated Contaminated Materials (Gloves, Tips, etc.) Waste_Form->Contaminated Contaminated Material Collect_Solid Collect in a labeled, sealed hazardous waste container. Solid->Collect_Solid Collect_Liquid Collect in a labeled, sealed, leak-proof hazardous waste container. Liquid->Collect_Liquid Collect_Contaminated Collect in a labeled, sealed hazardous waste container. Contaminated->Collect_Contaminated Store Store in Designated Satellite Accumulation Area Collect_Solid->Store Collect_Liquid->Store Collect_Contaminated->Store EHS Contact EHS for Pickup and Disposal Store->EHS

Caption: Decision workflow for the disposal of this compound (Astin C).

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

Asterin Handling: Critical Safety Protocols and Disposal Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Asterin" appears to be a fictional compound. The following guidelines are based on best practices for handling similarly novel or uncharacterized chemical compounds in a laboratory setting. Researchers must perform a thorough risk assessment before beginning any experiment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound or any compound with unknown toxicity, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE for various laboratory procedures.

Activity Required PPE Optional PPE (Based on Risk Assessment)
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloved) - Lab Coat - Safety Goggles - Fume Hood- Face Shield - Respiratory Protection (N95 or higher)
Solubilizing and Diluting (Liquid) - Nitrile Gloves (double-gloved) - Lab Coat - Safety Goggles - Fume Hood- Face Shield - Chemical-Resistant Apron
In Vitro/In Vivo Administration - Nitrile Gloves (double-gloved) - Lab Coat - Safety Goggles- Respiratory Protection (if aerosolization is possible)

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and ensure regulatory compliance.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Log this compound B Conduct Risk Assessment A->B C Prepare Designated Work Area B->C D Don Appropriate PPE C->D E Perform Experiment in Fume Hood D->E F Decontaminate Work Surface E->F G Segregate Waste F->G H Label Hazardous Waste Container G->H I Arrange for Professional Disposal H->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asterin
Reactant of Route 2
Asterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.